molecular formula C21H17ClN8O7S2 B1329402 Reactive yellow 3 CAS No. 6539-67-9

Reactive yellow 3

货号: B1329402
CAS 编号: 6539-67-9
分子量: 593.0 g/mol
InChI 键: ASDREVVGQFYRTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Reactive yellow 3 is a useful research compound. Its molecular formula is C21H17ClN8O7S2 and its molecular weight is 593.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN8O7S2/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDREVVGQFYRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064407
Record name 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-
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Molecular Weight

593.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6539-67-9
Record name 3-[2-[2-(Acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,5-naphthalenedisulfonic acid
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Record name Reactive Yellow 3
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Record name 1,5-Naphthalenedisulfonic acid, 3-[2-[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-
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Record name 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-
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Record name 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,5-disulphonic acid
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Foundational & Exploratory

"Reactive yellow 3 chemical properties and structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3, also identified by its Colour Index name C.I. 13245, is a synthetic monoazo reactive dye.[1] This technical guide provides a detailed overview of its chemical and physical properties, molecular structure, synthesis, and general application protocols. The information is intended to support research and development activities requiring a thorough understanding of this compound.

Chemical Structure and Properties

This compound is characterized by a single azo bond within its molecular structure.[1] The molecule contains sulfonic acid groups, which confer water solubility, and a reactive chlorotriazine group that enables covalent bond formation with hydroxyl groups on cellulosic fibers.

Chemical Structure

The precise chemical structure of this compound can be represented by the following diagram.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
IUPAC Name Sodium 3-[[4-(acetylamino)-2-aminophenyl]azo]-4-hydroxynaphthalene-1-sulfonateN/A
CAS Number 6539-67-9[1][2]
Colour Index C.I. 13245[1]
Molecular Formula C₂₁H₁₅ClN₈Na₂O₇S₂[1]
Molecular Weight 636.96 g/mol [1]
Appearance Deep yellow powder[1][2]
Solubility Soluble in water (15 g/L at 50 °C)[1][2]
Density 1.81 g/cm³ (Predicted)[2]
pKa -0.71 ± 0.40 (Predicted)[2]
UV-Vis λmax 410 nm, 420 nm, 446 nmN/A
Spectral Data
  • UV-Visible Spectroscopy: The maximum absorption wavelength (λmax) for this compound in aqueous solution is reported to be around 410-446 nm. The dye appears as a red light yellow.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with diazotization, followed by a coupling reaction and subsequent condensation.

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_condensation Step 3: Condensation A 3-Aminonaphthalene- 1,5-disulfonic acid C Diazonium Salt of 3-Aminonaphthalene- 1,5-disulfonic acid A->C Diazotization (0-5 °C) B Sodium Nitrite & Hydrochloric Acid B->C E Intermediate Azo Compound C->E Coupling (pH 1-3, 0-30 °C) D N-(3-aminophenyl)acetamide hydrochloride D->E G This compound E->G Condensation F 2,4,6-Trichloro- 1,3,5-triazine F->G

References

Reactive Yellow 3 (CAS No. 6539-67-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 3, also known by its Colour Index name C.I. 13245, is a synthetic monoazo dye characterized by a monochlorotriazine reactive group.[1] This reactive group allows the dye to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose (B213188) fibers and proteins, leading to high wash fastness.[1][2] While its primary application is in the textile industry for dyeing cotton, linen, silk, and other fibers, its ability to interact with biological macromolecules has garnered interest in the fields of biochemistry and drug discovery.[1][2] The triazine scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-viral, and anti-microbial properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound relevant to a scientific audience.

Chemical and Physical Properties

This compound is a yellow powder with a molecular formula of C₂₁H₁₅ClN₈Na₂O₇S₂ and a molecular weight of 636.96 g/mol .[1] It is soluble in water, with a reported solubility of 15 g/L at 50 °C.[1] The aqueous solution of this compound is yellow.[2]

PropertyValueReference
CAS Number 6539-67-9[1]
C.I. Name This compound, C.I. 13245[1]
Molecular Formula C₂₁H₁₅ClN₈Na₂O₇S₂[1]
Molecular Weight 636.96 g/mol [1]
Appearance Yellow powder[2]
Solubility in Water 15 g/L (at 50 °C)[1]
UV-Vis λmax ~410 nm[3]

Synthesis

The synthesis of this compound is a multi-step process that involves three primary stages: diazotization, coupling, and condensation.[1]

  • Diazotization: The process begins with the diazotization of an aromatic amine, 3-Aminonaphthalene-1,5-disulfonic acid. This reaction, typically carried out in an acidic medium with sodium nitrite (B80452), converts the primary amino group into a diazonium salt.

  • Coupling: The resulting diazonium salt is then reacted with a coupling agent, N-(3-aminophenyl)acetamide hydrochloride. This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore of the dye.

  • Condensation: In the final step, the product of the coupling reaction is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction introduces the monochlorotriazine reactive group, which is essential for the dye's ability to bind covalently to substrates.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_condensation Step 3: Condensation A 3-Aminonaphthalene- 1,5-disulfonic acid B Diazonium Salt A->B  NaNO₂, HCl   D Azo Intermediate B->D C N-(3-aminophenyl)acetamide hydrochloride C->D F This compound D->F E 2,4,6-Trichloro- 1,3,5-triazine E->F

Figure 1. General synthesis workflow for this compound.

Experimental Protocols

General Protocol for Synthesis of Monochlorotriazine Dyes

Materials:

  • Aromatic amine (for diazotization)

  • Coupling component

  • Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine)

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium carbonate

  • Ice

  • Suitable solvent (e.g., water, acetone)

Procedure:

  • Diazotization:

    • Dissolve or suspend the aromatic amine in an aqueous solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite while maintaining the low temperature.

    • Stir the mixture for a specified time until the diazotization is complete (can be checked with starch-iodide paper).

  • Coupling:

    • Prepare a solution of the coupling component, often in an alkaline medium (e.g., sodium carbonate solution).

    • Cool the solution to 0-5 °C.

    • Slowly add the diazonium salt solution to the coupling component solution, maintaining the temperature and pH.

    • Stir until the coupling reaction is complete. The formation of the colored azo compound should be visible.

  • Condensation:

    • Dissolve the resulting azo dye in a suitable solvent.

    • In a separate vessel, prepare a solution or suspension of cyanuric chloride, typically in a mixture of ice and water.

    • Slowly add the azo dye solution to the cyanuric chloride suspension while maintaining a low temperature (0-5 °C) and a neutral pH (around 6.5-7.0) by adding a base like sodium carbonate.

    • Allow the reaction to proceed for several hours.

    • To complete the synthesis of a monochlorotriazine dye, a second condensation with an amine can be performed by raising the temperature (e.g., 30-40 °C) and maintaining a neutral to slightly alkaline pH.

  • Purification:

    • The final dye can be precipitated from the reaction mixture by salting out with sodium chloride.

    • The precipitate is then filtered, washed, and dried.

    • Further purification can be achieved by techniques such as recrystallization or chromatography if a high-purity product is required.

Applications in Research and Drug Development

The chemical properties of this compound, particularly the triazine ring and its ability to be immobilized, make it a valuable tool in biochemical research.

Dye-Ligand Affinity Chromatography

This compound can be covalently attached to a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix.[4] This immobilized dye can then be used to purify proteins that have a binding affinity for the dye's structure. It has been reported that Immobilized this compound is effective for the purification of citrate (B86180) synthase.[4] The interaction between the dye and the protein can be due to a combination of electrostatic, hydrophobic, and specific interactions that mimic the binding of natural substrates or cofactors.

Affinity_Chromatography start Protein Mixture matrix Immobilized this compound (Agarose Matrix) start->matrix binding Binding of Target Protein (e.g., Citrate Synthase) matrix->binding wash Wash to Remove Unbound Proteins binding->wash elution Elution of Target Protein wash->elution purified Purified Protein elution->purified

Figure 2. Workflow for protein purification using this compound affinity chromatography.
Enzyme Inhibition and Signaling Pathways

Triazine dyes have been shown to act as inhibitors for a variety of enzymes, notably glycosyltransferases.[5] These enzymes play a crucial role in the synthesis of complex carbohydrates and are involved in numerous cellular processes, including cell-cell recognition, signaling, and immune responses. The inhibitory action of triazine dyes is often attributed to their ability to compete with nucleotide sugar donors (e.g., UDP-galactose, GDP-fucose) for the enzyme's active site.[5] Given that this compound contains the triazine moiety, it is plausible that it could also exhibit inhibitory effects on such enzymes, making it a potential tool for studying glycosylation pathways. The inhibition of glycosyltransferases is an active area of research for the development of therapeutics for various diseases, including cancer and inflammatory disorders.[6]

Enzyme_Inhibition cluster_pathway Glycosylation Pathway Enzyme Glycosyltransferase Active Site Product Glycosylated Product Enzyme->Product Catalyzes Substrate Nucleotide Sugar (e.g., UDP-Galactose) Substrate->Enzyme:active_site Binds Inhibitor This compound (Triazine Dye) Inhibitor->Enzyme:active_site Competitive Inhibition

References

In-depth Technical Guide to Reactive Yellow 3 (C.I. 13245)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3, also identified by the Colour Index number C.I. 13245, is a monochlorotriazine reactive azo dye. This technical guide provides a comprehensive overview of its chemical and physical properties, including its molecular weight and formula in both its commercially available disodium (B8443419) salt form and its acid form. Detailed information on its synthesis, applications in textile dyeing and affinity chromatography, and a representative biodegradation pathway are presented. Experimental protocols for its use and analysis are also included to support researchers in their practical applications.

Chemical and Physical Properties

This compound is a water-soluble anionic dye, a characteristic conferred by the presence of sulfonic acid groups. This solubility is essential for its application in aqueous dyeing processes. The dye is typically available as a disodium salt to enhance its solubility in water.

Table 1: Molecular and Chemical Properties of this compound
PropertyValueReference(s)
C.I. Name This compound[1]
C.I. Number 13245[1]
CAS Number 6539-67-9[1]
Chemical Class Single Azo[1]
Molecular Formula (Disodium Salt) C₂₁H₁₅ClN₈Na₂O₇S₂[1]
Molecular Weight (Disodium Salt) 636.96 g/mol [1]
Molecular Formula (Acid Form) C₂₁H₁₇ClN₈O₇S₂[2]
Molecular Weight (Acid Form) 592.99 g/mol [2]
Appearance Deep yellow powder[1]
Solubility in Water 15 g/L (at 50 °C)[1]
Table 2: Fastness Properties of this compound on Cotton
Fastness PropertyRating (ISO Standards)Reference(s)
Light Fastness 6-7[1]
Oxygen Bleaching 4-5[1]
Perspiration 4-5[1]
Soaping 4-5[1]

Synthesis Workflow

The synthesis of this compound is a multi-step process that involves diazotization, coupling, and condensation reactions. The general workflow is outlined below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Condensation A 3-Aminonaphthalene- 1,5-disulfonic acid C Diazonium Salt of 3-Aminonaphthalene- 1,5-disulfonic acid A->C Diazotization at 0-5°C B Sodium Nitrite & Hydrochloric Acid E Coupling Product C->E Coupling D N-(3-aminophenyl)acetamide G This compound E->G Condensation F 2,4,6-Trichloro- 1,3,5-triazine (Cyanuric Chloride)

Caption: Synthesis workflow of this compound.

Experimental Protocols

Textile Dyeing of Cotton (Exhaust Method)

This protocol describes a general procedure for dyeing cotton fabric with this compound.

  • Preparation of the Dyebath:

    • Prepare a dyebath with a liquor-to-goods ratio of 20:1.

    • Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water.

    • Dissolve the required amount of this compound (e.g., 1% on weight of fabric) in a small amount of warm water and add it to the dyebath.

  • Dyeing Process:

    • Introduce the wetted-out cotton fabric into the dyebath at room temperature (approximately 25-30°C).

    • Add an electrolyte, such as Glauber's salt (anhydrous sodium sulfate), in portions over 15-20 minutes to aid dye exhaustion. The amount will vary depending on the depth of shade.

    • Run the fabric for 30 minutes to ensure even dye uptake.

    • Raise the temperature to 60°C.

    • Add an alkali, such as sodium carbonate (soda ash), to the dyebath to fix the dye to the fiber. The amount will depend on the specific dyeing conditions.

    • Continue dyeing for 60-90 minutes at 60°C.

  • Aftertreatment:

    • Drain the dyebath.

    • Rinse the fabric thoroughly with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15-20 minutes to remove any unfixed dye.

    • Rinse with hot and then cold water.

    • Dry the fabric.

Affinity Chromatography for Protein Purification

This compound can be immobilized on a solid support, such as agarose (B213101) beads, and used as a ligand for affinity chromatography to purify proteins that have a binding site for this dye.

  • Column Preparation:

    • Equilibrate the this compound-agarose column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5). The optimal buffer composition will depend on the target protein.

  • Sample Application:

    • Prepare the protein extract in the binding buffer.

    • Clarify the extract by centrifugation or filtration to remove any particulate matter.

    • Load the clarified extract onto the equilibrated column at a flow rate that allows for efficient binding of the target protein.

  • Washing:

    • Wash the column with several column volumes of the binding buffer to remove any unbound proteins. The washing can be monitored by measuring the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein from the column. Elution can be achieved by:

      • Changing the pH of the buffer.

      • Increasing the ionic strength of the buffer (e.g., by adding NaCl).

      • Using a competitive ligand in the elution buffer.

    • Collect the fractions and assay for the presence of the target protein.

  • Regeneration:

    • Regenerate the column by washing with high and low pH buffers, followed by re-equilibration with the binding buffer for future use.

Biodegradation Pathway

The biodegradation of azo dyes like this compound is a critical area of research for environmental remediation. The process typically begins with the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These amines are then further degraded, often through aerobic pathways. Below is a representative pathway for the degradation of a monochlorotriazine azo dye.

G A This compound (Monochlorotriazine Azo Dye) C Aromatic Amines (e.g., 3-Aminonaphthalene-1,5-disulfonic acid and N-(3-aminophenyl)acetamide derivative) A->C Reductive Cleavage of Azo Bond B Azoreductase (Anaerobic) E Intermediate Metabolites C->E Hydroxylation D Deamination & Ring Cleavage (Aerobic) G CO₂, H₂O, NH₄⁺ E->G Mineralization F Further Degradation

Caption: Representative biodegradation pathway of a monochlorotriazine azo dye.

Conclusion

This compound is a significant dye in the textile industry with niche applications in biochemical research. A thorough understanding of its chemical properties, synthesis, and behavior in biological and environmental systems is crucial for its effective and safe use. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals working with this compound. Further research into detailed degradation pathways and the development of more sustainable dyeing methodologies will continue to be important areas of investigation.

References

A Technical Guide to the Solubility of C.I. Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of C.I. Reactive Yellow 3 (CAS RN: 6539-67-9), a widely used reactive azo dye. A comprehensive understanding of its solubility in aqueous and organic media is critical for its application in textile dyeing, printing, and various research and development fields. This document summarizes the available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Physicochemical Properties of C.I. This compound

C.I. This compound is a yellow powder with the molecular formula C₂₁H₁₇ClN₈O₇S₂ and a molecular weight of approximately 592.99 g/mol .[1] Its chemical structure, featuring multiple polar functional groups including sulfonic acid and triazine moieties, governs its solubility characteristics.

Quantitative Solubility Data

Precise and consistent quantitative solubility data for C.I. This compound is limited and presents some discrepancies in the available literature. The following tables summarize the reported solubility values.

Table 1: Aqueous Solubility of C.I. This compound
SolventTemperature (°C)Reported Solubility (g/L)Source(s)
Water5040[2][3]
Water5015[4][5]

Note: The conflicting reported values for water solubility at 50°C highlight the importance of empirical verification for specific applications.

Table 2: Solubility of C.I. This compound in Organic Solvents

Experimental Protocols for Solubility Determination

The following protocols describe the gravimetric method and the UV-Vis spectrophotometry method for the quantitative determination of the solubility of C.I. This compound.

Protocol 1: Gravimetric Determination of Solubility

This method is suitable for determining solubility in volatile solvents.

Materials:

  • C.I. This compound powder

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm pore size)

  • Pre-weighed glass vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of C.I. This compound powder to a known volume of the solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully draw a known volume of the clear supernatant using a syringe and pass it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Transfer the filtered saturated solution to a pre-weighed glass vial.

    • Evaporate the solvent completely in a drying oven at an appropriate temperature or in a vacuum desiccator.

    • Once the solvent is fully evaporated, weigh the vial containing the dried dye residue.

    • Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken

Protocol 2: Spectrophotometric Determination of Solubility

This method is highly sensitive and suitable for determining the solubility of dyes in various solvents.

Materials:

  • C.I. This compound powder

  • Solvent of interest

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge and syringe filters (0.45 µm)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of C.I. This compound of a known concentration in the solvent of interest.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of the Saturated Solution:

    • Follow steps 1 and 2 from the Gravimetric Determination protocol to prepare a clear, saturated solution.

  • Quantification:

    • Accurately dilute a known volume of the saturated supernatant with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the solubility of the original saturated solution, accounting for the dilution factor.

    Solubility (g/L) = Concentration of diluted solution × Dilution factor

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of C.I. This compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sep Separation of Undissolved Solid cluster_quant Quantification prep1 Add excess dye to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Centrifuge the suspension prep2->sep1 sep2 Filter the supernatant sep1->sep2 quant1_grav Evaporate solvent from a known volume of supernatant sep2->quant1_grav Clear Saturated Solution quant1_spec Dilute supernatant for spectrophotometric analysis sep2->quant1_spec Clear Saturated Solution quant2_grav Weigh the residue quant1_grav->quant2_grav result Solubility Data quant2_grav->result Gravimetric Method quant2_spec Measure absorbance and calculate concentration quant1_spec->quant2_spec quant2_spec->result Spectrophotometric Method

Caption: Workflow for Solubility Determination of C.I. This compound.

G Spectrophotometric Quantification Pathway cluster_cal Calibration Curve Preparation cluster_sample Sample Analysis cal1 Prepare stock solution of known concentration cal2 Create serial dilutions cal1->cal2 cal3 Measure absorbance of each standard at λmax cal2->cal3 cal4 Plot Absorbance vs. Concentration cal3->cal4 interp Interpolate concentration of diluted sample cal4->interp Calibration Curve Equation sample1 Obtain clear saturated supernatant sample2 Dilute sample to fall within calibration range sample1->sample2 sample3 Measure absorbance of diluted sample at λmax sample2->sample3 sample3->interp calc Calculate original solubility interp->calc

Caption: Pathway for Spectrophotometric Quantification of Solubility.

References

UV-Vis Absorption Spectrum of Reactive Yellow 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the UV-Vis absorption spectrum of Reactive Yellow 3 (C.I. 13245). Tailored for researchers, scientists, and professionals in drug development, this document details the spectral characteristics, experimental protocols for its determination, and relevant quantitative data.

Introduction to this compound

This compound is a synthetic azo dye characterized by its reactive group, which allows it to form covalent bonds with substrates.[1][2] Its chemical structure and properties make it a subject of interest in various fields, including textile dyeing and environmental science. The analysis of its UV-Vis absorption spectrum is crucial for its quantification, determination of purity, and in studies related to its degradation and removal from wastewater.

Chemical Information:

  • C.I. Name: this compound, C.I. 13245[1]

  • CAS Number: 6539-67-9[1][3]

  • Molecular Formula: C₂₁H₁₅ClN₈Na₂O₇S₂[1]

  • Molecular Weight: 636.96 g/mol [1]

  • Class: Single Azo Dye[1]

UV-Vis Spectral Properties

The UV-Vis absorption spectrum of a reactive yellow dye is characterized by a distinct peak in the visible region, which is responsible for its yellow color. The wavelength of maximum absorbance (λmax) is a key parameter derived from the spectrum. For a reactive yellow dye, the λmax has been reported to be 410 nm.[4][5] Specifically, Reactive Yellow 18, a related dye, also exhibits a λmax at 410 nm.[6] Another variant, Yellow S3R Reactive dye, shows a λmax at 446 nm.[7] A reference frequency of 397.2 nm has also been noted for a reactive yellow dye.[8]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related reactive dyes.

ParameterValueDyeReference
Maximum Absorbance (λmax) 410 nmReactive Yellow Dye[4][5]
Maximum Absorbance (λmax) 410 nmReactive Yellow 18[6]
Maximum Absorbance (λmax) 446 nmYellow S3R Reactive Dye[7]
Reference Frequency 397.2 nmReactive Yellow Dye[8]
Initial Absorbance 2.9 (at 410 nm)Reactive Yellow Dye[5]
Final Absorbance (after microbial oxidation) 0.4 (at 410 nm)Reactive Yellow Dye[5]
Water Solubility (at 50 °C) 15 g/LThis compound[1][3]
Maximum Monolayer Adsorption Capacity (q_m) 57.15 mg/gReactive Yellow 84[9]

Experimental Protocols

The determination of the UV-Vis absorption spectrum of this compound involves the preparation of a dilute solution and measurement of its absorbance across a range of wavelengths using a spectrophotometer.

General Protocol for UV-Vis Spectroscopy

A standard method for obtaining the UV-Vis spectrum of a reactive dye is as follows:

  • Solution Preparation: Prepare a stock solution of the reactive dye in a suitable solvent, typically deionized water. A concentration of 0.1 g/L is a common starting point.[7]

  • Serial Dilutions: From the stock solution, prepare a series of dilutions with known concentrations using volumetric flasks and pipettes to ensure accuracy.[10]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Select the desired wavelength range for scanning, typically from 200 nm to 800 nm.[11][12]

  • Blank Measurement: Fill a cuvette with the solvent (e.g., deionized water) to be used as a blank. Place the cuvette in the spectrophotometer and zero the instrument.[10]

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the dye solution to be measured.

    • Fill the cuvette with the dye solution and place it in the spectrophotometer.

    • Record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

Instrumentation

Various spectrophotometers can be employed for these measurements. Examples cited in the literature include:

  • Biochrom spectrophotometer[7]

  • Shimadzu UV-3600[5]

  • Thermo-Fisher Evolution 201[12]

  • UV-VIS 1600 (Pro-Analysis)[13]

Visualizations

Experimental Workflow for UV-Vis Analysis

The following diagram illustrates the typical workflow for determining the UV-Vis absorption spectrum of a reactive dye.

G A Prepare Stock Solution of this compound B Perform Serial Dilutions A->B D Measure Absorbance of Diluted Solutions B->D C Calibrate Spectrophotometer with Blank C->D E Record UV-Vis Spectrum D->E G Plot Calibration Curve (Absorbance vs. Concentration) D->G F Determine λmax E->F

Workflow for UV-Vis Spectral Analysis
Beer-Lambert Law Relationship

The relationship between absorbance and concentration is governed by the Beer-Lambert Law. This principle is fundamental for quantitative analysis using UV-Vis spectroscopy.

G cluster_0 Beer-Lambert Law: A = εlc A Absorbance (A) C Molar Absorptivity (ε) A->C is proportional to L Path Length (l) A->L is proportional to Conc Concentration (c) A->Conc is proportional to

Beer-Lambert Law Relationship

References

Synthesis and Purification of Reactive Yellow 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3, also known by its Colour Index name C.I. 13245, is a monoazo reactive dye widely used in the textile industry for dyeing cellulosic fibers. Its synthesis is a multi-step process involving diazotization, coupling, and condensation reactions. The purification of the final product is crucial to ensure the quality and performance of the dye. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols derived from established chemical principles of azo dye production. Quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a synthetic organic compound characterized by a chromophoric azo group (-N=N-) and a reactive group that forms a covalent bond with the hydroxyl groups of cellulosic fibers. This covalent fixation imparts excellent wash fastness to the dyed materials. The synthesis of this compound is a well-established industrial process, yet detailed experimental procedures are often proprietary. This guide aims to provide a detailed, practical overview of the synthesis and purification of this important dye for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a three-stage process:

  • Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid.

  • Azo Coupling of the resulting diazonium salt with N-(3-aminophenyl)acetamide.

  • Condensation of the intermediate dye with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

Experimental Protocol: Synthesis

2.1.1. Stage 1: Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid

The first step is the conversion of the primary aromatic amine, 3-Aminonaphthalene-1,5-disulfonic acid, into a diazonium salt using nitrous acid.

  • Materials and Reagents:

    • 3-Aminonaphthalene-1,5-disulfonic acid

    • Sodium nitrite (B80452) (NaNO₂)

    • Hydrochloric acid (HCl)

    • Ice

    • Distilled water

  • Procedure:

    • A suspension of 3-Aminonaphthalene-1,5-disulfonic acid in water is prepared in a reaction vessel.

    • The suspension is cooled to 0-5 °C using an ice bath.

    • Concentrated hydrochloric acid is added to the mixture.

    • A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature between 0-5 °C.

    • The reaction mixture is stirred for a period of time to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method.

2.1.2. Stage 2: Azo Coupling

The diazonium salt prepared in the first stage is then coupled with N-(3-aminophenyl)acetamide to form the azo dye intermediate.

  • Materials and Reagents:

    • Diazonium salt solution from Stage 1

    • N-(3-aminophenyl)acetamide hydrochloride

    • Sodium carbonate (Na₂CO₃) or other suitable base

    • Ice

    • Distilled water

  • Procedure:

    • N-(3-aminophenyl)acetamide hydrochloride is dissolved in water in a separate vessel.

    • The solution is cooled to 0-10 °C.

    • The diazonium salt solution from Stage 1 is added slowly to the N-(3-aminophenyl)acetamide solution.

    • The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4.5-7.0) by the controlled addition of a sodium carbonate solution.

    • The reaction is stirred at a low temperature until the coupling is complete.

2.1.3. Stage 3: Condensation with Cyanuric Chloride

The final step involves the reaction of the azo dye intermediate with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to introduce the reactive group.

  • Materials and Reagents:

    • Azo dye intermediate from Stage 2

    • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

    • Sodium carbonate (Na₂CO₃) or other suitable base

    • Ice

    • Distilled water

  • Procedure:

    • Cyanuric chloride is dispersed in ice-water to form a fine suspension.

    • The solution of the azo dye intermediate from Stage 2 is added to the cyanuric chloride suspension.

    • The temperature is maintained at 0-5 °C.

    • The pH is maintained in the neutral range (pH 6.0-7.0) by the addition of a sodium carbonate solution to neutralize the hydrochloric acid formed during the reaction.

    • The reaction is stirred until the condensation is complete.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, by-products, and inorganic salts. Common methods for the purification of reactive dyes include salting out and membrane filtration.

Experimental Protocol: Purification

3.1.1. Salting Out

This traditional method relies on reducing the solubility of the dye in the aqueous solution by adding a high concentration of an electrolyte, causing the dye to precipitate.

  • Materials and Reagents:

    • Crude this compound solution

    • Sodium chloride (NaCl)

  • Procedure:

    • Sodium chloride is gradually added to the crude reaction mixture containing the synthesized dye.

    • The mixture is stirred to facilitate the precipitation of the dye.

    • The precipitated dye is collected by filtration.

    • The filter cake is washed with a brine solution to remove impurities.

    • The purified dye is then dried.

3.1.2. Membrane Filtration (Nanofiltration)

Membrane filtration, particularly nanofiltration, is a more modern and efficient method for the purification and concentration of reactive dyes.[1] It allows for the separation of the dye molecules from inorganic salts and other small molecular weight impurities.[1][2]

  • Equipment:

    • Nanofiltration membrane system

  • Procedure:

    • The crude dye solution is fed into the nanofiltration system.

    • The system is operated under pressure, forcing the water and inorganic salts (permeate) through the membrane while retaining the larger dye molecules (retentate).

    • The concentrated and purified dye solution (retentate) is collected.

    • The purified dye can then be spray-dried to obtain a solid product.

Data Presentation

Table 1: Summary of Reactants and General Conditions for the Synthesis of this compound

StageKey ReactantsTemperature (°C)pH Range
Diazotization 3-Aminonaphthalene-1,5-disulfonic acid, Sodium nitrite, Hydrochloric acid0 - 5Strongly Acidic
Azo Coupling Diazonium salt, N-(3-aminophenyl)acetamide0 - 104.5 - 7.0
Condensation Azo intermediate, Cyanuric chloride0 - 56.0 - 7.0

Table 2: Comparison of Purification Methods for Reactive Dyes

MethodPrincipleAdvantagesDisadvantages
Salting Out Reduced solubility at high ionic strengthSimple, low capital costCan result in high salt content in the final product, potential for product loss
Membrane Filtration Size exclusion by a semi-permeable membraneHigh purity, simultaneous concentration and purification, reduced effluentHigher capital cost, potential for membrane fouling

Visualization of Workflows

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_condensation Stage 3: Condensation A 3-Aminonaphthalene- 1,5-disulfonic acid C Diazonium Salt A->C Diazotization B NaNO₂ / HCl (0-5 °C) E Azo Intermediate C->E D N-(3-aminophenyl)acetamide D->E Coupling (pH 4.5-7.0, 0-10 °C) G Crude this compound E->G F Cyanuric Chloride F->G Condensation (pH 6.0-7.0, 0-5 °C)

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_salting_out Method A: Salting Out cluster_membrane_filtration Method B: Membrane Filtration Start Crude this compound Solution SO1 Add NaCl Start->SO1 MF1 Nanofiltration Start->MF1 SO2 Precipitation SO1->SO2 SO3 Filtration SO2->SO3 SO4 Washing SO3->SO4 End Purified this compound SO4->End MF2 Concentration & Diafiltration MF1->MF2 MF2->End

References

"mechanism of action of Reactive yellow 3 as a reactive dye"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of C.I. Reactive Yellow 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes are a prominent class of synthetic colorants used extensively in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[1] Their defining characteristic is the formation of a stable, covalent bond between the dye molecule and the fiber, resulting in excellent wash fastness and vibrant shades.[2][3] C.I. This compound (CAS No. 6539-67-9) is a single azo dye characterized by its red-light yellow hue and its application in dyeing and printing various natural and synthetic fibers.[4][5] This guide provides a detailed technical overview of its core mechanism of action, supported by quantitative data, experimental protocols, and process visualizations.

Chemical Profile of C.I. This compound

Property Value Reference
CAS Number 6539-67-9 [6][7]
Molecular Formula C₂₁H₁₇ClN₈O₇S₂ [6][7]
Molecular Weight 592.99 g/mol [6][7]
Reactive System Monochlorotriazine (MCT) [6][8]
Appearance Yellow Powder [4]

| Water Solubility (50°C) | 15-40 g/L |[4][5] |

Core Mechanism of Action: Covalent Bond Formation

The dyeing process with this compound is a chemical reaction, not merely a physical adsorption. The fundamental mechanism is a nucleophilic substitution reaction between the reactive group of the dye and the functional groups of the fiber.[9][10] For cellulosic fibers like cotton, the primary reaction sites are the abundant hydroxyl (-OH) groups.[11]

The process occurs in a sequence of steps under specific conditions:

  • Activation of Cellulose (B213188): The reaction is conducted in a weakly alkaline medium, typically achieved by adding sodium carbonate (soda ash) to the dyebath to achieve a pH of 10.5-11.5.[2][12] The alkali deprotonates the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10][11]

  • Nucleophilic Attack: The electron-rich cellulosate anion acts as a nucleophile and attacks the electron-deficient carbon atom on the dye's monochlorotriazine (MCT) ring. The electronegativity of the nitrogen atoms in the heterocyclic triazine ring makes the chlorine-bonded carbon atom susceptible to nucleophilic attack.[10]

  • Covalent Bond Formation: The attack results in the displacement of the chlorine atom (a good leaving group) and the formation of a stable, covalent ether bond (Cell-O-Dye) between the cellulose fiber and the dye molecule.[11] This strong bond is responsible for the high wet fastness properties of reactive dyes.[2]

Key Chemical Pathways and Side Reactions

The primary goal of the reactive dyeing process is to maximize the fixation of the dye to the fiber. However, a significant competing reaction, hydrolysis, also occurs in the alkaline dyebath.

Fixation Pathway

The desired reaction is the covalent bonding of this compound to the cellulose fiber.

Fixation_Pathway cluster_reactants Reactants cluster_products Products Dye This compound (Dye-Cl) FixedDye Covalently Bonded Dye (Dye-O-Cellulose) Dye->FixedDye Nucleophilic Substitution Cellulose Cellulose-OH Cellulosate Cellulosate Anion (Cellulose-O⁻) Cellulose->Cellulosate Deprotonation Alkali Alkali (OH⁻) Byproduct Cl⁻ + H₂O Cellulosate->FixedDye

Caption: Covalent fixation pathway of this compound with cellulose.

Hydrolysis Pathway (Competitive Reaction)

Simultaneously, the dye can react with hydroxide (B78521) ions (OH⁻) from the water in the alkaline bath. This results in the chlorine atom being replaced by a hydroxyl group, forming an inactive, hydrolyzed dye that can no longer react with the fiber.[2] This hydrolyzed dye must be washed off completely to prevent poor wash fastness.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Dye This compound (Dye-Cl) HydrolyzedDye Hydrolyzed Dye (Dye-OH) Dye->HydrolyzedDye Nucleophilic Substitution Hydroxide Hydroxide Ion (OH⁻) Hydroxide->HydrolyzedDye Chloride Cl⁻ Dyeing_Workflow cluster_dyeing Dyeing Process cluster_analysis Quality & Kinetic Analysis A 1. Dyebath Preparation (Water, Fabric, Dye) B 2. Exhaustion (Add Salt, Raise Temp) A->B C 3. Fixation (Add Alkali, Hold Temp) B->C D 4. Wash & Neutralize C->D G Spectrophotometry (Measure dyebath exhaustion) C->G Sample Dyebath H HPLC Analysis (Measure dye hydrolysis rate) C->H Sample Dyebath (at time intervals) E 5. Soaping (Remove unfixed dye) D->E F Dyed Fabric E->F I Color Fastness Testing (Washing, Light, Rubbing) F->I J Determine Fixation % G->J

References

Reactive Yellow 3: A Technical Guide to Toxicological and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and safety data for C.I. Reactive Yellow 3 (CAS No. 6539-67-9). A thorough review of publicly accessible databases and safety data sheets reveals a significant lack of specific experimental data for this substance. The information presented herein is intended to highlight these data gaps and provide a general overview of the toxicological assessment of reactive azo dyes.

Chemical Identification

Identifier Value
Chemical Name 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-1,5-naphthalenedisulfonic acid
C.I. Name This compound
CAS Number 6539-67-9
Molecular Formula C₂₁H₁₇ClN₈O₇S₂
Molecular Weight 592.99 g/mol

Summary of Toxicological Data

A comprehensive search for toxicological data for this compound has yielded limited quantitative information. The majority of available safety data sheets explicitly state "no data available" for key toxicological endpoints.[1] This section summarizes the available information, including data for similar, but not identical, substances to provide context.

Human Health Hazard Assessment

Data for this compound (CAS 6539-67-9) is largely unavailable. The following table is based on a Safety Data Sheet from Guidechem, which indicates a lack of testing for most standard toxicological endpoints.[1]

Toxicological Endpoint Result for this compound
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Data from Structurally Related or Unspecified "Reactive Yellow" Dyes:

It is crucial to note that the following data are from products identified as "Reactive Yellow ME4G" and "Reactive Dye Yellow" (proprietary formulation, synonym C.I. Reactive Yellow 22). These are not confirmed to be C.I. This compound and should be interpreted with caution.

Product Name Toxicological Data Source
Reactive Yellow ME4GLD50 (Oral, Rat): >2000 mg/kg. Unlikely to be irritating to the skin. May be irritating to the eyes.[2]
Reactive Dye YellowLD50 (Oral, Rat): >5 g/kg. Sensitizer, irritating dust, possible eye irritant.[3]
Environmental Hazard Assessment

Similar to human health data, specific ecotoxicological data for this compound is scarce.

Ecotoxicological Endpoint Result for this compound
Toxicity to Fish No data available
Toxicity to Daphnia and other aquatic invertebrates No data available
Toxicity to Algae No data available
Persistence and Degradability No data available
Bioaccumulative Potential No data available
Mobility in Soil No data available

Data from "Reactive Yellow ME4G":

Endpoint Result Test Species Duration
Fish Toxicity (LC50) > 500 mg/LRainbow Trout49 hours
Biodegradability Not readily biodegradable--

General Toxicology of Reactive Azo Dyes

In the absence of specific data for this compound, a general understanding of the toxicology of reactive azo dyes can provide some insight.

  • Sensitization: Reactive dyes are known to have the potential to cause skin and respiratory sensitization, particularly in occupational settings.[4]

  • Metabolism and Genotoxicity: Azo dyes can be metabolized by azoreductases in the liver or by intestinal microflora, leading to the cleavage of the azo bond and the formation of aromatic amines.[5] Some of these aromatic amines are known to be mutagenic and carcinogenic.[5] The mutagenicity of azo dyes is therefore often linked to their metabolic products.[5]

  • Aquatic Toxicity: Due to their high water solubility and generally low biodegradability, reactive dyes can persist in aquatic environments.[6] While many reactive dyes exhibit low acute toxicity to aquatic organisms, their persistence and color can have long-term ecological effects.[6]

Experimental Protocols

As no specific toxicological studies for this compound have been identified, this section outlines the standard methodologies that would be employed to generate the missing data, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD Guideline 423)
  • Principle: A stepwise procedure with a limited number of animals of a single sex per step. The outcome of each step determines the next step. The method uses the minimum number of animals to estimate the LD50.

  • Procedure: A single dose of the substance is administered orally to the animals. Animals are observed for mortality and clinical signs for up to 14 days. Body weights are recorded, and a gross necropsy is performed at the end of the study.

Skin Irritation/Corrosion (OECD Guideline 404)
  • Principle: The substance is applied to a small area of the skin of an animal (typically a rabbit).

  • Procedure: A single dose is applied to the shaved skin of the animal and covered with a gauze patch. The patch is removed after a specified time (e.g., 4 hours), and the skin is observed for erythema and edema at graded intervals.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
  • Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test detects mutations that revert the original mutation, allowing the bacteria to grow in a medium deficient in the specific amino acid.

  • Procedure: The test substance, with and without a metabolic activation system (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

Logical Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological safety assessment of a reactive dye like this compound.

Toxicological_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if required) cluster_3 Phase 4: Risk Assessment A Physicochemical Characterization (Solubility, Stability, etc.) B In Silico / QSAR Prediction (Toxicity, Mutagenicity) A->B D Genotoxicity Screening (Ames Test, Micronucleus Assay) B->D Inform testing strategy C Literature Review (Data on substance and analogues) C->B F Acute Toxicity Studies (Oral, Dermal, Inhalation) D->F Positive result may trigger in vivo follow-up K Hazard Identification D->K E Cytotoxicity Assays G Skin/Eye Irritation & Sensitization E->G F->K G->K H Repeated Dose Toxicity (Sub-acute, Sub-chronic) L Dose-Response Assessment H->L I Reproductive/Developmental Toxicity I->L J Carcinogenicity Bioassay J->L N Risk Characterization K->N L->N M Exposure Assessment M->N

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 3 (RY3), a monochlorotriazine azo dye, is widely utilized in the textile industry for its vibrant color and ability to form covalent bonds with fibers, resulting in excellent wash fastness.[1] However, the incomplete fixation of these dyes during the dyeing process leads to their release into industrial effluents, posing a significant environmental concern.[2] The complex aromatic structure and the presence of the azo linkage (-N=N-) make this compound and similar dyes recalcitrant to conventional wastewater treatment methods. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, detailing its physicochemical properties, abiotic and biotic degradation pathways, and the ecotoxicological implications of the parent compound and its degradation products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior and developing effective remediation strategies.

PropertyValueReference
CAS Number 6539-67-9[3]
Molecular Formula C₂₁H₁₇ClN₈O₇S₂[3]
Molecular Weight 592.99 g/mol [3]
Appearance Yellow powder[4]
Solubility in Water (at 50 °C) 40 g/L[4]
Chemical Structure Single azo class with a monochlorotriazine reactive group.[1]
Color in Aqueous Solution Yellow. Turns slightly darker and red upon addition of 1M NaOH.[4]

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is primarily dictated by its resistance to degradation. The degradation of this dye can occur through both abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation of this compound mainly proceeds through hydrolysis and photolysis.

1. Hydrolysis:

Under alkaline conditions, the monochlorotriazine group of this compound is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group.[5][6] This reaction is a significant factor during the dyeing process and in alkaline industrial effluents. The rate of hydrolysis is influenced by pH, temperature, and the concentration of the dye.[7] Increased temperature and alkalinity accelerate the hydrolysis of monochlorotriazine reactive dyes.[5] The hydrolyzed dye loses its ability to covalently bind to fibers and contributes to the color of the effluent.[2]

2. Photodegradation:

This compound is known to degrade under UV light.[4] The photodegradation of azo dyes can occur through the absorption of light energy, leading to the excitation of the molecule and subsequent cleavage of the azo bond or other parts of the molecule. The efficiency of photodegradation can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂) or through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals.[8][9] These radicals can non-selectively attack the dye molecule, leading to its mineralization into simpler, less harmful compounds.[9]

Biotic Degradation

Microbial degradation is a key process in the removal of this compound from the environment. A variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade azo dyes.[10] The primary mechanism of bacterial degradation involves the reductive cleavage of the azo bond, which is the chromophoric group responsible for the dye's color.[11][12]

Microbial Degradation Workflow:

cluster_anaerobic Anaerobic/Microaerophilic Phase cluster_aerobic Aerobic Phase RY3 This compound Azo_Cleavage Reductive Cleavage of Azo Bond (Azoreductase) RY3->Azo_Cleavage Amines Formation of Aromatic Amines Azo_Cleavage->Amines Degradation Degradation of Aromatic Amines (Oxygenases, Peroxidases) Amines->Degradation Mineralization Mineralization (CO₂, H₂O, Inorganic Salts) Degradation->Mineralization

Caption: General workflow for the microbial degradation of this compound.

This process is often a two-stage process:

  • Anaerobic/Microaerophilic Stage: Under anaerobic or microaerophilic conditions, azoreductase enzymes, which can be located intracellularly or on the cell membrane, catalyze the reductive cleavage of the azo bond.[13][14] This step results in the decolorization of the dye and the formation of colorless, but potentially toxic, aromatic amines.[11]

  • Aerobic Stage: The aromatic amines generated in the first stage are typically resistant to further degradation under anaerobic conditions.[13] However, under aerobic conditions, these amines can be mineralized by other microorganisms or the same microorganisms through the action of oxygenases and peroxidases.[15] This second stage is crucial for the complete detoxification of the dye effluent.

Enzymes Involved in Biodegradation:

Several key enzymes are involved in the microbial degradation of azo dyes:

  • Azoreductases: These are the primary enzymes responsible for the reductive cleavage of the azo bond. They can be flavin-dependent or flavin-independent and utilize NADH or NADPH as electron donors.[14][16]

  • Laccases, Lignin Peroxidases (LiP), and Manganese Peroxidases (MnP): These are oxidative enzymes, primarily produced by fungi, that can degrade a wide range of aromatic compounds, including azo dyes and their degradation products.[15][17]

  • NADH-DCIP Reductase: This enzyme has also been implicated in the decolorization of azo dyes.[18]

Predicted Degradation Products of this compound

Based on the chemical structure of this compound and the known mechanisms of azo dye degradation, the initial reductive cleavage of the azo bond is expected to yield two primary aromatic amines:

  • 3-Aminonaphthalene-1,5-disulfonic acid

  • N-(3-amino-4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)acetamide

Further degradation of these aromatic amines would proceed through various ring-opening reactions, eventually leading to mineralization. The monochlorotriazine ring is also subject to degradation, potentially releasing chloride ions and other smaller organic molecules.

Degradation Pathway of this compound:

cluster_cleavage Azo Bond Cleavage cluster_further_degradation Further Aerobic Degradation RY3 This compound (C₂₁H₁₇ClN₈O₇S₂) Amine1 3-Aminonaphthalene-1,5-disulfonic acid RY3->Amine1 Azoreductase Amine2 N-(3-amino-4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)acetamide RY3->Amine2 Azoreductase Intermediates Various Aliphatic Intermediates Amine1->Intermediates Amine2->Intermediates Mineralization CO₂, H₂O, SO₄²⁻, Cl⁻, NH₄⁺ Intermediates->Mineralization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor Sensor Kinase Regulator Response Regulator Sensor->Regulator Phosphorylation DNA DNA Regulator->DNA Binds to promoter mRNA mRNA DNA->mRNA Transcription Enzyme Degradative Enzymes (e.g., Azoreductase) mRNA->Enzyme Translation AzoDye Azo Dye or Degradation Intermediate Enzyme->AzoDye Degradation AzoDye->Sensor

References

Reactive Yellow 3: A Technical Guide to its Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3 is a synthetic dye belonging to the azo class, characterized by its reactive dichlorotriazine group.[1] While primarily utilized in the textile industry for dyeing cellulose (B213188) fibers and in affinity chromatography for protein purification, its potential as a fluorescent probe for biological applications remains an area of nascent exploration. This technical guide synthesizes the current, albeit limited, understanding of this compound's properties and outlines a hypothetical framework for its evaluation as a fluorescent labeling agent. The available data suggests that upon reaction with specific enzymes, such as cyclic nucleotide phosphodiesterase, this compound can form a product with increased fluorescence.[2][3] However, a comprehensive characterization of its photophysical properties is not yet available in the scientific literature. This document provides an overview of its known characteristics, a proposed reaction mechanism, and a logical workflow for researchers interested in investigating its utility as a fluorescent probe.

Chemical and Physical Properties

This compound is a complex organic molecule with a molecular weight of 592.99 g/mol .[2][3][4][5] Its chemical structure contains a dichlorotriazine ring, which imparts its reactive nature, allowing it to form covalent bonds with nucleophilic groups present in biomolecules.[1]

PropertyValueReference
CAS Number 6539-67-9[2][3][4][5]
Molecular Formula C₂₁H₁₇ClN₈O₇S₂[2][3][4][5]
Molecular Weight 592.99 g/mol [2][3][4][5]
Class Azo Dye, Reactive Dye[6][7]
Solubility Soluble in water[6]

Reactivity and Potential for Bioconjugation

The key feature of this compound for potential biological applications is its dichlorotriazine functional group. This group is highly reactive towards nucleophiles such as the primary amines found in the side chains of lysine (B10760008) residues and the N-termini of proteins, as well as hydroxyl groups. This reactivity allows for the formation of stable, covalent bonds between the dye and the target biomolecule.

This covalent linkage is the basis for its use in affinity chromatography, where it is immobilized on a solid support to capture and purify proteins with specific binding affinities for the dye, such as citrate (B86180) synthase.[8]

substance substance process process biomolecule biomolecule product product RY3 This compound (Dichlorotriazine) NucleophilicAttack Nucleophilic Attack RY3->NucleophilicAttack Reactive Site Biomolecule Biomolecule (-NH2, -OH groups) Biomolecule->NucleophilicAttack Nucleophilic Group CovalentBond Covalent Bond Formation NucleophilicAttack->CovalentBond LabeledBiomolecule Fluorescently Labeled Biomolecule CovalentBond->LabeledBiomolecule

Fig. 1: Reaction mechanism of this compound with a biomolecule.

Potential as a Fluorescent Probe: A Hypothetical Evaluation

While some sources indicate that this compound can yield a product with "increased fluorescence" upon enzymatic reaction, specific photophysical data such as excitation and emission maxima, quantum yield, and extinction coefficient are not publicly available.[2][3] It is important to note that many azo dyes exhibit low to negligible fluorescence.[9] Therefore, a thorough experimental evaluation is required to determine the suitability of this compound as a fluorescent probe.

Hypothetical Experimental Workflow

The following workflow outlines the necessary steps to characterize the potential of this compound as a fluorescent probe.

start_end start_end process process decision decision data data analysis analysis start Start solubilize Solubilize This compound start->solubilize spectroscopy Measure Absorbance & Fluorescence Spectra solubilize->spectroscopy determine_params Determine λex, λem, Quantum Yield, ε spectroscopy->determine_params is_fluorescent Is Fluorescence Sufficient? determine_params->is_fluorescent conjugate Conjugate to Biomolecule is_fluorescent->conjugate Yes end_fail Not a Viable Probe is_fluorescent->end_fail No purify Purify Conjugate conjugate->purify characterize_conjugate Characterize Conjugate Fluorescence purify->characterize_conjugate cellular_imaging Perform Cellular Imaging characterize_conjugate->cellular_imaging evaluate_performance Evaluate Specificity, Photostability, S/N cellular_imaging->evaluate_performance end_success Viable Probe evaluate_performance->end_success

Fig. 2: Logical workflow for evaluating a potential fluorescent probe.
Proposed Experimental Protocols

The following are generalized, hypothetical protocols for the initial characterization and use of a reactive dye like this compound as a fluorescent probe. These are based on standard laboratory practices for similar compounds.

3.2.1. Preparation of Stock Solution

  • Materials: this compound, Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the appropriate mass of the dye in anhydrous DMSO.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture to avoid degradation and repeated freeze-thaw cycles.[9]

3.2.2. Spectroscopic Characterization

  • Materials: Spectrophotometer, Fluorometer, appropriate solvents (e.g., water, PBS, ethanol).

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in the desired solvent.

    • Measure the absorbance spectrum to determine the maximum absorption wavelength (λabs).

    • Using the absorbance at λabs and the Beer-Lambert law, calculate the molar extinction coefficient (ε).

    • Measure the fluorescence emission spectrum by exciting at λabs to determine the maximum emission wavelength (λem).

    • Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., fluorescein (B123965) or rhodamine 6G).

    • Investigate the effect of solvent polarity on the spectral properties (solvatochromism).

3.2.3. Protein Labeling

  • Materials: Protein solution (e.g., BSA or a specific antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0), this compound stock solution, size-exclusion chromatography column.

  • Procedure:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Slowly add a 5-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Separate the protein-dye conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

3.2.4. Cellular Staining (Hypothetical)

  • Materials: Cultured cells (adherent or in suspension), complete culture medium, serum-free medium, PBS, this compound stock solution.

  • Procedure for Adherent Cells:

    • Grow cells on a suitable imaging substrate (e.g., glass-bottom dish).

    • Wash the cells once with warm PBS.

    • Prepare a working solution of this compound (e.g., 1-10 µM) in serum-free medium.

    • Incubate the cells with the dye solution for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with complete culture medium to remove unbound dye.

    • Image the cells using fluorescence microscopy with appropriate filter sets based on the determined excitation and emission spectra.

  • Procedure for Suspension Cells:

    • Wash the cells once with warm serum-free medium.

    • Resuspend the cells in warm serum-free medium at a concentration of 1 x 10⁶ cells/mL.[9]

    • Add the working solution of this compound and incubate for 30 minutes at 37°C, protected from light.[9]

    • Stop the reaction by adding an equal volume of complete culture medium.[9]

    • Pellet the cells by centrifugation and wash twice with complete medium.

    • Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Summary and Future Directions

This compound is a well-established reactive dye with proven utility in non-fluorescence-based applications. Its potential as a fluorescent probe is suggested by reports of increased fluorescence upon enzymatic reaction, but this remains largely uncharacterized. The lack of available photophysical data necessitates a thorough experimental investigation to validate its suitability for fluorescence-based biological assays and imaging.

Future research should focus on:

  • Comprehensive Photophysical Characterization: Detailed measurement of excitation and emission spectra, quantum yield, fluorescence lifetime, and molar extinction coefficient in various solvents.

  • Mechanism of Fluorescence Enhancement: Elucidation of the chemical transformation that leads to increased fluorescence upon reaction with enzymes.

  • Optimization of Labeling Protocols: Systematic optimization of reaction conditions for labeling different classes of biomolecules.

  • Evaluation in Biological Systems: Rigorous testing of the specificity, photostability, and signal-to-noise ratio of this compound conjugates in cellular and potentially in vivo models.

By systematically addressing these points, the scientific community can determine whether this compound can be repurposed from a traditional dye into a valuable tool for fluorescently probing biological systems.

References

An In-depth Technical Guide to the Interactions of Enzymes with Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 3, a mono-chloro-triazine dye also known as Cibacron Brilliant Yellow 3G-P, is a versatile tool in enzymology.[1][2][3] Its primary application lies in affinity chromatography for the purification of a variety of enzymes, particularly those with nucleotide binding sites.[4][5][6][7][8][9] The interaction is based on the dye's structural similarity to nucleotide cofactors, allowing it to act as a pseudo-affinity ligand. This guide provides a comprehensive overview of the known interactions between this compound and various enzymes, details on its application in enzyme purification, and methodologies for characterizing these interactions. While specific kinetic and binding constants for this compound are not extensively reported in publicly available literature, this guide will draw parallels with closely related triazine dyes to provide a framework for experimental design and data interpretation.

Introduction to this compound and Triazine Dyes in Enzymology

Triazine dyes, a class of synthetic reactive dyes, have been widely adopted in biotechnology for protein purification.[10][11] Their utility stems from their ability to be easily immobilized on chromatography matrices and their specific interactions with a range of proteins.[4][5] this compound is a member of this family, characterized by a triazine ring system linked to a chromophore.

The interaction between triazine dyes and enzymes is often attributed to the dye mimicking the structure of biological heterocycles, such as the purine (B94841) and pyrimidine (B1678525) bases of nucleotides. This makes them particularly effective for purifying enzymes that utilize cofactors like NAD(P)+, ATP, and coenzyme A. The binding is thought to occur at the nucleotide-binding domain of the enzyme, often leading to competitive inhibition.

Enzyme Interactions with this compound: A Qualitative Overview

This compound has been successfully employed in the purification of several enzymes, indicating a significant interaction. While detailed quantitative data is sparse, the following enzymes have been noted to bind to immobilized this compound:

  • Nucleoside Diphosphate Kinase (NDPK): In the purification of NDPK from muscle extracts, this compound-agarose was selected for its high retention (over 90%) of the enzyme. The bound NDPK could be specifically eluted with ATP, suggesting an interaction at the nucleotide-binding site.[9]

  • Citrate (B86180) Synthase: Commercially available this compound-agarose is reported to have a binding capacity of ≥500 units/mL for citrate synthase, indicating a strong and useful interaction for purification purposes.[8][12][13]

  • Aryl Aldehyde Oxidoreductase: In a screening of various triazine dyes for the purification of this enzyme, this compound was tested, although Reactive Green 19 was ultimately found to be more effective in that specific application.[14]

  • Plant Glycosyltransferases: this compound chromatography was a critical step in the purification of a glucosyltransferase from Sorghum bicolor, with elution being achieved using UDP-glucose. This again points to a specific interaction within a nucleotide sugar binding site.[15][16]

Quantitative Analysis of Enzyme Interactions

Table 1: Illustrative Inhibition Constants of Related Triazine Dyes with Dehydrogenases

Dye Enzyme Organism Inhibition Type Ki (µM)
Cibacron Blue F3G-A 6-Phosphogluconate Dehydrogenase Bacillus stearothermophilus Competitive (vs. NADP+) Not specified, but strong inhibition noted
Procion Red HE-3B 6-Phosphogluconate Dehydrogenase Bacillus stearothermophilus Competitive (vs. NADP+) Not specified, but strong inhibition noted
Cibacron Blue F3G-A Lactate Dehydrogenase Rabbit Muscle Competitive (vs. NAD+/NADH) Not specified, but high affinity noted

| Procion Red HE-3B | Lactate Dehydrogenase | Rabbit Muscle | Competitive (vs. NAD+/NADH) | Higher affinity than Cibacron Blue F3G-A |

This table presents data for analogous triazine dyes to illustrate the typical competitive inhibition mechanism and the range of affinities observed. Researchers should determine these values empirically for this compound with their enzyme of interest.

Experimental Protocols

Protocol for Affinity Chromatography using Immobilized this compound

This protocol provides a general framework for the purification of a target enzyme using this compound-agarose. Optimization of buffer composition, pH, and elution conditions is crucial for each specific application.

Materials:

  • This compound-agarose resin

  • Chromatography column

  • Peristaltic pump and tubing

  • Fraction collector

  • UV-Vis spectrophotometer

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., Equilibration Buffer with 0.5 M NaCl)

  • Elution Buffer (e.g., Equilibration Buffer with a specific eluent like ATP, NAD+, or a high salt concentration)

  • Crude protein extract

Methodology:

  • Column Packing:

    • Prepare a slurry of this compound-agarose in Equilibration Buffer.

    • Carefully pour the slurry into the chromatography column, avoiding air bubbles.

    • Allow the resin to settle and pack under gravity or with a pump at a low flow rate.

    • Wash the packed column with 5-10 column volumes (CV) of Equilibration Buffer.

  • Sample Loading:

    • Clarify the crude protein extract by centrifugation or filtration.

    • Load the clarified sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min).

    • Collect the flow-through and monitor the absorbance at 280 nm.

  • Washing:

    • Wash the column with 5-10 CV of Equilibration Buffer to remove unbound proteins.

    • Follow with a wash of 5-10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the target protein using the Elution Buffer. This can be done with a step gradient (e.g., a single concentration of the eluent) or a linear gradient (e.g., an increasing concentration of the eluent).

    • For specific elution, use a concentration of the competing ligand (e.g., 1-10 mM ATP or NAD+).

    • For non-specific elution, use a high salt concentration (e.g., 1-2 M NaCl).

    • Collect fractions and monitor the absorbance at 280 nm.

  • Analysis:

    • Assay the collected fractions for enzyme activity to identify the fractions containing the target protein.

    • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Regeneration:

    • Regenerate the column by washing with high salt buffer followed by the Equilibration Buffer. Store the resin in a solution containing a bacteriostatic agent (e.g., 20% ethanol).

Protocol for Determining the Inhibition Kinetics of this compound

This protocol describes how to determine the inhibition constant (Ki) and the mode of inhibition of an enzyme by free this compound.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Cofactor (if required)

  • This compound solution of known concentration

  • Assay Buffer

  • Spectrophotometer or other suitable detection instrument

Methodology:

  • Enzyme Activity Assay:

    • Establish a standard enzyme activity assay by measuring the initial reaction rate at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

  • Inhibition Assay:

    • Perform the enzyme activity assay in the presence of several fixed concentrations of this compound.

    • For each inhibitor concentration, vary the substrate concentration.

    • Measure the initial reaction rates for each condition.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in the intercepts and slopes of the lines in the presence of the inhibitor compared to the uninhibited reaction.

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease).

      • Mixed Inhibition: Lines intersect in the second or third quadrant.

    • Calculate the inhibition constant (Ki) from the data using appropriate equations for the determined mode of inhibition. For competitive inhibition, Ki can be determined from the slope of the replot of the slope of the Lineweaver-Burk plot versus inhibitor concentration.

Visualizing Interactions and Workflows

Signaling Pathways and Logical Relationships

Enzyme_Inhibition_Pathway cluster_Enzyme Enzyme Active Site cluster_Inhibitor Competitive Inhibitor Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S (k1) EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I (ki) Substrate Substrate (S) ES_Complex->Enzyme (k-1) Product Product (P) ES_Complex->Product (k_cat) Inhibitor This compound (I) EI_Complex->Enzyme (k-i) Product->Enzyme + E

Experimental Workflows

Affinity_Chromatography_Workflow start Start: Crude Protein Extract equilibration 1. Equilibrate Column (this compound-Agarose) start->equilibration loading 2. Load Sample equilibration->loading wash1 3. Wash with Equilibration Buffer loading->wash1 wash2 4. Wash with High Salt Buffer wash1->wash2 elution 5. Elute with Specific Ligand (e.g., ATP) or High Salt wash2->elution analysis 6. Analyze Fractions (Activity Assay, SDS-PAGE) elution->analysis end End: Purified Enzyme analysis->end

Conclusion

This compound is a valuable affinity ligand for the purification of various enzymes, particularly those that bind nucleotides. Its interaction is presumed to be competitive, targeting the nucleotide-binding site. While specific quantitative data for this compound is not as abundant as for other triazine dyes like Cibacron Blue, the principles of its interaction and the methodologies for its application and characterization are well-established within the field of affinity chromatography and enzyme kinetics. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound for their specific applications. It is imperative that for each new enzyme-dye interaction, a thorough characterization, including the determination of binding/inhibition constants and optimization of purification protocols, is performed.

References

Methodological & Application

Application Notes: Protein Labeling and Conjugation with Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Reactive Yellow 3, also known as Cibacron Brilliant Yellow 3G-P, is a dichlorotriazine-containing reactive dye.[1][2] The dichlorotriazine group is highly reactive and forms stable, covalent bonds with nucleophilic groups on proteins, primarily the primary amines of lysine (B10760008) residues and the protein's N-terminus.[3][4] This covalent linkage makes this compound a useful, albeit less common, tool for fluorescently labeling proteins for various research and diagnostic applications. The reaction is typically performed under alkaline conditions, which facilitates the nucleophilic attack of the deprotonated amine on the triazine ring.[4]

Key Applications:

  • Protein Tracking: Covalently labeled proteins can be tracked in various biological systems.

  • Fluorescence-Based Assays: Labeled proteins can be used in applications like flow cytometry and immunofluorescence, assuming the dye possesses adequate fluorescence.

  • Affinity Chromatography: Dyes like Cibacron Brilliant Yellow are used as ligands for protein purification.[5]

Quantitative Data and Specifications

The following data provides key parameters for using this compound in protein conjugation experiments.

ParameterValueDetails
Synonyms Cibacron Brilliant Yellow 3G-P, Reactive Yellow K-3G[6]
CAS Number 6539-67-9[6][7]
Reactive Group Dichlorotriazine[1][2]
Target Groups Primary amines (e.g., lysine), Hydroxyl groups[1]
Absorption Max (λmax) ~404 nm
Optimal Reaction pH 8.0 - 9.0[8]

Experimental Protocols

This section provides a detailed, generalized methodology for labeling proteins with this compound. Optimization may be required based on the specific protein's properties.

Required Materials
  • Protein of interest

  • This compound dye

  • Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-9.0. (Note: Avoid amine-containing buffers like Tris, as they will compete for reaction with the dye).

  • Dye Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0).

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (MWCO appropriate for the protein).

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.

Step-by-Step Labeling Procedure
  • Protein Preparation:

    • Dissolve the protein to be labeled in the Labeling Buffer to a concentration of 2-10 mg/mL.

    • If the protein is in an incompatible buffer, dialyze it against the Labeling Buffer overnight at 4°C.

  • Dye Stock Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Vortex until fully dissolved.

  • Conjugation Reaction:

    • Calculate the volume of dye solution needed. A starting point is a 10:1 to 20:1 molar excess of dye to protein. This ratio often needs to be optimized.

    • While gently stirring the protein solution, add the calculated volume of dye stock solution dropwise.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted dye, add the Quenching Buffer to the reaction mixture. Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • It is critical to remove all non-conjugated dye for accurate downstream analysis.[9][10]

    • Apply the quenched reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute is the labeled protein. Collect the corresponding fractions.

    • Alternatively, purify the conjugate by extensive dialysis against PBS at 4°C with multiple buffer changes.

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule.[11][12]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the dye's λmax (~404 nm, A₄₀₄).

  • Calculate DOL: Use the following formula:

    DOL = (A₄₀₄ × ε_protein) / [(A₂₈₀ - (A₄₀₄ × CF)) × ε_dye]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of this compound at its λmax.

    • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (A₂₈₀_dye / Aλmax_dye). This corrects for the dye's contribution to the A₂₈₀ reading.[10][12]

An optimal DOL for antibodies is typically between 2 and 10.[10][13] Over-labeling can lead to protein precipitation or fluorescence quenching.[9]

Diagrams and Workflows

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis p Prepare Protein in Labeling Buffer (pH 8.3-9.0) mix Mix Protein and Dye (10:1 molar excess of dye) p->mix d Prepare Dye Stock (10 mg/mL in DMSO/DMF) d->mix react Incubate 1-2 hours at RT (Protect from light) mix->react quench Quench Reaction (Add Hydroxylamine or Tris) react->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (Calculate Degree of Labeling) purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

G Protein Protein-NH2 (Lysine Residue) Conjugate Protein-NH-Triazine-Dye (Stable Covalent Bond) Protein->Conjugate Nucleophilic Attack (Alkaline pH) Dye Dye-Triazine-Cl (this compound) Dye->Conjugate HCl HCl

Caption: Reaction mechanism for covalent labeling of proteins.

References

Application Notes and Protocols for Immobilizing Reactive Yellow 3 on Agarose Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 3 is a triazine dye commonly utilized in affinity chromatography for the purification of a variety of proteins, particularly those with binding sites for nucleotides such as kinases, dehydrogenases, and other enzymes. The immobilization of this compound onto a solid support, such as agarose (B213101) beads, creates a durable and effective affinity matrix. This document provides a detailed protocol for the covalent immobilization of this compound on agarose beads, enabling researchers to prepare their own affinity media for protein purification applications.

The immobilization process is based on the chemical reaction between the reactive triazine group of the dye and the hydroxyl groups of the agarose matrix under alkaline conditions. This reaction forms a stable covalent ether linkage, ensuring minimal leaching of the dye and a high capacity for protein binding.

Quantitative Data Summary

The following table summarizes key quantitative parameters for commercially available and lab-prepared this compound-agarose beads, providing a benchmark for the successful immobilization of the dye.

ParameterValueSource / Reference
Support Matrix 4% or 6% cross-linked agarose beads[1][2]
Degree of Immobilization 1-5 mg of this compound per mL of agarose resin[1][2]
Binding Capacity ≥500 units/mL (citrate synthase)[2]
Storage Solution 20% ethanol (B145695) or 0.5 M NaCl with preservative[1]
Storage Temperature 2-8°C[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound-agarose beads.

experimental_workflow cluster_prep Bead Preparation cluster_coupling Dye Coupling cluster_post_coupling Post-Coupling Processing wash_beads Wash Agarose Beads (e.g., with distilled water) prepare_dye Prepare this compound Solution (e.g., in water or mild buffer) mix Mix Beads and Dye Solution prepare_dye->mix incubate Incubate with Shaking (Alkaline pH, elevated temperature) mix->incubate wash_unbound Wash to Remove Unbound Dye (e.g., with high salt buffer, water) incubate->wash_unbound block Block Remaining Reactive Sites (Optional) (e.g., with ethanolamine) wash_unbound->block store Store Beads (e.g., in 20% ethanol at 4°C) block->store

Caption: Experimental workflow for immobilizing this compound on agarose beads.

Detailed Experimental Protocol

This protocol describes a general method for the covalent immobilization of this compound onto agarose beads. The specific concentrations and incubation times may require optimization depending on the desired degree of substitution and the specific characteristics of the agarose beads used.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose® 4B or 6B, or equivalent)

  • This compound dye (also known as Cibacron Brilliant Yellow 3G-P)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel (e.g., glass bottle or flask)

  • Shaking incubator or orbital shaker

  • pH meter

Procedure:

1. Preparation of Agarose Beads

  • a. Weigh out the desired amount of dry agarose beads or measure the required volume of a pre-swollen slurry. For example, start with 10 g of dry agarose beads, which will yield approximately 35 mL of swollen gel.

  • b. If using dry beads, swell them in distilled water according to the manufacturer's instructions.

  • c. Wash the swollen agarose beads extensively with distilled water on a sintered glass funnel to remove any preservatives. Use at least 10 bed volumes of water.

2. Preparation of this compound Solution

  • a. Prepare a stock solution of this compound. For example, dissolve 100 mg of this compound in 20 mL of distilled water. Gentle warming may be required to fully dissolve the dye.

  • b. It is recommended to use the dye solution immediately after preparation.

3. Coupling of this compound to Agarose Beads

  • a. Transfer the washed and drained agarose beads to a suitable reaction vessel.

  • b. Add the prepared this compound solution to the agarose beads.

  • c. Add solid sodium carbonate (Na₂CO₃) to the slurry to achieve a final concentration of approximately 0.1 M. This will raise the pH to the alkaline range required for the coupling reaction. Alternatively, adjust the pH to 10-11 with a solution of NaOH.

  • d. Securely cap the reaction vessel and place it in a shaking incubator.

  • e. Incubate the reaction mixture at 40-60°C with continuous gentle agitation for 2-4 hours. The progress of the coupling can be visually monitored by the gradual decrease in the color intensity of the supernatant.

4. Washing and Removal of Unbound Dye

  • a. After the incubation period, cool the reaction mixture to room temperature.

  • b. Transfer the agarose beads to a sintered glass funnel and drain the supernatant.

  • c. Wash the beads extensively with several cycles of alternating high and low pH buffers to remove any non-covalently bound dye. A suggested washing sequence is as follows:

    • 1 M NaCl solution (5 bed volumes)

    • Distilled water (10 bed volumes)

    • 0.1 M sodium acetate (B1210297) buffer, pH 4.0, containing 1 M NaCl (5 bed volumes)

    • Distilled water (10 bed volumes)

    • 0.1 M sodium carbonate buffer, pH 10.0, containing 1 M NaCl (5 bed volumes)

    • Distilled water (until the filtrate is colorless and the pH is neutral)

  • d. The washing is complete when no more yellow color is observed in the wash filtrate.

5. (Optional) Blocking of Residual Reactive Groups

  • a. While the direct coupling of triazine dyes to agarose is generally efficient, a blocking step can be performed to quench any unreacted sites on the agarose, although this is often omitted.

  • b. Resuspend the beads in a 1 M ethanolamine (B43304) solution, pH 8.0, and incubate for 2 hours at room temperature with gentle agitation.

  • c. Wash the beads thoroughly with distilled water (at least 10 bed volumes) to remove the blocking agent.

6. Storage of the this compound-Agarose Beads

  • a. Resuspend the final prepared this compound-agarose beads in a storage solution, typically 20% ethanol, to prevent microbial growth.[1]

  • b. Store the beads at 2-8°C.[2] Do not freeze.

Applications

The prepared this compound-agarose beads can be used in affinity chromatography for the purification of a wide range of proteins, including:

  • Citrate (B86180) synthase[1]

  • Tyramine N-(hydroxycinnamoyl)transferase (THT)[2]

  • Human cholesteryl ester transfer protein[2]

  • Other nucleotide-binding enzymes and proteins

Signaling Pathway Diagram (Hypothetical)

While this compound itself is not part of a biological signaling pathway, it can be used to purify proteins that are. The following is a hypothetical example of how a purified enzyme (e.g., a kinase) might function in a generic signaling cascade.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A (Purified with this compound-Agarose) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

References

Application Notes and Protocols for Fluorescence-Based Enzyme Assays Using Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 3 is a synthetic, water-soluble dichlorotriazine dye.[1] While primarily utilized in the textile industry for dyeing cellulose (B213188) fibers,[1] it has been noted for its potential in biochemical applications. Specifically, product literature suggests its use in fluorescence-based enzyme assays, where it is purported to react with certain enzymes to yield a product with increased fluorescence. This property positions this compound as a potential tool for quantifying enzyme activity, particularly for enzymes like cyclic nucleotide phosphodiesterase.

These application notes aim to provide a comprehensive overview of the currently available information on using this compound in enzyme assays and to offer general guidance for researchers interested in exploring its potential. However, it is critical to note that detailed, publicly available experimental data and established protocols for this specific application are scarce. The information presented herein is based on general principles of fluorescence-based assays and the limited product information available for this compound.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a fluorescent probe is essential for the development of robust enzyme assays.

PropertyValueReference
CAS Number 6539-67-9[2]
Molecular Formula C₂₁H₁₇ClN₈O₇S₂[2]
Molecular Weight 592.99 g/mol [2]
Appearance Yellow Powder[1]
Solubility Soluble in water (40 g/L at 50°C)[1]

Note: Specific fluorescence properties such as excitation/emission spectra, quantum yield, and extinction coefficient for the enzymatic product of this compound are not currently available in the public domain. These parameters would need to be determined experimentally.

Principle of the Assay

The proposed mechanism for using this compound in a fluorescence-based enzyme assay is based on an increase in fluorescence upon enzymatic modification of the dye. The dichlorotriazine group in this compound is a reactive moiety that can form covalent bonds with nucleophilic residues on proteins. It is hypothesized that an enzyme, such as a phosphodiesterase, may catalyze a reaction that alters the chemical structure of the dye, leading to a change in its fluorescent properties.

For a successful assay, the following conditions should be met:

  • Low Basal Fluorescence: this compound in its native state should exhibit minimal fluorescence under the assay conditions.

  • Enzyme-Dependent Signal Increase: The increase in fluorescence should be directly proportional to the activity of the enzyme of interest.

  • Stable Fluorescent Product: The fluorescent product of the enzymatic reaction should be stable over the course of the measurement.

Potential Applications in Drug Discovery

Fluorescence-based assays are a cornerstone of modern drug discovery due to their high sensitivity and amenability to high-throughput screening (HTS).[3][4] If validated, an assay using this compound could be applied to:

  • High-Throughput Screening (HTS): Rapidly screen large compound libraries for potential inhibitors or activators of a target enzyme.

  • Mechanism of Action Studies: Characterize the kinetics of enzyme inhibition by determining IC₅₀ values and understanding the mode of inhibition.

  • Enzyme Kinetics: Determine key kinetic parameters such as Kₘ and Vₘₐₓ for the enzyme with this compound as a substrate.

Experimental Protocols (General Guidance)

Due to the lack of specific, validated protocols for this compound in enzyme assays, the following are general, hypothetical protocols that would require extensive optimization and validation.

General Protocol for a Phosphodiesterase (PDE) Assay

This protocol is a starting point and assumes that a specific PDE isoform can catalyze a reaction with this compound to produce a fluorescent signal.

Materials:

  • This compound

  • Purified phosphodiesterase (PDE) enzyme

  • Assay Buffer (e.g., Tris-HCl, HEPES) with appropriate pH and cofactors (e.g., Mg²⁺)

  • 384-well, black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). The optimal concentration needs to be determined experimentally.

    • Dilute the PDE enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined to ensure the reaction is in the linear range.

  • Assay Reaction:

    • Add the desired volume of assay buffer to each well of the microplate.

    • Add the test compounds (for inhibitor screening) or vehicle control.

    • Add the this compound solution to all wells.

    • Initiate the reaction by adding the PDE enzyme solution to all wells except for the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time. The incubation time should be optimized to remain within the linear range of the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader. The excitation and emission wavelengths will need to be determined experimentally by scanning the spectrum of the enzymatic product.

Controls:

  • Positive Control: Reaction with enzyme and no inhibitor.

  • Negative Control (No Enzyme): Reaction components without the enzyme to determine background fluorescence.

  • Inhibitor Control: A known inhibitor of the PDE being tested.

Visualizations

Logical Workflow for Assay Development

The following diagram illustrates the necessary steps to develop and validate a fluorescence-based enzyme assay using this compound.

Assay_Development_Workflow cluster_feasibility Feasibility Assessment cluster_optimization Assay Optimization cluster_validation Assay Validation Feasibility Determine Spectral Properties (Excitation/Emission of Product) Mechanism Confirm Enzyme-Dependent Fluorescence Increase Feasibility->Mechanism Concentration Optimize Substrate & Enzyme Concentrations Mechanism->Concentration Conditions Optimize Buffer Conditions (pH, Ionic Strength) Concentration->Conditions Time Determine Optimal Incubation Time Conditions->Time Z_Factor Calculate Z' Factor for HTS Robustness Time->Z_Factor Inhibitor Test with Known Inhibitors (IC50 Determination) Z_Factor->Inhibitor PDE_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) (Assay Target) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

Application Notes and Protocols for the Quantification of Biological Activity with Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for utilizing Reactive Yellow 3 in the quantification of biological activities. The primary applications covered are the measurement of cyclic nucleotide phosphodiesterase (PDE) activity through a fluorescence-based assay and the affinity purification of proteins.

Application 1: Quantification of Cyclic Nucleotide Phosphodiesterase (PDE) Activity

Introduction:

This compound is a synthetic dye that can be employed for the detection and quantification of certain enzymatic activities.[1][2] Notably, it has been reported to react with enzymes like cyclic nucleotide phosphodiesterases (PDEs), resulting in a product with enhanced fluorescence.[1][2] This property allows for the development of a continuous kinetic assay to measure PDE activity. PDEs are crucial enzymes in signal transduction pathways, as they catalyze the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

Signaling Pathway:

The following diagram illustrates the central role of phosphodiesterase in cyclic nucleotide signaling pathways.

PDE_Signaling_Pathway ext_signal Extracellular Signal (e.g., Hormone) receptor G-Protein Coupled Receptor (GPCR) ext_signal->receptor Binds g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde->amp Hydrolyzes cellular_response Cellular Response pka->cellular_response Phosphorylates Targets PDE_Assay_Workflow prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound) add_components Add Assay Components to 96-well Plate prep_reagents->add_components pre_incubate Pre-incubate at Assay Temperature (e.g., 37°C) add_components->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate (cAMP/cGMP) pre_incubate->initiate_reaction kinetic_read Measure Fluorescence Kinetics (Ex/Em = TBD) initiate_reaction->kinetic_read data_analysis Data Analysis: Calculate Initial Rates, Plot Dose-Response Curves kinetic_read->data_analysis Affinity_Chromatography_Workflow prep_column Prepare and Equilibrate This compound-Agarose Column load_sample Load Cell Lysate onto the Column prep_column->load_sample collect_ft Collect Flow-Through load_sample->collect_ft wash_column Wash Column with Wash Buffer collect_ft->wash_column collect_wash Collect Wash Fractions wash_column->collect_wash elute_protein Elute Bound Protein with Elution Buffer collect_wash->elute_protein collect_elution Collect Elution Fractions elute_protein->collect_elution analyze_fractions Analyze Fractions by SDS-PAGE and Citrate Synthase Activity Assay collect_elution->analyze_fractions

References

Application Notes and Protocols for the Photocatalytic Degradation of Reactive Yellow 3 with Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes, such as Reactive Yellow 3 (RY3), are widely used in the textile industry due to their vibrant colors and excellent stability.[1] However, their complex aromatic structure and the presence of azo bonds (-N=N-) make them resistant to conventional wastewater treatment methods, posing a significant environmental concern.[1][2] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the complete mineralization of these recalcitrant organic pollutants.[1][3]

TiO₂ is a widely used photocatalyst due to its high photoactivity, chemical stability, non-toxicity, and low cost.[2] Upon irradiation with photons of energy equal to or greater than its bandgap, TiO₂ generates electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions, producing highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•).[4] These ROS are powerful oxidizing agents that can non-selectively degrade a wide range of organic molecules, ultimately converting them into harmless inorganic substances like CO₂, H₂O, and mineral acids.[4]

This document provides detailed application notes and protocols for the photocatalytic degradation of this compound using TiO₂ as a photocatalyst. It includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of operational parameters, and visualizations of the experimental workflow and degradation pathway.

Materials and Reagents

  • This compound (RY3): (Structure available from chemical suppliers)

  • Titanium Dioxide (TiO₂): Degussa P25 or equivalent anatase TiO₂ is commonly used due to its high photocatalytic activity.[5][6]

  • Deionized Water: For preparation of all solutions.

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): For pH adjustment.

  • Hydrogen Peroxide (H₂O₂): (Optional) As an electron acceptor to enhance degradation.[7]

  • Methanol or other radical scavengers: (Optional) For mechanistic studies.

Experimental Setup

A typical batch photoreactor setup for the photocatalytic degradation of RY3 consists of the following components:

  • Reaction Vessel: A borosilicate glass beaker or a specially designed reactor with a quartz window to allow UV penetration.

  • Light Source: A UV lamp (e.g., medium-pressure mercury lamp) with a specific wavelength emission (e.g., 365 nm) or a solar simulator.[7] The lamp is usually placed in a cooling jacket to maintain a constant temperature.

  • Magnetic Stirrer: To ensure a homogenous suspension of the TiO₂ particles and uniform irradiation.

  • Aeration System: An air pump or bubbler to supply oxygen, which acts as an electron scavenger and promotes the formation of superoxide radicals.

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the dye in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

  • Store the stock solution in a dark container to prevent photodegradation.

Photocatalytic Degradation Procedure
  • In a reaction vessel, add a specific volume of the RY3 stock solution and dilute with deionized water to achieve the desired initial dye concentration (e.g., 20 mg/L).

  • Add the desired amount of TiO₂ catalyst (e.g., 1 g/L).[2]

  • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH. The pH plays a crucial role in the surface charge of TiO₂ and the adsorption of the dye.[7]

  • Place the reaction vessel on a magnetic stirrer and stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the TiO₂ surface.[2][7]

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw aliquots of the suspension using a syringe.

  • Immediately filter the withdrawn samples through a 0.45 µm syringe filter to remove the TiO₂ particles and stop the reaction.

  • Analyze the filtrate for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.

Analytical Method: UV-Vis Spectrophotometry
  • Determine the λmax of this compound by scanning a dilute solution of the dye over a range of wavelengths (typically 200-800 nm).

  • Prepare a series of standard solutions of RY3 with known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • The concentration of the unknown samples can be determined from their absorbance using the calibration curve.

The degradation efficiency can be calculated using the following equation:

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Where:

  • C₀ is the initial concentration of the dye.

  • Cₜ is the concentration of the dye at time t.

Data Presentation

The following tables summarize the effect of various operational parameters on the photocatalytic degradation of reactive yellow dyes.

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency

Initial Dye Concentration (mg/L)Degradation Efficiency (%) after 180 minReference
1095[8]
2085[8]
3070[8]
4060[8]

Table 2: Effect of pH on Degradation Efficiency

pHDegradation Efficiency (%) after 180 minReference
392[8]
580[8]
765[8]
950[8]
1140[8]

Table 3: Effect of TiO₂ Dosage on Degradation Efficiency

TiO₂ Dosage (g/L)Degradation Efficiency (%) after 120 minReference
0.575General finding
1.090General finding
1.595General finding
2.093 (slight decrease due to light scattering)General finding

Table 4: Effect of Hydrogen Peroxide (H₂O₂) on Degradation Efficiency

H₂O₂ Concentration (mM)Degradation Efficiency (%) after 60 minReference
060[7]
1085[7]
2095[7]
3088 (slight decrease due to scavenging effect)[7]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis A Prepare this compound Stock Solution C Mix Dye Solution and TiO₂ Suspension A->C B Prepare TiO₂ Suspension B->C D Adjust pH C->D E Equilibrate in Dark with Stirring D->E F Irradiate with UV/Solar Light E->F G Withdraw and Filter Samples at Intervals F->G H Analyze Dye Concentration (UV-Vis) G->H I Calculate Degradation Efficiency H->I

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Signaling Pathway: Mechanism of TiO₂ Photocatalysis

Photocatalysis_Mechanism cluster_catalyst TiO₂ Particle cluster_reactions Redox Reactions in Aqueous Solution cluster_degradation Dye Degradation TiO2 TiO₂ CB Conduction Band (e⁻) VB Valence Band (h⁺) O2 O₂ CB->O2 Reduction H2O H₂O VB->H2O Oxidation OH_neg OH⁻ VB->OH_neg Oxidation RY3 This compound VB->RY3 Direct Oxidation O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad OH_neg->OH_rad O2_rad->RY3 Attack OH_rad->RY3 Attack Intermediates Degradation Intermediates RY3->Intermediates Products CO₂ + H₂O + Mineral Acids Intermediates->Products Light Light (hν ≥ Eg) Light->TiO2 Photoexcitation Degradation_Pathway RY3 This compound (Azo Dye) Aromatic_Amines Aromatic Amines RY3->Aromatic_Amines Azo bond cleavage Naphthalenic_Intermediates Hydroxylated Naphthalenic Intermediates RY3->Naphthalenic_Intermediates Hydroxylation Triazine_Ring_Cleavage Triazine Ring Opening RY3->Triazine_Ring_Cleavage Hydroxylation Organic_Acids Short-chain Organic Acids Aromatic_Amines->Organic_Acids Oxidation Naphthalenic_Intermediates->Organic_Acids Ring opening Triazine_Ring_Cleavage->Organic_Acids Further Oxidation Mineralization CO₂ + H₂O + SO₄²⁻ + NO₃⁻ Organic_Acids->Mineralization Final Mineralization

References

Application Notes & Protocols: Adsorption of Reactive Yellow 3 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the adsorption of Reactive Yellow 3 (RY3) and similar reactive dyes onto activated carbon. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in wastewater treatment and purification processes.

Introduction

Reactive dyes, such as this compound, are widely used in the textile industry and are a significant source of water pollution. Their complex aromatic structures make them resistant to biodegradation. Adsorption onto activated carbon is a highly effective and widely used method for the removal of these dyes from aqueous solutions due to the high surface area and porous structure of activated carbon. This document outlines the preparation of activated carbon, experimental protocols for adsorption studies, and the key parameters influencing the adsorption process.

Preparation of Activated Carbon

Activated carbon can be prepared from a variety of carbonaceous precursor materials. The process typically involves chemical activation, which is a single-step process of impregnation with a chemical agent followed by carbonization.

Protocol 2.1: Preparation of Activated Carbon from Biomass (e.g., Teff Straw)

  • Washing and Drying: Wash the precursor material (e.g., Teff straw) with distilled water to remove impurities and then dry it in an oven at 105°C for 24 hours.[1]

  • Grinding and Sieving: Grind the dried material and sieve it to obtain a uniform particle size.

  • Impregnation: Impregnate the precursor with a chemical activating agent. For example, use a 5:1 impregnation ratio of phosphoric acid (H3PO4) to Teff straw (5 g of H3PO4 per 1 g of straw).[2] Allow the mixture to stand for a specified period (e.g., 24 hours) to ensure thorough penetration of the acid.

  • Carbonization/Activation: Place the impregnated material in a furnace. Heat under a nitrogen atmosphere to the desired activation temperature (e.g., 539°C) for a specific duration (e.g., 2 hours).[2][3]

  • Washing and Neutralization: After cooling, wash the activated carbon with hot distilled water or a dilute acid solution (e.g., 0.5 M HCl) to remove the activating agent and any remaining impurities.[1] Continue washing until the pH of the washing solution becomes neutral.

  • Drying and Storage: Dry the final activated carbon product in an oven at 110°C for 24 hours and store it in a desiccator for future use.[1]

Diagram 2.1: Activated Carbon Preparation Workflow

G cluster_prep Preparation of Precursor cluster_activation Activation Process cluster_final Final Product Preparation Wash_Dry Wash and Dry Precursor Grind_Sieve Grind and Sieve Wash_Dry->Grind_Sieve Impregnation Impregnate with Activating Agent Grind_Sieve->Impregnation Carbonization Carbonize in Furnace Impregnation->Carbonization Wash_Neutralize Wash and Neutralize Carbonization->Wash_Neutralize Dry_Store Dry and Store Wash_Neutralize->Dry_Store G cluster_prep Preparation cluster_adsorption Adsorption cluster_analysis Analysis Stock_Solution Prepare Dye Stock Solution Working_Solutions Prepare Working Solutions Stock_Solution->Working_Solutions Add_Adsorbent Add Adsorbent to Dye Solution Working_Solutions->Add_Adsorbent Adjust_pH Adjust pH Add_Adsorbent->Adjust_pH Agitate Agitate for Contact Time Adjust_pH->Agitate Filter Filter Sample Agitate->Filter Measure_Concentration Measure Final Concentration Filter->Measure_Concentration Calculate_Capacity Calculate Adsorption Capacity Measure_Concentration->Calculate_Capacity G Adsorption_Efficiency Adsorption Efficiency pH Solution pH pH->Adsorption_Efficiency Contact_Time Contact Time Contact_Time->Adsorption_Efficiency Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption_Efficiency Initial_Concentration Initial Dye Concentration Initial_Concentration->Adsorption_Efficiency Temperature Temperature Temperature->Adsorption_Efficiency

References

Application Note: Kinetic Analysis of Reactive Yellow 3 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Yellow 3 (RY3) belongs to the family of azo dyes, which are widely utilized in the textile industry due to their vibrant color, cost-effectiveness, and excellent stability.[1][2] However, the stability of these dyes also contributes to their persistence in the environment, posing significant ecological threats. The release of dye-containing wastewater into aquatic ecosystems can block sunlight, inhibiting photosynthesis and disrupting aquatic life.[3] Furthermore, the breakdown of azo dyes can lead to the formation of potentially carcinogenic aromatic amines.[3] Consequently, developing efficient methods for the degradation of these pollutants is a critical area of research.

Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for the treatment of dye-laden wastewater.[3][4] These methods rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants into simpler, less harmful compounds.[4][5] Common AOPs include photocatalysis (e.g., TiO₂/UV), UV/H₂O₂, and ozonation-based processes.[6][7] Understanding the kinetics of these degradation processes is essential for optimizing reaction conditions, designing efficient reactor systems, and scaling up the technology for industrial applications. This document provides an overview of kinetic models and detailed protocols for studying the degradation of Reactive Yellow dyes.

Key Kinetic Models in Dye Degradation

The rate of dye degradation is typically evaluated using kinetic models. The choice of model often depends on the reaction mechanism and experimental conditions.

  • Pseudo-First-Order Kinetics: This is the most commonly reported model for the degradation of reactive dyes.[1][5][6] The model assumes that the concentration of one reactant (the hydroxyl radical) remains relatively constant, making the reaction rate dependent only on the concentration of the dye. The integrated rate law is expressed as:

    • ln(C₀/C) = k₁t

    • Where C₀ is the initial dye concentration, C is the concentration at time t, and k₁ is the pseudo-first-order rate constant. A linear plot of ln(C₀/C) versus time confirms this model.[1]

  • Langmuir-Hinshelwood (L-H) Model: This model is often applied to heterogeneous photocatalytic reactions where the degradation occurs on the surface of the catalyst.[8][9] It accounts for the adsorption of the dye onto the catalyst surface. The initial rate (r₀) is given by:

    • r₀ = (kKC₀) / (1 + KC₀)

    • Where k is the reaction rate constant and K is the adsorption equilibrium constant. This model suggests that the reaction rate is proportional to the surface coverage of the dye on the catalyst.[8][9]

Quantitative Data Summary

The following tables summarize kinetic data from various studies on the degradation of Reactive Yellow dyes using different AOPs.

Table 1: Kinetic Data for Photocatalytic Degradation of Reactive Yellow Dyes using TiO₂

Dye NameCo-oxidantOptimal pHKinetic ModelRate Constant (k)Efficiency (%)Reference
Reactive YellowH₂O₂ (400 mg/L)7Pseudo-First-Order0.0319 min⁻¹98.8[5]
Reactive YellowH₂O₂ (400 mg/L)7Pseudo-First-OrderNot specified91.5[1][2]
Reactive Yellow 145None3Langmuir-Hinshelwood1.74 mg/L·min~100[8]
Reactive Yellow 84None< 3Langmuir-HinshelwoodNot specifiedNot specified[9]
Reactive YellowH₂O₂ (384 mg/L)6.95Pseudo-First-OrderNot specified91

Table 2: Kinetic Data for Degradation of Reactive Yellow Dyes using Other AOPs

Dye NameDegradation MethodOptimal pHKinetic ModelKey FindingsEfficiency (%)Reference
Reactive Yellow 145H₂O₂/UV-CpH dependentPseudo-First-OrderDecolorization is faster than dearomatization.Not specified[6]
Reactive Yellow 145OzonationLess pH dependentPseudo-First-OrderFaster reaction rates than H₂O₂/UV-C.Not specified[6]
Reactive Yellow 145UV/H₂O₂3Not specified5% H₂O₂ with 100 ppm dye solution.~99[3]
Reactive Yellow 17S₂O₈²⁻/Fe²⁺3BMG KineticsBMG model provided the best fit (R² ~0.99).>60[10]
Reactive Yellow 18Gamma Radiation/H₂O₂3Not specified0.6 mL H₂O₂ at 20 kGy absorbed dose.99[4]

Experimental Protocols

Protocol 1: Photocatalytic Degradation using TiO₂/UV/H₂O₂

This protocol describes a typical batch experiment for studying the kinetics of Reactive Yellow dye degradation using a TiO₂-based photocatalytic system.

Materials and Equipment:

  • Reactive Yellow dye stock solution (e.g., 1000 mg/L)

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment

  • Deionized water

  • Batch photoreactor (glass vessel) with a UV light source (e.g., low-pressure mercury lamp)[5]

  • Magnetic stirrer and stir bars

  • pH meter

  • UV-Vis Spectrophotometer

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Solution Preparation: Prepare a specific volume (e.g., 500 mL) of the desired initial concentration of Reactive Yellow dye (e.g., 20 mg/L) by diluting the stock solution with deionized water.[8]

  • pH Adjustment: Transfer the solution to the photoreactor. Measure the initial pH and adjust to the desired value (e.g., pH 7) using HCl or NaOH.[1][5]

  • Catalyst Addition: Add the specified amount of TiO₂ catalyst to the solution (e.g., 25 mg/L).[1][2]

  • Adsorption Equilibrium: Stir the suspension in complete darkness for a set period (e.g., 30-45 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.[8] This step is crucial for distinguishing between removal by adsorption and photocatalytic degradation.

  • Initiate Photoreaction: Add the required dosage of H₂O₂ (e.g., 400 mg/L).[1][5] Turn on the UV lamp to start the photocatalytic reaction. Begin timing (t=0).

  • Sample Collection: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 3-5 mL) of the suspension.

  • Sample Preparation: Immediately filter the aliquot through a syringe filter to remove the TiO₂ particles and quench the reaction.

  • Analysis: Measure the absorbance of the filtered sample at the maximum wavelength (λₘₐₓ) of the Reactive Yellow dye (typically around 420 nm) using the UV-Vis spectrophotometer.[1][2]

  • Data Analysis: Calculate the concentration of the dye at each time point using a pre-established calibration curve. Determine the degradation efficiency and apply kinetic models (e.g., pseudo-first-order) to calculate the rate constant.

Protocol 2: Kinetic Analysis using UV/H₂O₂ Process

This protocol outlines the procedure for studying dye degradation kinetics using hydrogen peroxide activated by UV light.

Materials and Equipment:

  • Same as Protocol 1, excluding the TiO₂ catalyst.

Procedure:

  • Solution Preparation: Prepare the dye solution of a known concentration (e.g., 100 ppm) in the photoreactor.[3]

  • pH Adjustment: Adjust the solution to the desired pH, noting that acidic conditions (e.g., pH 3) are often more effective for this process.[3]

  • Reagent Addition: Add the predetermined concentration of H₂O₂ to the solution.

  • Initiate Reaction: Turn on the UV lamp to start the degradation reaction and begin timing (t=0).

  • Sample Collection and Analysis: Collect aliquots at regular intervals. Since there is no solid catalyst, filtration may not be necessary unless there is precipitate formation. Measure the absorbance at the dye's λₘₐₓ to determine the residual concentration.

  • Data Analysis: Plot the concentration data versus time to determine the reaction kinetics and calculate the degradation rate constant.

Visualizations

The following diagrams illustrate the typical workflow for a kinetic study and the mechanism of photocatalytic degradation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Dye Stock Solution B Dilute to Working Concentration A->B C Adjust Solution pH B->C D Add Catalyst (e.g., TiO₂) C->D E Equilibrate in Dark (Adsorption) D->E F Initiate Reaction (Turn on UV Lamp) E->F G Collect Samples at Time Intervals F->G H Filter Samples to Remove Catalyst G->H I Measure Absorbance (UV-Vis Spec) H->I J Calculate Concentration & Degradation % I->J K Determine Kinetic Model & Rate Constant J->K

Caption: Experimental workflow for a typical photocatalytic degradation kinetic study.

G cluster_main Photocatalytic Degradation on TiO₂ Surface TiO2 TiO₂ e e⁻ (conduction band) TiO2->e h h⁺ (valence band) TiO2->h UV UV Light (hν) UV->TiO2 excites O2_rad •O₂⁻ e->O2_rad generates OH_rad •OH h->OH_rad generates Products Degradation Products (CO₂, H₂O, mineral acids) OH_rad->Products degrades to O2 O₂ O2->e reacts with H2O H₂O / OH⁻ H2O->h reacts with Dye Reactive Yellow Dye Dye->OH_rad oxidized by

References

Application Notes and Protocols for the Treatment of Textile Effluent Containing Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the treatment of textile industry wastewater containing Reactive Yellow 3 (and similar reactive dyes). The information is compiled from various scientific studies and is intended to guide researchers in setting up and conducting experiments for the effective removal of this dye from effluents.

Introduction

Reactive dyes, such as this compound, are widely used in the textile industry due to their vibrant colors and excellent wash fastness. However, a significant portion of these dyes is lost to the effluent during the dyeing process, posing a significant environmental challenge. The complex aromatic structure of these dyes makes them resistant to conventional wastewater treatment methods. This document outlines several effective lab-scale methods for the treatment of textile effluents containing Reactive Yellow dyes, including Advanced Oxidation Processes (AOPs), bioremediation, coagulation, and adsorption.

Data Presentation: Efficacy of Treatment Methods

The following tables summarize the quantitative data from various studies on the removal of Reactive Yellow dyes from textile effluents.

Table 1: Advanced Oxidation Processes (AOPs) - H₂O₂/TiO₂/UV System

ParameterOptimal ValueRemoval Efficiency (%)Reference
pH791.55[1][2]
H₂O₂ Dosage400 mg/L91.55[1][2]
TiO₂ Dosage25 mg/L91.55[1][2]
Flow Rate5 L/h91.55[1][2]
Initial Dye Concentration20 mg/L91.55[1][2]
UV PowerNot specified99 (decolorization)[3]
pH (for 99% decolorization)3.099[3]
H₂O₂ Concentration (for 99% decolorization)5% of 100 ppm solution99[3]

Table 2: Bioremediation - Bacterial Degradation

MicroorganismImmobilization CarrierInitial Dye Conc.Decolorization Efficiency (%)TimeReference
Mixed CulturesPolyvinyl Alcohol-Sodium Alginate (PVA-SA)10 mg/L100 (Color), 92 (COD)Not Specified[4][5]
Mixed CulturesPolyvinyl Alcohol-Starch (PVA-St)10 mg/L100 (Color), 96 (COD)Not Specified[4][5]
Mixed CulturesPolyvinyl Alcohol-Gelatin (PVA-Ge)10 mg/L100 (Color), 100 (COD)Not Specified[4][5]
Pseudomonas oleovorans-50 mg/L95.432 hours[6]
Pseudomonas aeruginosa-50 mg/L10096 hours[7]
Thiosphaera pantotropha-50 mg/L10072 hours[7]
Bacterial Consortium-100 mg/L98-9912-30 hours[8]
Bacillus megaterium-Not Specified26.5 - 92.348 hours[9]
Bacillus velezensis-Not Specified29.4 - 84.248 hours[9]

Table 3: Coagulation

CoagulantDosagepHColor Removal (%)Reference
Alum60 mL of solutionNot specified83[10]
Moringa oleifera extract60 mL of extractNot specified89[10]
Strychnos potatorum extract60 mL of extractNot specified93[10]

Table 4: Adsorption

AdsorbentAdsorbent DosepHInitial Dye Conc.Removal Efficiency (%)Contact TimeReference
Teff Straw Activated Carbon0.3 g / 100 mLNot specified100 mg/L98.53Not specified[11]
Teff Straw Activated CarbonNot specifiedNot specifiedNot specified81.09 (COD)Not specified[12]

Experimental Protocols

Advanced Oxidation Process (AOP) using H₂O₂/TiO₂/UV

This protocol describes a continuous-flow photocatalytic degradation of Reactive Yellow dye.

Materials:

  • Reactive Yellow dye solution (e.g., 20 mg/L)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/v)

  • Titanium dioxide (TiO₂) catalyst (e.g., Degussa P25)

  • Continuous photoreactor with UV lamp(s)

  • pH meter

  • Peristaltic pump

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the Reactive Yellow dye.

  • Set up the continuous photoreactor system.

  • Adjust the pH of the dye solution to the desired value (e.g., pH 7) using dilute acid or base.[1][2]

  • Add the required dosage of TiO₂ (e.g., 25 mg/L) to the dye solution and ensure it is well-suspended.[1][2]

  • Add the specified concentration of H₂O₂ (e.g., 400 mg/L) to the solution.[1][2]

  • Pump the solution through the photoreactor at a constant flow rate (e.g., 5 L/h).[1][2]

  • Turn on the UV lamp(s).

  • Collect samples at the reactor outlet at regular intervals.

  • Analyze the samples for dye concentration using a spectrophotometer at the dye's maximum absorbance wavelength (λmax = 420 nm for a typical reactive yellow dye).[1][2][13]

  • Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Bioremediation using Immobilized Bacterial Cells

This protocol outlines the degradation of Reactive Yellow dye using immobilized bacterial cultures.

Materials:

  • Bacterial culture (e.g., mixed culture from activated sludge or specific strains like Bacillus sp.)

  • Immobilization matrix components (e.g., sodium alginate and calcium chloride, or PVA and a cross-linking agent)

  • Nutrient broth

  • Reactive Yellow dye solution

  • Bioreactor (e.g., sequential anaerobic-aerobic reactor)

  • Shaker incubator

Procedure:

  • Immobilization:

    • Calcium Alginate Method: Mix the bacterial cell suspension with a sodium alginate solution. Extrude the mixture dropwise into a calcium chloride solution to form beads.[4]

    • PVA Cross-linking Method: Mix the microbial culture with a solution of PVA and a biocarrier like sodium alginate, starch, or gelatin.[4][5]

  • Bioreactor Setup:

    • Introduce the immobilized beads into a bioreactor containing nutrient broth supplemented with the Reactive Yellow dye at a specific concentration (e.g., 10 mg/L).[4][5]

  • Incubation:

    • Operate the bioreactor under the desired conditions (e.g., sequential anaerobic-aerobic phases).[4][5]

    • Maintain optimal temperature and pH for the selected microbial culture (e.g., 32°C, pH 8.5 for Pseudomonas oleovorans).[6]

  • Analysis:

    • Withdraw samples from the bioreactor at regular time intervals.

    • Centrifuge the samples to remove any suspended solids.

    • Measure the absorbance of the supernatant at the dye's λmax to determine the residual dye concentration.

    • Measure the Chemical Oxygen Demand (COD) to assess the extent of mineralization.[4][5]

Coagulation using Natural Coagulants

This protocol describes a jar test procedure to determine the optimal coagulant dosage for color removal.

Materials:

  • Synthetic textile wastewater containing Reactive Yellow dye.

  • Natural coagulant extracts (e.g., from Moringa oleifera or Strychnos potatorum seeds) or Alum solution.

  • Jar test apparatus with multiple beakers.

  • pH meter.

  • Spectrophotometer.

Procedure:

  • Prepare the natural coagulant extract by mixing powdered seeds with water or a saline solution.[14]

  • Fill a series of beakers with the synthetic textile wastewater.

  • Place the beakers in the jar test apparatus.

  • While rapidly mixing (e.g., 100 RPM for 2 minutes), add varying dosages of the coagulant to each beaker.[10]

  • Reduce the mixing speed (e.g., 40 RPM for 30 minutes) for flocculation.[10]

  • Stop mixing and allow the flocs to settle for a predetermined time (e.g., 30 minutes).

  • Carefully collect the supernatant from each beaker.

  • Measure the residual dye concentration in the supernatant using a spectrophotometer.

  • Calculate the percentage of color removal for each dosage to determine the optimal dose.

Adsorption using Activated Carbon

This protocol details a batch adsorption study for the removal of Reactive Yellow dye.

Materials:

  • Activated carbon (e.g., prepared from teff straw).[11]

  • Reactive Yellow dye solution of known initial concentration.

  • Erlenmeyer flasks.

  • Isothermal shaker.

  • pH meter.

  • Spectrophotometer.

Procedure:

  • Add a fixed amount of activated carbon (e.g., 0.3 g) to a series of Erlenmeyer flasks.[11]

  • Add a known volume of the dye solution (e.g., 100 mL) to each flask.[11]

  • Adjust the pH of the solutions to desired values.

  • Place the flasks on an isothermal shaker and agitate at a constant speed (e.g., 120 rpm) for a specific contact time to reach equilibrium.[11]

  • After shaking, filter the solutions to separate the adsorbent.

  • Analyze the filtrate for the final dye concentration using a spectrophotometer.

  • Calculate the removal efficiency and adsorption capacity.

Visualizations

Experimental Workflow for Advanced Oxidation Process (AOP)

AOP_Workflow start Prepare Reactive Yellow Dye Solution ph_adjust Adjust pH (e.g., pH 7) start->ph_adjust add_tio2 Add TiO₂ Catalyst (e.g., 25 mg/L) ph_adjust->add_tio2 add_h2o2 Add H₂O₂ (e.g., 400 mg/L) add_tio2->add_h2o2 reactor Pump through Photoreactor with UV add_h2o2->reactor sampling Collect Samples at Outlet reactor->sampling analysis Spectrophotometric Analysis (λmax=420nm) sampling->analysis end Calculate Removal Efficiency analysis->end

Caption: Workflow for the H₂O₂/TiO₂/UV treatment of Reactive Yellow dye.

Logical Relationship in Bioremediation

Bioremediation_Logic cluster_conditions Optimal Conditions cluster_process Degradation Process cluster_outcomes Outcomes pH pH Microbes Microbial Culture Decolorization Decolorization (Azo Bond Cleavage) pH->Decolorization Temp Temperature Temp->Decolorization Nutrients Nutrients Nutrients->Decolorization Inoculum Inoculum Size Inoculum->Decolorization Immobilization Immobilization Microbes->Immobilization enhances stability Immobilization->Decolorization Mineralization Mineralization (COD Reduction) Decolorization->Mineralization Clean_Effluent Treated Effluent Mineralization->Clean_Effluent Detoxification Reduced Toxicity Mineralization->Detoxification

Caption: Key factors influencing the bioremediation of Reactive Yellow dye.

Signaling Pathway for Advanced Oxidation Processes

AOP_Pathway UV UV Light H2O2 H₂O₂ UV->H2O2 photolyzes TiO2 TiO₂ UV->TiO2 excites OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical forms TiO2->OH_radical generates Dye Reactive Yellow 3 OH_radical->Dye attacks & degrades Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products

Caption: Generation of hydroxyl radicals for dye degradation in AOPs.

References

Troubleshooting & Optimization

Technical Support Center: Improving Reactive Yellow 3 Photocatalysis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of Reactive Yellow 3 (RY3) photocatalysis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during RY3 photocatalysis in a direct question-and-answer format.

Question: Why is the degradation efficiency of my this compound experiment unexpectedly low?

Answer: Low degradation efficiency is a common issue that can be attributed to several factors. Use the following logical workflow to diagnose the problem.

G start Start: Low Degradation Efficiency Observed check_ph Is the solution pH optimized? (Typically acidic, pH 3-5 for TiO2) start->check_ph check_catalyst Is the catalyst dosage correct? (Avoid excess/scarcity) check_ph->check_catalyst  Yes end_ph Action: Adjust pH to optimal range (e.g., 3-5) and re-run. check_ph->end_ph  No check_dye Is the initial dye concentration too high? (High concentration blocks light) check_catalyst->check_dye  Yes end_catalyst Action: Optimize catalyst loading. Start with a range (e.g., 0.5-1.5 g/L). check_catalyst->end_catalyst  No check_light Is the light source appropriate? (Sufficient intensity & correct wavelength, e.g., UV-A) check_dye->check_light  Yes end_dye Action: Reduce initial dye concentration or dilute the sample. check_dye->end_dye  No check_inhibitors Are interfering ions or organic matter present? (e.g., Cl-, SO42- from real wastewater) check_light->check_inhibitors  Yes end_light Action: Verify lamp output (age, power) and ensure reactor geometry allows for uniform irradiation. check_light->end_light  No check_adsorption Was adsorption equilibrium reached in the dark? check_inhibitors->check_adsorption  Yes end_inhibitors Action: Consider sample pre-treatment or adding radical scavengers as a control experiment. check_inhibitors->end_inhibitors  No end_adsorption Action: Ensure sufficient stirring time in the dark (e.g., 30-60 min) before irradiation. check_adsorption->end_adsorption  No

Caption: Troubleshooting logic for low photocatalytic efficiency.

Question: The degradation rate starts fast but then slows down significantly. What is the cause?

Answer: This is often due to one of two factors:

  • Intermediate Products: The degradation of RY3 can produce intermediate organic compounds. These intermediates can compete with the original dye molecules for the active sites on the photocatalyst surface, thereby slowing the degradation rate of the primary pollutant.[1]

  • Catalyst Deactivation: The catalyst surface can be "poisoned" or fouled by adsorbed intermediates or byproducts, reducing its active surface area and overall efficiency over time.

Question: I added hydrogen peroxide (H₂O₂) to enhance the reaction, but the efficiency decreased. Why?

Answer: While H₂O₂ can be an effective electron scavenger and generate additional hydroxyl radicals (•OH), an excess concentration is detrimental.[2][3] Very high levels of H₂O₂ can scavenge the valuable •OH radicals it's meant to help produce (see reaction below).[2] It can also be adsorbed onto the catalyst surface, blocking active sites.[3]

H₂O₂ + •OH → HO₂• + H₂O

It is crucial to determine the optimal H₂O₂ concentration for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of photocatalysis for dye degradation?

A1: Photocatalysis uses a semiconductor material (like TiO₂) and a light source (usually UV) to generate highly reactive species that break down organic pollutants. The process can be summarized in three main steps:

  • Activation: When UV light with energy greater than the catalyst's band gap strikes the semiconductor, it excites an electron (e⁻) from the valence band to the conduction band, leaving behind a positive "hole" (h⁺).

  • Radical Generation: The electron-hole pair migrates to the catalyst surface. The hole oxidizes water molecules to form hydroxyl radicals (•OH), while the electron reduces oxygen to form superoxide (B77818) radicals (•O₂⁻).

  • Degradation: These highly reactive radicals are powerful, non-selective oxidizing agents that attack the complex structure of the this compound dye, breaking it down into simpler, less harmful compounds like CO₂, H₂O, and mineral acids.[4]

G VB Valence Band (VB) CB Conduction Band (CB) h Hole (h⁺) VB->h creates e Electron (e⁻) CB->e promotes to H2O H₂O h->H2O Oxidation O2 O₂ e->O2 Reduction UV UV Light (hν) UV->VB Excitation OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Dye This compound OH_rad->Dye Attack O2_rad->Dye Attack Products Degradation Products (CO₂, H₂O, etc.) Dye->Products

Caption: Simplified mechanism of photocatalytic dye degradation.

Q2: Which factors have the most significant impact on RY3 photocatalysis efficiency?

A2: Several variables govern the process efficiency.[5] The most critical are:

  • Solution pH: Affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption. For TiO₂, acidic conditions (pH 3-5) are often optimal for degrading azo dyes.[3][6]

  • Catalyst Loading: Efficiency increases with catalyst amount up to a certain point, beyond which light scattering by excess particles reduces the reaction rate.[1]

  • Initial Dye Concentration: Higher dye concentrations can decrease efficiency as more dye molecules absorb the UV light, preventing it from reaching the catalyst surface.[2][3][7]

  • Presence of Oxidants: Adding agents like H₂O₂ can increase the rate of degradation, but an optimal concentration must be found.[8]

  • Inorganic Ions: Ions commonly found in wastewater can act as radical scavengers, inhibiting the degradation process.[1][3]

Q3: How does the degradation of RY3 typically proceed kinetically?

A3: The photocatalytic degradation of many dyes, including this compound, often follows pseudo-first-order kinetics.[2][7][8] The rate can frequently be described by the Langmuir-Hinshelwood (L-H) model, which accounts for the adsorption of the dye onto the catalyst's surface as a key step in the reaction mechanism.[3][9]

Data on Experimental Parameters

The efficiency of RY3 degradation is highly dependent on experimental conditions. The tables below summarize findings from various studies to provide a baseline for comparison.

Table 1: Optimal Conditions for Reactive Yellow Dye Photocatalysis

Catalyst SystemInitial Dye Conc.Catalyst DosepHH₂O₂ Conc.EfficiencyTime (min)Citation
TiO₂/UV/H₂O₂20 mg/L50 mg/L7400 mg/L98.8%N/A[2]
TiO₂/UV10 mg/L1.0 g/L5N/A100%N/A[4]
Solar/TiO₂/H₂O₂20.9 mg/L25.5 mg/L6.95383.7 mg/L91%90
Immobilized TiO₂/UV200 ppm5g TiO₂/5g cementN/AN/A~60%360[7]
UV/TiO₂/H₂O₂N/AN/AN/AN/Akm = 0.0065 min⁻¹N/A[10]

N/A: Not available in the cited source.

Table 2: Comparison of Different Photocatalytic Systems

SystemTarget DyeKey FindingCitation
ZnO vs. TiO₂ Azo DyeZnO showed higher decolorization efficiency under 365 nm UV, while TiO₂ was better under 254 nm UV and for total organic carbon (TOC) removal.[11]
Au:TiO₂ & γ-Fe₂O₃:TiO₂ Azo DyesSurface modification with Au or γ-Fe₂O₃ significantly improved photocatalytic activity compared to pure TiO₂. γ-Fe₂O₃:TiO₂ achieved ~95% degradation in 15 mins.[12]
Fenton vs. Photo-Fenton Acid Yellow 23The photo-Fenton process was more efficient, achieving 90% degradation of aromatic content in about 10 minutes.[6]
UV/H₂O₂ vs. Fenton vs. Photo-Fenton Various DyesThe relative efficiency for decolorization was found to be: Photo-Fenton > Fenton > UV/H₂O₂.[13]

Experimental Protocols

This section provides a generalized, detailed methodology for a typical batch photocatalytic degradation experiment for this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye 1. Prepare stock solution of this compound prep_work 2. Prepare working solutions of desired concentration (e.g., 20 mg/L) prep_dye->prep_work adjust_ph 3. Adjust solution pH to the target value (e.g., 3.0) using dilute HCl/NaOH prep_work->adjust_ph add_catalyst 4. Add photocatalyst (e.g., TiO₂) at the desired loading (e.g., 1.0 g/L) adjust_ph->add_catalyst dark 5. Stir the suspension in complete darkness for 30-60 min to reach adsorption equilibrium add_catalyst->dark sample_t0 6. Take 'time zero' (t=0) sample immediately before irradiation dark->sample_t0 irradiate 7. Turn on UV lamp to initiate the photocatalytic reaction sample_t0->irradiate sample_ti 8. Withdraw aliquots at regular time intervals (e.g., 15, 30, 60, 90, 120 min) irradiate->sample_ti separate 9. Immediately centrifuge or filter samples to remove catalyst particles sample_ti->separate measure 10. Measure absorbance of the supernatant using a UV-Vis spectrophotometer at λmax of RY3 (~385 nm) separate->measure calculate 11. Calculate degradation efficiency using: Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 measure->calculate

Caption: Standard experimental workflow for RY3 photocatalysis.
Detailed Methodology

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

    • From the stock solution, prepare a working solution of the desired initial concentration (e.g., 10-50 mg/L).[3]

    • The total volume will depend on the size of your photoreactor (e.g., 500 mL).[3]

  • pH Adjustment:

    • Before adding the catalyst, adjust the pH of the dye solution to the desired value using dilute HCl or NaOH. Monitor the pH with a calibrated pH meter.

  • Catalyst Addition and Equilibration:

    • Weigh the required amount of photocatalyst (e.g., TiO₂ P25) to achieve the target loading (e.g., 0.5 - 1.5 g/L).[1]

    • Add the catalyst to the dye solution.

    • Place the reactor on a magnetic stirrer and stir the suspension in complete darkness for 30-60 minutes. This step is critical to ensure that adsorption/desorption equilibrium is reached between the dye and the catalyst surface before the reaction begins.[3][9]

  • Photoreaction:

    • Take an initial sample (t=0) just before starting the irradiation.

    • Begin irradiating the suspension with a suitable light source (e.g., low-pressure mercury lamp).[2] Ensure the temperature is controlled, for example, by using a water jacket around the reactor.[12]

    • Continue stirring throughout the experiment to keep the catalyst suspended and ensure a homogenous solution.

    • Withdraw aliquots (e.g., 3-5 mL) at set time intervals.

  • Sample Analysis:

    • Immediately after withdrawal, filter each aliquot through a syringe filter (e.g., 0.22 µm) or centrifuge to remove all catalyst particles. This step is crucial as it stops the reaction in the sample.

    • Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound (approximately 385 nm) using a UV-Vis spectrophotometer.[14]

    • The degradation efficiency is calculated using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance at t=0 and Aₜ is the absorbance at time t.

References

Technical Support Center: Optimizing pH for Reactive Yellow 3 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Reactive Yellow 3.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the adsorption of this compound?

The optimal pH for this compound adsorption is highly dependent on the type of adsorbent used. Generally, for anionic dyes like this compound, acidic conditions tend to favor adsorption. This is because a lower pH protonates the surface of most adsorbents, creating a positive charge that electrostatically attracts the negatively charged dye anions.[1][2]

For instance, studies have shown that for certain adsorbents, the maximum removal of reactive dyes occurs at a low pH.[1] One study on Reactive Yellow 145 using Teff Straw Activated Carbon found the maximum adsorption occurred at a pH of 2.[1] Another study on Reactive Yellow FG using bone char activated with CaCl2 reported an optimum removal capacity at a pH of 5.[2]

However, the surface chemistry of the adsorbent can be modified to alter the optimal pH. For example, in a study using zeolite NaY, low removal was observed at basic pH. But, when the zeolite was modified with CTABr (cetyltrimethylammonium bromide), the best results were found in the basic medium.[3]

Q2: How does pH affect the adsorption mechanism of this compound?

The pH of the solution plays a crucial role in the adsorption process by influencing both the surface charge of the adsorbent and the ionization of the dye molecule.[1]

  • At low pH (acidic conditions): The surface of most adsorbents becomes positively charged due to protonation. Since this compound is an anionic dye, it exists as a negatively charged ion in the solution. This leads to a strong electrostatic attraction between the positively charged adsorbent and the negatively charged dye, resulting in higher adsorption efficiency.[1][2]

  • At high pH (basic conditions): The adsorbent surface tends to become negatively charged due to deprotonation. This creates an electrostatic repulsion between the adsorbent and the anionic dye molecules, leading to a decrease in adsorption.[1][2]

Q3: What is the point of zero charge (pHpzc) and why is it important?

The point of zero charge (pHpzc) is the pH at which the surface of an adsorbent has a net neutral charge.

  • When the solution pH is below the pHpzc, the adsorbent surface is positively charged.

  • When the solution pH is above the pHpzc, the adsorbent surface is negatively charged.

Knowing the pHpzc of your adsorbent is critical for optimizing dye adsorption. For anionic dyes like this compound, setting the experimental pH below the adsorbent's pHpzc will generally lead to higher removal efficiency due to favorable electrostatic interactions.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low adsorption of this compound The pH of the solution may not be optimal for your specific adsorbent.1. Determine the pHpzc of your adsorbent. 2. Conduct batch experiments over a wide pH range (e.g., 2-12) to identify the optimal pH for maximum dye removal.[1][3] 3. Adjust the initial pH of your dye solution using dilute HCl or NaOH before adding the adsorbent.[4]
Inconsistent or non-reproducible results 1. The pH of the solution is not being properly controlled or is changing during the experiment. 2. The buffer solution, if used, is interfering with the adsorption process.1. Ensure accurate measurement and adjustment of the initial pH. 2. Monitor the final pH of the solution after the adsorption experiment to check for significant changes. 3. If using a buffer, test for any potential interactions with the dye or adsorbent by running a control experiment.
Unexpectedly high adsorption at a non-ideal pH Other adsorption mechanisms, besides electrostatic interaction, may be at play, such as hydrogen bonding or π-π interactions.Characterize your adsorbent material to understand its functional groups and surface chemistry. This will help in elucidating the dominant adsorption mechanisms at different pH values.

Experimental Protocols & Data

Determining the Optimal pH for Adsorption

A common method to determine the optimal pH for this compound adsorption is through batch adsorption experiments.

Experimental Workflow:

Caption: Experimental workflow for determining the optimal pH for dye adsorption.

Quantitative Data on pH Optimization for Reactive Dyes

The following tables summarize data from various studies on the effect of pH on the adsorption of reactive dyes.

Table 1: Optimal pH for Adsorption of Different Reactive Yellow Dyes

Reactive DyeAdsorbentOptimal pHReference
Reactive Yellow BF-3RNaY ZeoliteAcidic[3]
Reactive Yellow BF-3RCTABr modified NaY Zeolite8[3]
Reactive Yellow 145Teff Straw Activated Carbon2[1]
Reactive Yellow FGBone char activated with CaCl25[2]
Reactive Yellow 84Hydroxyapatite5[5]

Table 2: Effect of pH on the Removal Efficiency of Reactive Yellow 145 by Teff Straw Activated Carbon [1]

pHDye Removal Efficiency (%)
299
4-
6-
8-
1080

Note: The '-' indicates that the specific data points were not provided in the summary of the cited article.

Signaling Pathways and Logical Relationships

The relationship between solution pH, adsorbent surface charge, and the adsorption of an anionic dye like this compound can be visualized as follows:

AdsorptionMechanism cluster_condition Solution pH cluster_surface Adsorbent Surface Charge cluster_interaction Interaction with Anionic Dye cluster_result Adsorption Outcome Low_pH Low pH (Acidic) pH < pHpzc Positive_Charge Positive Surface Charge Low_pH->Positive_Charge High_pH High pH (Basic) pH > pHpzc Negative_Charge Negative Surface Charge High_pH->Negative_Charge Attraction Electrostatic Attraction Positive_Charge->Attraction Repulsion Electrostatic Repulsion Negative_Charge->Repulsion High_Adsorption High Adsorption Attraction->High_Adsorption Low_Adsorption Low Adsorption Repulsion->Low_Adsorption

Caption: Influence of pH on the adsorption mechanism of anionic dyes.

References

Technical Support Center: Reactive Yellow 3 Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is based on general principles of fluorescence-based assays. Currently, publicly available scientific literature does not extensively document the use of Reactive Yellow 3 as a fluorescent probe in biological research assays. The information provided is a hypothetical guide for researchers exploring this potential application and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it be used in a fluorescence assay?

This compound is traditionally known as a textile dye.[1][2][3] In a hypothetical fluorescence assay, its fluorescent properties could be leveraged to act as a reporter. The molecule's ability to be excited by a light source and emit light at a longer wavelength could be used to detect and quantify a target molecule or process. Its "reactive" nature suggests it could potentially be used to covalently label proteins or other biomolecules.

Q2: What are the potential sources of interference in a this compound fluorescence assay?

As with any fluorescence-based assay, potential sources of interference can include:

  • Compound Autofluorescence: Test compounds that fluoresce at similar excitation and emission wavelengths as this compound.

  • Fluorescence Quenching: Test compounds that absorb the excitation or emission energy of this compound, leading to a decrease in the fluorescence signal.

  • Inner Filter Effect: High concentrations of colored compounds in the sample that absorb the excitation or emission light.

  • Light Scattering: Particulates or precipitates in the sample that scatter the excitation light, leading to artificially high fluorescence readings.

  • Assay Buffer Components: Certain components in the assay buffer could interact with this compound and affect its fluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence

Symptoms:

  • High fluorescence readings in negative control wells (containing all assay components except the analyte of interest).

  • Low signal-to-background ratio.

Possible Causes & Solutions:

CauseSolution
Autofluorescence of Assay Plate Use black, opaque microplates with low fluorescence properties.
Buffer Component Interference Test the fluorescence of individual buffer components in the absence of this compound. If a component is fluorescent, try to find a non-fluorescent substitute.
Contaminated Reagents Use high-purity, fresh reagents. Filter buffers and solutions to remove any particulate matter.
Impure this compound Ensure the purity of the this compound stock. Impurities may be fluorescent.
Issue 2: Signal Quenching (Lower than Expected Signal)

Symptoms:

  • Fluorescence signal decreases with increasing concentrations of the test compound.

  • Positive controls show a lower signal than expected.

Possible Causes & Solutions:

CauseSolution
Test Compound Quenching Perform a counter-screen to identify quenching compounds. This involves incubating the compound with this compound in the absence of the target and measuring the fluorescence.
Inner Filter Effect Measure the absorbance spectrum of the test compound. If it overlaps with the excitation or emission spectrum of this compound, consider using a lower concentration of the compound or a different fluorophore.
pH Sensitivity of this compound Determine the optimal pH range for this compound fluorescence and ensure the assay buffer is maintained within this range.
Issue 3: False Positives (Apparent Signal Increase)

Symptoms:

  • An increase in fluorescence signal in the presence of a test compound that is not a true hit.

Possible Causes & Solutions:

CauseSolution
Autofluorescence of Test Compound Pre-read the plate after compound addition but before adding this compound to identify autofluorescent compounds. Subtract this background from the final reading.
Compound-Induced Light Scattering Visually inspect the wells for precipitation. Centrifuge the plate before reading to pellet any precipitates.
Stabilization of this compound Some compounds may non-specifically interact with this compound and enhance its fluorescence. A counter-screen is necessary to identify these compounds.

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Dilute the stock solution to a working concentration (e.g., 1 µM) in the intended assay buffer.

  • Use a scanning spectrofluorometer to measure the fluorescence.

  • To determine the excitation spectrum, set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths (e.g., 300-500 nm).

  • To determine the emission spectrum, set the excitation wavelength to the peak identified in the previous step and scan a range of emission wavelengths (e.g., 450-650 nm).

Protocol 2: Counter-Screen for Compound Interference
  • Dispense the test compounds at the desired concentration into the wells of a black, opaque microplate.

  • Add the assay buffer to all wells.

  • For Autofluorescence: Read the plate using the excitation and emission wavelengths determined for this compound.

  • Add this compound to all wells at the final assay concentration.

  • Incubate for a predetermined period.

  • For Quenching/Enhancement: Read the plate again.

  • Calculate the percent interference for each compound.

Visualizations

Interference_Workflow Troubleshooting Workflow for Fluorescence Interference A High Background or Signal Variability B Check for Autofluorescence of Plate/Buffer A->B C Test Compound Interference A->C G Optimize Assay Conditions or Select New Fluorophore B->G D Run Compound Autofluorescence Counter-Screen C->D E Run Quenching/Enhancement Counter-Screen C->E F Identify Problematic Compounds D->F E->F F->G

Caption: A logical workflow for diagnosing and addressing common sources of interference in fluorescence assays.

Fluorescence_Quenching Mechanisms of Fluorescence Quenching cluster_0 Normal Fluorescence cluster_1 Quenching Excitation Excitation Light Fluorophore This compound Excitation->Fluorophore Absorption Emission Emitted Light Fluorophore->Emission Emission Quencher Interfering Compound NoEmission Reduced/No Emission Quencher->NoEmission Fluorophore2 This compound Fluorophore2->Quencher Energy Transfer Excitation2 Excitation Light Excitation2->Fluorophore2

Caption: Diagram illustrating the process of normal fluorescence versus fluorescence quenching by an interfering compound.

References

Technical Support Center: Reactive Yellow 3 Affinity Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Reactive Yellow 3 affinity columns.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the regeneration and use of your this compound affinity column.

Q1: Why is my target protein no longer binding efficiently to the column after several uses?

A1: A decrease in binding capacity is a common issue and can be caused by several factors:

  • Column Fouling: Proteins, lipids, or other contaminants from your sample may have precipitated on the column, masking the this compound ligand.[1][2]

  • Incomplete Elution: Strongly bound proteins may not be fully removed during elution, leading to a gradual loss of available binding sites.

  • Ligand Degradation: Harsh cleaning conditions or extreme pH values used during regeneration can, over time, lead to the hydrolysis or degradation of the dye ligand.[3]

  • Improper Storage: Storing the column in an inappropriate buffer or allowing it to dry out can damage the resin and reduce its binding capacity.

Solution: Implement a more stringent cleaning-in-place (CIP) protocol. If a standard high-salt wash is insufficient, consider regenerating the column with a chaotropic agent or a low concentration of a basic solution. Always ensure your sample is clarified and filtered before loading to minimize fouling.[1]

Q2: I am observing increased backpressure during my chromatography runs. What could be the cause?

A2: Increased backpressure is typically due to a blockage in the system. Potential causes include:

  • Precipitated Sample: Proteins or other components in your sample may have precipitated on the column frit or within the resin bed.[1]

  • Clogged Frits: Particulates from the sample or buffers can clog the inlet frit of the column.

  • Resin Compression: Over time, or if operated at excessively high flow rates, the agarose (B213101) bed can compress, leading to higher backpressure.

  • Microbial Growth: Improper storage without a bacteriostatic agent (like 20% ethanol) can lead to microbial growth within the column.[1]

Solution: First, try back-flushing the column with your equilibration buffer at a low flow rate to dislodge any particulates on the inlet frit. If this does not resolve the issue, a thorough cleaning procedure is necessary. For severe fouling, consider cleaning with agents like 6 M guanidine (B92328) hydrochloride or 0.1 M NaOH.[2][4] Always filter and degas all buffers and samples before use.[1]

Q3: The peak for my eluted protein is very broad. How can I improve the peak shape?

A3: Broad elution peaks can indicate several issues:

  • Non-Specific Interactions: Your target protein may be interacting non-specifically with the agarose matrix in addition to the dye ligand.

  • Slow Dissociation: The kinetics of dissociation between your protein and the ligand may be slow under the chosen elution conditions.

  • Denaturation/Aggregation: The protein may be denaturing or aggregating on the column, leading to a staggered release during elution.[5]

Solution: To sharpen the peak, try optimizing your elution conditions. If using a high-salt elution, consider a step gradient for a more focused elution. If using a competitive eluent, increasing its concentration may help.[5] To disrupt non-specific hydrophobic or ionic interactions, you can try adding a low concentration of a non-ionic detergent or ethylene (B1197577) glycol to the elution buffer.[6][7]

Q4: I am seeing a faint yellow color in my elution fractions. Is the dye leaking from the column?

A4: Yes, a yellow tint in the eluate suggests that the this compound dye is "leaking" or bleeding from the column matrix. This can happen if the covalent linkage between the dye and the agarose support is hydrolyzed, often due to exposure to harsh chemical conditions over many cycles.[3]

Solution: While minor leakage may not significantly impact performance initially, it indicates that the column is degrading. To mitigate this, use the mildest regeneration conditions that still effectively clean the column.[3] Avoid prolonged exposure to very high or low pH. If leakage becomes significant and product purity is compromised, the column should be replaced.

Frequently Asked Questions (FAQs)

Q: What is a standard regeneration protocol for a this compound column?

A: A standard regeneration sequence is designed to remove strongly bound contaminants without damaging the ligand. A general, multi-step protocol is often effective. Please see the detailed experimental protocol section below for a step-by-step guide.

Q: How many times can I regenerate my this compound column?

A: When properly cared for, dye-ligand affinity columns can be reused several times.[6][7] The exact number of regeneration cycles depends on the nature of the sample being purified and the stringency of the cleaning protocol. Some robust affinity resins can be regenerated 50 times or more with minimal loss of binding capacity.[8] It is recommended to monitor column performance (e.g., binding capacity, peak shape, backpressure) to determine when it needs to be replaced.

Q: What are the recommended storage conditions for a this compound column?

A: For long-term storage, the column should be cleaned thoroughly, washed with 5-10 column volumes of water, and then equilibrated with a neutral buffer containing a bacteriostatic agent.[6] A common storage solution is 20% ethanol. Store the column at 2-8°C with the end-caps securely in place to prevent the resin from drying out.[6] Do not freeze the column.

Q: What types of proteins typically bind to this compound?

A: Reactive textile dyes, like this compound, often mimic the structure of nucleotide cofactors (e.g., NAD+, NADP+). Therefore, they have a high affinity for proteins that have binding sites for these molecules, such as dehydrogenases, kinases, and other nucleotide-binding enzymes.[6][9] The binding is not exclusively limited to these and can also involve hydrophobic and ion-exchange interactions.[6]

Quantitative Data on Column Regeneration

ParameterSystem DescriptionResultReference
Regeneration Cycles Strep-Tactin® affinity resin regenerated with 100 mM NaOH.Resin can be regenerated 50 times without loss in binding capacity.[8]
Regeneration Cycles MagStrep® magnetic beads regenerated with 100 mM NaOH.Binding capacity remained stable over at least 10 regeneration cycles.[8]
Regeneration Efficiency Activated carbon with adsorbed synthetic dye, regenerated via thermal method.96.30% regeneration efficiency.[10][11]
Regeneration Efficiency Activated carbon with adsorbed synthetic dye, regenerated via wet oxidative method.83.80% regeneration efficiency.[10][11]
Multi-Cycle Efficiency Nanocomposite for Reactive Yellow 145 adsorption, regenerated with alkaline elution.Adsorption efficiency after the 5th cycle was 74.5% of the 1st cycle.[12]

Experimental Protocols

Protocol: General Regeneration for Reactive Dye Affinity Columns

This protocol provides a comprehensive cleaning-in-place (CIP) procedure suitable for a fouled this compound column. Perform these steps sequentially at a reduced flow rate (e.g., 25-50% of your normal operational flow rate).

  • High Salt Wash:

    • Wash the column with 3-5 column volumes (CV) of a high salt buffer (e.g., Equilibration Buffer + 1.5-2.0 M NaCl).[6] This step removes proteins bound by ionic interactions.

  • Chaotropic Agent Wash (Optional, for severe fouling):

    • Wash the column with 3-5 CV of a buffer containing a chaotropic agent (e.g., 6 M Urea or 6 M Guanidine-HCl).[4][6] This will denature and remove strongly, non-specifically bound proteins.

  • High pH Wash (Use with caution):

    • Wash the column with 3-5 CV of a high pH buffer (e.g., 0.1 M Borate, pH 9.8).[7] Some protocols for robust resins may use up to 0.1 M NaOH for a limited contact time (e.g., 15-30 minutes).[8] Note: Repeated use of strong bases like NaOH can accelerate ligand hydrolysis and leakage.[3]

  • Re-equilibration:

    • Immediately wash the column with at least 5-10 CV of your sterile, filtered Equilibration Buffer, or until the pH and conductivity of the column effluent match that of the fresh buffer.

  • Storage:

    • If storing the column, wash with 5 CV of water followed by 5 CV of storage solution (e.g., 20% ethanol). Store at 2-8°C.[6]

Visualizations

Experimental Workflow and Troubleshooting Diagrams

Regeneration_Workflow Regeneration Workflow for this compound Column cluster_prep Preparation cluster_cleaning Cleaning Steps cluster_final Finalization start Fouled Column prep_buffers Prepare Regeneration Buffers (High Salt, Chaotropic, High pH) wash_salt Wash with 3-5 CV High Salt Buffer start->wash_salt wash_chaotrope Wash with 3-5 CV Chaotropic Agent (Optional) wash_salt->wash_chaotrope wash_ph Wash with 3-5 CV High pH Buffer wash_chaotrope->wash_ph equilibrate Re-equilibrate with >5 CV Running Buffer wash_ph->equilibrate store OR Wash and Store in 20% Ethanol equilibrate->store If storing ready Column Ready for Use equilibrate->ready end_store Column Stored at 2-8°C store->end_store

Caption: A typical experimental workflow for the regeneration of a fouled affinity column.

Troubleshooting_Binding Troubleshooting: Reduced Protein Binding start Symptom: Reduced Binding Capacity check_sample Is sample properly prepared? (Clarified, Filtered) start->check_sample check_buffers Are buffer pH and ionic strength correct? check_sample->check_buffers Yes reprepare_sample Action: Improve sample prep. (Centrifuge, 0.45µm filter) check_sample->reprepare_sample No check_fouling Is column fouled? check_buffers->check_fouling Yes remake_buffers Action: Remake buffers and verify pH. check_buffers->remake_buffers No perform_cip Action: Perform stringent CIP (see protocol). check_fouling->perform_cip Yes replace_column Problem Persists: Ligand may be degraded. Replace column. check_fouling->replace_column No (Column is clean) reprepare_sample->start Re-test remake_buffers->start Re-test perform_cip->start Re-test

Caption: A logical decision tree for troubleshooting reduced binding capacity.

References

Technical Support Center: Synthesis of Reactive Yellow 3 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Reactive Yellow 3 and its derivatives.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of dichlorotriazine-based reactive dyes like this compound.

Issue 1: Low Yield or Poor Fixation of the Reactive Dye

  • Q1: My final product yield is consistently low. What are the primary causes?

    A: Low yields in the synthesis of this compound derivatives are most commonly attributed to incomplete reactions or the prevalence of side reactions, with the hydrolysis of the reactive dichlorotriazine group being the primary culprit. The reactive chlorine atoms on the triazine ring are susceptible to substitution by hydroxide (B78521) ions in aqueous solutions, especially under alkaline conditions. This hydrolyzed dye is no longer capable of forming a covalent bond with the intended substrate, thereby reducing the overall yield of the desired reactive dye.

  • Q2: How can I minimize the hydrolysis of the dichlorotriazine ring?

    A: Minimizing hydrolysis is critical for achieving a high yield. The following measures are recommended:

    • Temperature Control: Maintain low temperatures (0-5 °C) during the condensation reaction between the azo dye intermediate and cyanuric chloride.

    • pH Management: The pH of the reaction medium should be carefully controlled. The condensation reaction is typically carried out in a slightly acidic to neutral pH range (pH 4.0-7.0). The use of a buffer solution can help maintain a stable pH.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the dichlorotriazine group to the aqueous environment. The progress of the reaction should be monitored (e.g., by TLC) to determine the optimal endpoint.

  • Q3: Besides hydrolysis, what other factors could be contributing to low yields?

    A: Other factors include:

    • Incomplete Diazotization or Coupling: Ensure that the initial diazotization and azo coupling reactions have gone to completion.

    • Purity of Intermediates: The purity of the starting materials, such as 3-Aminonaphthalene-1,5-disulfonic acid, N-(3-aminophenyl)acetamide, and cyanuric chloride, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.

Issue 2: Color Deviation and Batch-to-Batch Inconsistency

  • Q4: The color of my synthesized dye is different from the expected shade, or I am observing significant color variations between batches. What could be the cause?

    A: Color deviation and batch-to-batch inconsistency are typically a result of a lack of precise control over reaction parameters and variations in the purity of the starting materials. Even minor changes in the synthesis conditions can lead to shifts in the final color of the dye.

  • Q5: How can I ensure consistent color in my synthesis?

    A: To ensure color consistency:

    • Purity of Starting Materials: Use high-purity starting materials. Variations in the purity of intermediates from different suppliers or even different lots from the same supplier can lead to color differences.

    • Temperature Control: Maintain strict temperature control, especially during the diazotization step, as the stability of the diazonium salt is temperature-dependent. Inconsistent temperatures can lead to decomposition products that affect the final color.

    • pH Control: The pH of the coupling reaction directly influences the position of the coupling on the aromatic ring, which can affect the final chromophore and thus the color. Maintain a consistent pH for this step.

    • Reaction Time: Inconsistent reaction times for both the diazotization and coupling steps can lead to incomplete reactions or the formation of side products, affecting the final color.

Issue 3: Incomplete Diazotization or Coupling Reactions

  • Q6: How can I confirm that the diazotization reaction is complete?

    A: A common method to check for the completion of the diazotization reaction is to test for the presence of excess nitrous acid. This can be done by spotting the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that all the primary aromatic amine has been consumed.

  • Q7: What should I do if the diazotization is incomplete?

    A: If the starch-iodide test is negative, it indicates that not all of the primary amine has been converted to the diazonium salt. In this case, you can try the following:

    • Continue to add the sodium nitrite (B80452) solution dropwise and re-test with starch-iodide paper after a few minutes.

    • Ensure that the reaction mixture is sufficiently acidic, as the diazotization reaction requires an acidic medium.

Issue 4: Product Purification Challenges

  • Q8: I am having difficulty purifying the final product. What are the common impurities?

    A: Common impurities in the synthesis of this compound derivatives include:

    • Unreacted starting materials and intermediates.

    • Hydrolyzed, non-reactive dye.

    • Side products from incomplete or side reactions.

    • Inorganic salts from the reaction and neutralization steps.

  • Q9: What are the recommended methods for purifying this compound derivatives?

    A: Purification can be achieved through:

    • Salting out: The dye can be precipitated from the reaction mixture by adding a salt, such as sodium chloride.

    • Filtration and Washing: The precipitated dye is then collected by filtration and washed with a brine solution to remove impurities.

    • Recrystallization: For higher purity, the dye can be recrystallized from a suitable solvent system.

    • Dialysis or Membrane Filtration: To remove inorganic salts, dialysis or membrane filtration can be employed.

Data Presentation

Table 1: Recommended Reaction Conditions for the Synthesis of this compound Derivatives

StepParameterRecommended RangeNotes
Diazotization Temperature0 - 5 °CCritical for the stability of the diazonium salt.
pH1.0 - 2.0Strongly acidic conditions are required.
ReactantsAromatic amine, Sodium nitrite, HClUse a slight excess of sodium nitrite.
Azo Coupling Temperature0 - 10 °CMaintain a low temperature to prevent decomposition.
pH4.0 - 6.0pH influences the coupling position and rate.
Condensation Temperature0 - 5 °CTo minimize hydrolysis of the dichlorotriazine ring.
pH4.0 - 7.0Maintain a slightly acidic to neutral pH.
ReactantsAzo intermediate, Cyanuric chloride

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol outlines the general procedure for the synthesis of a dichlorotriazine reactive dye based on the structure of this compound.

Step 1: Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid

  • Dissolve 3-Aminonaphthalene-1,5-disulfonic acid in water and cool the solution to 0-5 °C in an ice bath.

  • Add concentrated hydrochloric acid to the solution.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 1-2 hours at 0-5 °C.

  • Check for the completion of the reaction using starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid and the completion of diazotization.

Step 2: Azo Coupling with N-(3-aminophenyl)acetamide

  • Dissolve N-(3-aminophenyl)acetamide hydrochloride in water and cool the solution to 0-5 °C.

  • Slowly add the diazonium salt solution from Step 1 to the N-(3-aminophenyl)acetamide solution, maintaining the temperature below 10 °C.

  • Adjust the pH of the reaction mixture to 4.0-6.0 by adding a solution of sodium carbonate or sodium acetate.

  • Stir the mixture for 2-4 hours, allowing the coupling reaction to complete.

Step 3: Condensation with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Prepare a suspension of cyanuric chloride in ice-water.

  • Slowly add the azo dye solution from Step 2 to the cyanuric chloride suspension, maintaining the temperature at 0-5 °C.

  • Maintain the pH of the reaction mixture at 4.0-7.0 by the controlled addition of a weak base, such as a sodium carbonate solution.

  • Stir the mixture for 2-4 hours at 0-5 °C.

Step 4: Isolation and Purification

  • Isolate the synthesized dye by "salting out" with sodium chloride.

  • Filter the precipitated dye and wash it with a saturated sodium chloride solution.

  • Dry the product under vacuum at a low temperature.

Mandatory Visualization

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_condensation Step 3: Condensation cluster_purification Step 4: Purification A 3-Aminonaphthalene- 1,5-disulfonic acid C Diazonium Salt A:e->C:w Diazotization B NaNO2 / HCl 0-5 °C B:s->C:n E Azo Dye Intermediate C:e->E:w Coupling pH 4-6 D N-(3-aminophenyl)acetamide D:s->E:n G This compound Derivative E:e->G:w Condensation pH 4-7, 0-5 °C F Cyanuric Chloride F:s->G:n H Salting Out G:e->H:w I Filtration & Washing H->I J Drying I->J

Caption: General experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Diazotization Check for complete diazotization (Starch-Iodide Test) Start->Check_Diazotization Incomplete_Diazo Incomplete Diazotization Check_Diazotization->Incomplete_Diazo Negative Check_Hydrolysis Assess potential for hydrolysis Check_Diazotization->Check_Hydrolysis Positive Adjust_Diazo Add more NaNO2 Ensure acidic pH Incomplete_Diazo->Adjust_Diazo Adjust_Diazo->Start Re-evaluate High_Hydrolysis High Hydrolysis Check_Hydrolysis->High_Hydrolysis Likely Check_Purity Check purity of starting materials Check_Hydrolysis->Check_Purity Unlikely Control_Hydrolysis Lower Temperature (0-5 °C) Control pH (4-7) Minimize reaction time High_Hydrolysis->Control_Hydrolysis Control_Hydrolysis->Start Re-evaluate Impure_Materials Impure Starting Materials Check_Purity->Impure_Materials Low Purity End Improved Yield and Purity Check_Purity->End High Purity Purify_Materials Purify or use higher grade materials Impure_Materials->Purify_Materials Purify_Materials->Start Re-evaluate

Technical Support Center: Stability of Reactive Yellow 3 Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of Reactive Yellow 3 (RY3) under UV irradiation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under UV irradiation?

This compound (RY3), an azo dye, is susceptible to degradation under UV irradiation, particularly when combined with oxidizing agents in Advanced Oxidation Processes (AOPs).[1][2][3][4] The degradation process typically involves the breakdown of the chromophore, leading to decolorization of the solution.[1] The reaction kinetics often follow a pseudo-first-order model.[2][4][5]

Q2: What are the primary factors influencing the UV degradation rate of this compound?

Several factors can significantly impact the degradation efficiency of RY3 under UV light:

  • pH: The pH of the solution is a critical parameter. For many azo dyes, degradation is favored in acidic conditions.[1]

  • Initial Dye Concentration: Generally, the rate of degradation decreases as the initial concentration of the dye increases.[6]

  • Presence of Oxidants: The addition of oxidants like hydrogen peroxide (H₂O₂) can significantly accelerate the degradation process by generating highly reactive hydroxyl radicals (•OH) upon UV exposure.[7][8]

  • Photocatalysts: The presence of photocatalysts such as titanium dioxide (TiO₂) can dramatically enhance the degradation rate.[9]

  • UV Light Intensity and Wavelength: Higher UV intensity and shorter wavelengths (like UV-C) generally lead to faster degradation rates due to higher energy photons.[6]

Q3: My this compound solution is not degrading as expected under UV light. What are the possible reasons?

Several factors could contribute to lower-than-expected degradation:

  • Inappropriate pH: Verify that the pH of your solution is optimal for the degradation process. For many AOPs involving azo dyes, a pH of 3 is effective.[10]

  • High Initial Dye Concentration: If the dye concentration is too high, it can absorb a significant portion of the UV light, preventing it from activating the degradation process effectively.[6] Consider diluting your sample.

  • UV Lamp Issues: Ensure your UV lamp is functioning correctly and emitting at the specified wavelength and intensity. The lamp's output can decrease with age.

  • Scavenging Effects: The presence of other substances in your solution could be scavenging the reactive species (like hydroxyl radicals) that are responsible for degradation. This can be an issue in complex wastewater samples.[7]

Q4: I am observing incomplete mineralization of this compound, even after the color has disappeared. Why is this happening?

Decolorization indicates the breakdown of the dye's chromophore, but it does not necessarily mean the complete mineralization of the organic molecule into carbon dioxide, water, and inorganic ions. The degradation process can produce various aromatic intermediates.[5] To achieve complete mineralization, more aggressive or prolonged treatment, such as extended UV exposure or the use of advanced oxidation processes (AOPs), may be necessary.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no decolorization Incorrect pH of the solution.Adjust the pH to the optimal range for your experimental setup (acidic conditions are often favorable for AOPs).
Low UV lamp intensity or incorrect wavelength.Check the specifications of your UV lamp and ensure it is functioning correctly. Consider replacing an old lamp.
High initial dye concentration.Dilute the dye solution to a lower concentration and repeat the experiment.
Inconsistent degradation rates between experiments Fluctuations in experimental conditions.Ensure consistent initial dye concentration, pH, temperature, and UV lamp output for all experiments.
Contaminants in the water or reagents.Use high-purity water and reagents to avoid interference from scavenging species.
Precipitate formation during the experiment In AOPs like the Fenton process, precipitation of iron hydroxides can occur at higher pH values.Maintain the appropriate acidic pH throughout the experiment.

Experimental Protocols

While specific protocols for the UV degradation of this compound are not extensively detailed in the provided literature, a general methodology for UV-assisted degradation can be outlined based on common practices for similar dyes.

Representative Protocol for UV/H₂O₂ Degradation of this compound

  • Solution Preparation: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 50 mg/L).

  • pH Adjustment: Adjust the pH of the dye solution to the desired level (e.g., pH 3) using dilute H₂SO₄ or NaOH.

  • Experimental Setup: Place a known volume of the pH-adjusted dye solution into a photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., a low-pressure mercury lamp).

  • Initiation of Reaction: Add the desired concentration of hydrogen peroxide (H₂O₂) to the solution.

  • UV Irradiation: Turn on the UV lamp to start the photodegradation reaction.

  • Sampling: At regular time intervals, withdraw aliquots of the solution.

  • Analysis: Analyze the withdrawn samples to determine the concentration of this compound. This is typically done using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength (λmax ≈ 385 nm).[11]

Quantitative Data

The following tables summarize quantitative data from studies on the degradation of this compound using various advanced oxidation processes.

Table 1: Degradation of this compound using UV/TiO₂/H₂O₂ Process

Initial [TiO₂] (mg/L)Initial [H₂O₂] (mmol/L)Initial pHMineralization Rate Constant (k_m,UV) (min⁻¹)Reference
100 - 10000.5 - 103 - 8up to 0.0065[11]

Table 2: Degradation of this compound using Fenton and Photo-Fenton Processes

ProcessInitial [Fe²⁺] (mmol/L)[H₂O₂]/[Fe²⁺] Molar RatioInitial pHDecolorization (%)Mineralization (%)Reference
Fenton0.25 - 22 - 502 - 3.584-[7]
Photo-Fenton0.25 - 22 - 502 - 3.587-[7]
Heterogeneous Fenton (magnetite)0.2 g/L magnetite0.5 mM H₂O₂3.5~100 (in 40 min)-[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute to Desired Initial Concentration A->B C Adjust pH of the Solution B->C D Place Solution in Photoreactor C->D E Add Oxidants/Catalysts (if applicable) D->E F Initiate UV Irradiation E->F G Withdraw Samples at Time Intervals F->G H Measure Absorbance (UV-Vis Spectrophotometer) G->H I Calculate Degradation Efficiency H->I

Caption: Experimental workflow for the UV degradation of this compound.

Degradation_Pathway RY3 This compound (Azo Dye) Cleavage Cleavage of Azo Bond (-N=N-) RY3->Cleavage UV Irradiation + •OH Intermediates Aromatic Intermediates (e.g., sulfonated naphthalenes, aminobenzenes) Mineralization Further Oxidation Intermediates->Mineralization UV Irradiation + •OH Cleavage->Intermediates EndProducts Mineralized End Products (CO₂, H₂O, NO₃⁻, SO₄²⁻) Mineralization->EndProducts

Caption: Proposed degradation pathway of this compound under UV irradiation.

References

Technical Support Center: Quenching Effects on Reactive Yellow 3 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Yellow 3 and encountering fluorescence quenching phenomena.

Troubleshooting Guide

This guide addresses common issues related to unexpected decreases in this compound fluorescence intensity during experiments.

Issue Potential Cause Troubleshooting Steps
Gradual decrease in fluorescence signal over time under illumination. Photobleaching: Irreversible photochemical destruction of the fluorophore.1. Reduce the excitation light intensity. 2. Decrease the exposure time to the excitation source. 3. Use an anti-fade reagent in the mounting medium or buffer. 4. Ensure the sample is deoxygenated, as molecular oxygen can accelerate photobleaching.[1]
Fluorescence intensity is lower than expected in the presence of another molecule. Quenching: A process that decreases fluorescence intensity. This can be due to various mechanisms such as collisional (dynamic) quenching, formation of a non-fluorescent complex (static quenching), or energy transfer.[1][2][3]1. Identify potential quenchers in your sample (e.g., heavy ions, molecular oxygen, electron-rich or electron-poor molecules).[2] 2. Perform a concentration-dependent study of the suspected quencher to characterize the quenching effect. 3. Conduct a Stern-Volmer analysis to determine the quenching mechanism (see Experimental Protocols).
Fluorescence intensity varies with changes in buffer composition. Environmental Effects: pH, solvent polarity, and ionic strength can all influence the fluorescence quantum yield of a dye. For instance, the fluorescence of some dyes is highly sensitive to pH changes.[4]1. Measure the pH of your experimental buffer and ensure it is consistent across experiments. 2. If possible, determine the pH sensitivity of this compound fluorescence in your system. 3. Be aware of the polarity of your solvent, as changes can alter the dye's spectral properties.[5]
At high concentrations, the fluorescence intensity does not increase proportionally. Self-Quenching or Inner Filter Effect: At high concentrations, dye molecules can interact with each other, leading to quenching.[2] The inner filter effect occurs when the high concentration of the dye absorbs a significant portion of the excitation or emission light.1. Dilute the sample to a lower concentration and check for a linear relationship between concentration and fluorescence. 2. Measure the absorbance of the sample to ensure it is within the linear range of the spectrophotometer (typically < 0.1 AU) to minimize inner filter effects.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[2] This can occur through various mechanisms, including collisional deactivation, formation of non-fluorescent complexes, and energy transfer between molecules.[1][2][3]

Q2: What are the common types of fluorescence quenching?

A2: The two most common types of quenching are:

  • Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative decay to the ground state. This process is dependent on temperature and viscosity.[1][3]

  • Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state. This reduces the population of fluorophores that can be excited.[1][2][3]

Q3: What are some common chemical quenchers?

A3: Common chemical quenchers include molecular oxygen, halide ions (e.g., I⁻, Cl⁻), heavy atoms, and some organic molecules like acrylamide.[2] The chloride ion is a known quencher for quinine (B1679958) fluorescence.[2]

Q4: How can I determine the mechanism of quenching for this compound in my experiment?

A4: You can differentiate between static and dynamic quenching by performing temperature-dependent fluorescence measurements or fluorescence lifetime measurements.

  • Temperature: In dynamic quenching, an increase in temperature generally leads to more efficient quenching due to increased diffusion and collision rates. In static quenching, an increase in temperature can lead to a decrease in quenching as the non-fluorescent complex may become less stable.

  • Fluorescence Lifetime: In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[3]

Q5: Is this compound susceptible to photobleaching?

Q6: Can this compound be used as a fluorescent probe?

A6: Yes, this compound has been used in methodologies for detecting and quantifying biological activity.[7][8] It can react with certain enzymes, such as cyclic nucleotide phosphodiesterase, to form a product with increased fluorescence.[7][8]

Experimental Protocols

Protocol 1: Characterization of a Potential Quencher using Stern-Volmer Analysis

This protocol outlines the steps to investigate the quenching of this compound fluorescence by a suspected quenching agent.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, Tris-HCl). The final concentration should result in a measurable fluorescence signal without significant inner filter effects (absorbance < 0.1).
  • Prepare a stock solution of the potential quencher at a high concentration in the same buffer.

2. Fluorescence Measurements:

  • Prepare a series of samples with a constant concentration of this compound and varying concentrations of the quencher. Include a control sample with no quencher.
  • Using a spectrofluorometer, measure the fluorescence intensity of each sample. Use the excitation and emission wavelengths appropriate for this compound.
  • Record the fluorescence intensity (F) for each quencher concentration and the intensity in the absence of the quencher (F₀).

3. Data Analysis (Stern-Volmer Plot):

  • Calculate the ratio F₀/F for each quencher concentration.
  • Plot F₀/F versus the quencher concentration [Q].
  • Analyze the plot:
  • A linear plot suggests a single quenching mechanism (either static or dynamic).
  • An upward-curving plot may indicate a combination of static and dynamic quenching.[9]
  • The slope of the linear portion of the plot is the Stern-Volmer quenching constant (Ksv).

The Stern-Volmer Equation:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

Visualizations

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State cluster_2 Quenching Pathways S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing Quencher Quencher S1->Quencher Dynamic Quenching S2->S1 Internal Conversion T1->S0 Phosphorescence Stern_Volmer_Plot Stern-Volmer Plot for Quenching cluster_axes Stern-Volmer Plot for Quenching cluster_line Stern-Volmer Plot for Quenching Y_axis F₀/F X_axis [Quencher] Origin 1 X_axis_line X_axis_line->X_axis Y_axis_line Y_axis_line->Y_axis p1 p2 p3 p4 p5 start_point start_point end_point end_point start_point->end_point  Slope = Ksv Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching Start Fluorophore (F) + Quencher (Q) Excitation Excitation (hν) Start->Excitation Ground_State_Complex Ground-State Complex (FQ) Start->Ground_State_Complex Complex Formation Excited_F Excited Fluorophore (F*) Excitation->Excited_F Excited_F->Start Collisional Quenching Fluorescence Fluorescence Excited_F->Fluorescence

References

Technical Support Center: Degradation of Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Reactive Yellow 3.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts of this compound degradation?

Direct experimental data on the specific degradation byproducts of this compound is limited in publicly available literature. However, based on its chemical structure as a dichlorotriazine mono-azo dye, a proposed degradation pathway involves the cleavage of the azo bond (-N=N-) and subsequent breakdown of the resulting aromatic amines.

The initial breakdown is expected to yield two primary aromatic amines:

  • 3-aminonaphthalene-1,5-disulfonic acid

  • N-(3-aminophenyl)acetamide hydrochloride attached to a dichlorotriazine ring

Further degradation of these primary intermediates through processes like advanced oxidation or microbial action can lead to the formation of smaller, lower molecular weight organic acids and inorganic ions. For instance, studies on other reactive azo dyes have identified byproducts such as oxalic acid, sodium benzosulfate, and other sulfonated aromatic compounds.[1]

Q2: Which analytical techniques are most suitable for identifying the degradation byproducts of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of degradation byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for separating the parent dye from its degradation products in a complex mixture.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the separated byproducts, which is crucial for elucidating their structures.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can confirm the degradation of the dye by showing the disappearance of characteristic peaks of the parent dye and the appearance of new peaks corresponding to new functional groups in the byproducts.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile organic byproducts that may form during the degradation process.[3]

Q3: What is the general mechanism of azo dye degradation?

The degradation of azo dyes, like this compound, typically proceeds through the reductive cleavage of the azo bond (-N=N-). This is often the initial and rate-limiting step, resulting in the formation of colorless aromatic amines.[4] These amines can be more toxic than the parent dye and require further degradation. Subsequent steps involve the opening of the aromatic rings, leading to the formation of aliphatic compounds that can eventually be mineralized to CO2, H2O, and inorganic ions. This complete degradation is often achieved through advanced oxidation processes (AOPs) or microbial action. Biological degradation is facilitated by enzymes such as azoreductase, laccase, and peroxidase.[5][6]

Troubleshooting Guides

This section addresses common issues encountered during this compound degradation experiments.

Problem Possible Causes Troubleshooting Steps
Low Degradation Efficiency Incorrect pH of the solution.Optimize the pH of the reaction mixture. The optimal pH can vary depending on the degradation method (e.g., photocatalysis, microbial degradation).
Non-optimal catalyst or microbial inoculum concentration.Perform experiments with varying concentrations of the catalyst or microbial culture to find the optimal loading.
High initial dye concentration leading to light-scattering or toxicity.Reduce the initial concentration of this compound. High concentrations can inhibit microbial activity or block UV light in photocatalytic systems.[1]
Insufficient mixing or aeration.Ensure vigorous and consistent stirring to maintain a homogenous suspension and adequate oxygen supply for aerobic degradation.
Inconsistent or Non-Reproducible Results Inconsistent catalyst suspension or microbial culture activity.Ensure uniform suspension of the catalyst through consistent stirring. For microbial studies, use a fresh and actively growing inoculum for each experiment.
Fluctuations in experimental conditions (temperature, pH, light intensity).Carefully control and monitor all experimental parameters. Use a temperature-controlled shaker and a calibrated pH meter. For photocatalysis, ensure consistent light source positioning and intensity.
Degradation of reagents.Use freshly prepared solutions, especially for reagents like hydrogen peroxide which can degrade over time.
Formation of Colored Intermediates Incomplete degradation of the primary aromatic amines.Increase the reaction time or the concentration of the oxidizing agent/catalyst. In microbial systems, consider using a microbial consortium with diverse metabolic capabilities.
Polymerization of intermediate products.Adjust the pH or temperature of the reaction to disfavor polymerization reactions.
Difficulty in Byproduct Identification Co-elution of byproducts in chromatography.Optimize the chromatographic method (e.g., gradient elution in HPLC) to improve the separation of peaks.
Low concentration of byproducts.Use a pre-concentration step, such as solid-phase extraction (SPE), before analysis to increase the concentration of the byproducts.[7]
Matrix interference from the experimental medium.Prepare and analyze a blank sample (medium without the dye) to identify and subtract any interfering peaks.

Experimental Protocols

Protocol 1: General Photocatalytic Degradation of this compound

This protocol outlines a general procedure for the photocatalytic degradation of this compound using a semiconductor catalyst like TiO2.

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 50 mg/L).

  • Catalyst Suspension: Add the photocatalyst (e.g., 1 g/L of TiO2) to the dye solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photoreaction: Expose the suspension to a UV light source. The specific wavelength and intensity of the light source should be appropriate for the chosen photocatalyst.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation: Immediately centrifuge or filter the samples to remove the catalyst particles.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). Further analyze the samples using HPLC, LC-MS, and/or GC-MS to identify degradation byproducts.

Protocol 2: Reductive Azo-Bond Cleavage for Byproduct Analysis

This protocol is for the chemical reduction of this compound to identify its primary aromatic amine byproducts.[7]

  • Sample Preparation: Prepare a concentrated solution of this compound.

  • Reduction Reaction: Add a reducing agent, such as sodium dithionite (B78146) (Na2S2O4) or SnCl2/HCl, to the dye solution.[7] Heat the mixture if necessary to facilitate the reaction until the solution becomes colorless.

  • Extraction: Extract the resulting aromatic amines from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted organic phase using LC-MS or GC-MS to identify the cleavage products.

Data Presentation

Table 1: Hypothetical Degradation Byproducts of this compound

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Proposed Formation Pathway
3-Aminonaphthalene-1,5-disulfonic acidC10H9NO6S2319.31Reductive cleavage of the azo bond.
N-(5-amino-2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)acetamideC11H10Cl2N6O329.14Reductive cleavage of the azo bond.
Oxalic AcidC2H2O490.03Further oxidation of aromatic rings.
Benzenesulfonic acidC6H6O3S158.18Desulfonation and ring cleavage.

Note: This table presents hypothetical byproducts based on the chemical structure of this compound and common degradation pathways of azo dyes. Experimental verification is required.

Visualizations

G cluster_workflow Experimental Workflow for this compound Degradation Analysis cluster_analysis Analysis prep Sample Preparation (this compound Solution) degradation Degradation Process (e.g., Photocatalysis, Microbial) prep->degradation sampling Sampling at Time Intervals degradation->sampling analysis Analytical Techniques sampling->analysis uv_vis UV-Vis data Data Interpretation (Byproduct Identification) uv_vis->data hplc HPLC hplc->data lc_ms LC-MS lc_ms->data gc_ms GC-MS gc_ms->data

Caption: Experimental workflow for the analysis of this compound degradation.

G cluster_pathway Proposed Degradation Pathway of this compound ry3 This compound (Azo Dye) azo_cleavage Azo Bond Cleavage (Reduction) ry3->azo_cleavage amine1 Aromatic Amine 1 (Naphthalene derivative) azo_cleavage->amine1 amine2 Aromatic Amine 2 (Triazine derivative) azo_cleavage->amine2 oxidation Further Oxidation & Ring Opening amine1->oxidation amine2->oxidation intermediates Low Molecular Weight Intermediates (e.g., Organic Acids) oxidation->intermediates mineralization Mineralization intermediates->mineralization end_products CO2 + H2O + Inorganic Ions mineralization->end_products

Caption: Proposed degradation pathway for this compound.

References

"troubleshooting low yield in protein purification with Reactive yellow 3"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in protein purification using Reactive Yellow 3 dye-ligand affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound chromatography and what is it used for?

A1: this compound chromatography is a type of affinity chromatography where the this compound dye is covalently attached to a solid support matrix, typically agarose (B213101) beads. This technique is used to purify proteins, particularly those that have an affinity for nucleotides like NAD+, NADP+, and ATP, as the dye's structure can mimic these cofactors.[1] It is a cost-effective and stable method for protein purification.[2][3]

Q2: What types of interactions are responsible for protein binding to this compound?

A2: Protein binding to this compound is a complex interplay of several types of interactions, including electrostatic (ionic) interactions, hydrophobic interactions, and hydrogen bonding.[4] The dye can interact with the active sites of some enzymes in a pseudo-affinity manner or through non-specific interactions with other protein surface domains.[5]

Q3: What is a typical binding and elution buffer for this compound chromatography?

A3: A common starting point for binding is a buffer with low ionic strength, such as 10-20 mM Tris-HCl or sodium phosphate (B84403) at a pH between 7.0 and 8.0. Elution is typically achieved by increasing the ionic strength of the buffer, for example, by adding 1.0-1.5 M NaCl or KCl to the binding buffer.

Q4: Can this compound resin be regenerated and reused?

A4: Yes, one of the advantages of dye-ligand chromatography is the stability of the resin, which allows for multiple cycles of use.[5] Effective regeneration can be achieved by washing the column with high concentrations of chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride, followed by re-equilibration with the binding buffer.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during protein purification with this compound, presented in a question-and-answer format.

Category 1: Low or No Protein Binding

Q: My target protein is in the flow-through and does not bind to the this compound column. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to your buffer conditions, the protein itself, or the resin.

Troubleshooting Workflow for Low Protein Binding

LowBinding cluster_causes Potential Causes cluster_solutions Solutions start Low Protein Binding cause1 Incorrect Binding Buffer pH start->cause1 cause2 Ionic Strength Too High start->cause2 cause3 Presence of Interfering Substances start->cause3 cause4 Target Protein Conformation Hides Binding Site start->cause4 cause5 Resin Binding Capacity Compromised start->cause5 solution1 Optimize Buffer pH (Screen pH 6.0-8.5) cause1->solution1 solution2 Decrease Ionic Strength (e.g., < 50 mM salt) cause2->solution2 solution3 Dialyze or Desalt Sample cause3->solution3 solution4 Purify Under Denaturing Conditions (e.g., with Urea) cause4->solution4 solution5 Regenerate or Replace Resin cause5->solution5

Caption: Troubleshooting workflow for low protein binding.

Detailed Solutions:

Potential Cause Explanation & Solution
Incorrect Binding Buffer pH The charge distribution on the protein surface is pH-dependent and crucial for binding. If the pH is not optimal, the electrostatic interactions required for binding may be weak or repulsive. Solution: Perform a pH screening experiment to determine the optimal binding pH for your protein. A recommended range to test is between pH 6.0 and 8.5 in 0.5 unit intervals.[2]
Ionic Strength Too High High salt concentrations in your sample or binding buffer can shield the electrostatic interactions necessary for the protein to bind to the dye. Solution: Ensure the ionic strength of your sample and binding buffer is low. If your sample has high salt, perform buffer exchange using dialysis or a desalting column. Typically, a salt concentration below 50 mM is recommended for initial binding.
Presence of Interfering Substances Your sample may contain compounds that interfere with binding. For nucleotide-binding proteins, residual nucleotides (e.g., ATP, NAD+) in the lysate can compete for the binding sites on the dye. Solution: Dialyze your sample extensively against the binding buffer to remove small molecule competitors.
Target Protein Conformation Hides Binding Site The three-dimensional structure of your protein in its native state might obscure the binding site for this compound. Solution: If the native conformation is the issue, you may need to perform the purification under denaturing conditions using agents like urea or guanidine hydrochloride.[6] The protein can then be refolded after elution.
Resin Binding Capacity Compromised The resin may be fouled with precipitated proteins or lipids from previous runs, or the dye may have degraded, reducing its binding capacity. Solution: Regenerate the resin according to the recommended protocol. If regeneration does not restore performance, the resin may need to be replaced.[7]

Experimental Protocol: Optimization of Binding pH

  • Prepare Buffers: Prepare a series of binding buffers (e.g., 20 mM Sodium Phosphate) with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.

  • Equilibrate Resin: Aliquot small, equal amounts of this compound resin into several microcentrifuge tubes. Equilibrate each aliquot with a different pH buffer by washing and centrifuging several times.

  • Batch Binding: Add an equal amount of your protein sample to each tube of equilibrated resin. Incubate at 4°C with gentle agitation for 1-2 hours.

  • Analyze Flow-through: Centrifuge the tubes and carefully collect the supernatant (the unbound fraction).

  • Determine Optimal pH: Analyze the amount of protein remaining in each supernatant using a protein assay (e.g., Bradford) or SDS-PAGE. The pH that results in the lowest protein concentration in the supernatant is the optimal binding pH.

Category 2: Low Elution Yield

Q: My protein binds to the column, but I am recovering very little of it during the elution step. What can I do to improve my yield?

A: Low elution yield typically indicates that the interaction between your protein and the resin is too strong for your current elution conditions to disrupt effectively.

Logical Relationships in Elution Problems

LowElution cluster_solutions Elution Strategies problem Low Elution Yield cause Binding Interaction Too Strong problem->cause solution1 Increase Salt Concentration (Step or Gradient Elution) cause->solution1 solution2 Change Elution Buffer pH cause->solution2 solution3 Use a Competitive Eluent (e.g., Cofactor) cause->solution3 solution4 Add Chaotropic Agents (e.g., Urea, Guanidine-HCl) cause->solution4

Caption: Strategies to address low elution yield.

Detailed Solutions:

Elution Strategy Explanation & Recommended Conditions
Increase Salt Concentration High salt concentrations disrupt electrostatic interactions. If a step elution with 1.5 M NaCl is not effective, a higher concentration or a linear gradient can be more efficient. Solution: Try a step elution with up to 2.0 M NaCl. Alternatively, apply a linear salt gradient from 0 to 2.0 M NaCl over 10-20 column volumes. This can help to elute tightly bound proteins and can also separate proteins with different binding affinities.[8]
Change Elution Buffer pH Altering the pH can change the protonation state of amino acid residues involved in binding, thus weakening the interaction. Solution: If your binding pH is neutral, try eluting with a buffer at a higher pH (e.g., pH 9.0-10.0) or a lower pH (e.g., pH 4.0-5.0). Be mindful of your protein's stability at different pH values.
Use a Competitive Eluent If your protein binds to this compound because the dye mimics a natural cofactor, you can elute the protein by adding a high concentration of that cofactor to the buffer. Solution: Add 5-20 mM of the suspected natural ligand (e.g., ATP, NAD+, NADH) to the elution buffer. This will compete for the binding site and displace your protein from the resin.
Use Chaotropic Agents or Detergents For very strong interactions, often involving hydrophobic forces, chaotropic agents or detergents may be necessary to elute the protein. Solution: Introduce a gradient of urea (e.g., 0.5-6.0 M) or guanidine hydrochloride (e.g., 0.5-4.0 M) in the elution buffer.[2] Non-ionic detergents like Triton X-100 (0.1-1.0%) can also be effective. Note that these conditions will likely denature your protein.

Experimental Protocol: Gradient Elution to Optimize Salt Concentration

  • Prepare Buffers:

    • Buffer A (Low Salt): 20 mM Tris-HCl, pH 7.5

    • Buffer B (High Salt): 20 mM Tris-HCl, pH 7.5, containing 2.0 M NaCl

  • Equilibrate and Load: Equilibrate the this compound column with Buffer A. Load your protein sample and wash with Buffer A until the absorbance at 280 nm returns to baseline.

  • Run Gradient: Connect the column to a chromatography system capable of generating a linear gradient. Run a linear gradient from 0% Buffer B to 100% Buffer B over 20 column volumes.

  • Analyze Fractions: Collect fractions throughout the gradient and analyze them by SDS-PAGE and a protein assay to determine the salt concentration at which your protein elutes. This optimal concentration can then be used for future step elutions.

Category 3: Resin and Column Issues

Q: My column has reduced flow rate, or I suspect the resin is no longer performing well. How do I clean and regenerate the this compound resin?

A: Reduced performance is often due to fouling of the resin. A rigorous cleaning and regeneration protocol can restore its binding capacity.

Experimental Workflow for Resin Regeneration

Regeneration start Used Column wash1 Wash with 2-3 CV of High Salt Buffer (e.g., 2M NaCl) start->wash1 wash2 Wash with 3-5 CV of 6-8 M Urea or 6 M Guanidine-HCl wash1->wash2 wash3 Wash with 2-3 CV of 1 M NaOH (optional, for sanitization) wash2->wash3 wash4 Wash with Purified Water until pH is neutral wash3->wash4 wash5 Wash with 20% Ethanol (B145695) for storage or re-equilibrate with Binding Buffer wash4->wash5 end Regenerated Column wash5->end

Caption: Step-by-step workflow for resin regeneration.

Detailed Protocol for Resin Regeneration and Storage

This protocol is designed to remove tightly bound proteins, lipids, and potential microbial contamination.

  • High Salt Wash: Wash the column with 2-3 column volumes (CV) of high salt buffer (e.g., 20 mM Tris-HCl, 2.0 M NaCl, pH 7.5) to remove any proteins bound by ionic interactions.

  • Chaotrope Wash: To remove strongly and hydrophobically bound proteins, wash the column with 3-5 CV of a chaotropic solution such as 6-8 M urea or 6 M guanidine hydrochloride.[2]

  • Sanitization (Optional): For sanitization and to remove pyrogens, wash the column with 2-3 CV of 1 M NaOH.[2][9] Allow a contact time of 30-60 minutes. Note that repeated use of harsh base can degrade the agarose matrix over time.

  • Water Wash: Wash the column extensively with high-purity, sterile water until the pH of the effluent is neutral.

  • Storage/Re-equilibration:

    • For short-term storage, the column can be re-equilibrated with your binding buffer.

    • For long-term storage, wash the column with 2-3 CV of 20% ethanol and store at 4°C. Do not freeze the resin. [1]

References

Technical Support Center: Protein Purification with Reactive Yellow 3 Agarose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting protein binding to Reactive Yellow 3 agarose (B213101). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound agarose and for what applications is it used?

This compound agarose is a dye-ligand affinity chromatography medium. It is constructed by covalently linking this compound dye to a cross-linked agarose matrix.[1] This resin is primarily used for the purification of proteins, particularly those that have an affinity for nucleotides.[1] Common applications include the purification of enzymes like citrate (B86180) synthase and other proteins such as human cholesteryl ester transfer protein.[1]

Q2: What is the binding mechanism of proteins to this compound agarose?

The binding of proteins to this compound agarose is based on a combination of interactions. The dye molecule can mimic the structure of biological cofactors or substrates, leading to specific affinity binding. Additionally, hydrophobic and ion-exchange interactions play a significant role in the binding process.[1]

Q3: What is the binding capacity of this compound agarose?

The binding capacity can vary depending on the target protein and the experimental conditions. For citrate synthase, a binding capacity of ≥500 units/mL of resin has been reported.[1] The extent of dye labeling on the agarose is typically between 1-5 mg per mL of resin.[1]

Q4: How should this compound agarose be stored?

It is recommended to store the resin at 2-8°C. The resin is often shipped in a solution containing an antimicrobial agent, such as 20% ethanol (B145695) or 0.5 M NaCl with a preservative, to prevent microbial growth.[1] It is important not to freeze the agarose as this can damage the bead structure.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound agarose for protein purification.

Problem 1: Low or No Protein Binding

Symptoms:

  • The target protein is found in the flow-through and early wash fractions.

  • The column does not retain a significant amount of the target protein.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Buffer pH The pH of the binding buffer significantly influences the charge of both the protein and the dye. An inappropriate pH can lead to electrostatic repulsion. Troubleshooting Step: Perform a pH screening experiment to determine the optimal binding pH for your protein of interest. Ensure the pH of your sample matches the equilibration buffer.
Inappropriate Ionic Strength High salt concentrations in the binding buffer can disrupt ionic interactions necessary for binding. Conversely, for some proteins, a low ionic strength might be required to facilitate binding. Troubleshooting Step: Test a range of salt concentrations (e.g., 20 mM to 500 mM NaCl) in your binding buffer to find the optimal ionic strength for your protein.
Presence of Interfering Substances Non-ionic detergents can sometimes interfere with protein binding.[2] Also, if the target protein requires divalent cations for its activity or for binding, their absence could be the issue. Troubleshooting Step: If using detergents, consider reducing their concentration or testing different types. If your protein requires divalent cations (e.g., Mg²⁺, Ca²⁺), ensure they are present in the binding buffer.[3]
Protein Concentration is Too Low At very low protein concentrations, irreversible binding can sometimes occur, or the binding kinetics may be very slow.[2] Troubleshooting Step: If possible, concentrate your sample before loading it onto the column.
Problem 2: Non-specific Binding and Low Purity of Eluted Protein

Symptoms:

  • Multiple protein bands are visible on an SDS-PAGE gel of the eluted fractions.

  • The purity of the target protein is lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Wash Buffer Composition The wash buffer may not be stringent enough to remove weakly bound, non-target proteins. Troubleshooting Step: Increase the stringency of the wash buffer by moderately increasing the salt concentration or by adding a low concentration of a non-ionic detergent. Perform a gradient wash to identify the optimal conditions.
Hydrophobic Interactions Non-specific binding can be mediated by hydrophobic interactions between contaminant proteins and the dye-ligand. Troubleshooting Step: Consider adding agents that reduce hydrophobic interactions to the wash buffer, such as ethylene (B1197577) glycol (up to 50%) or a low concentration of a non-ionic detergent.
Ionic Interactions Non-specific binding can also be due to ionic interactions. Troubleshooting Step: Increase the ionic strength of the wash buffer to disrupt these interactions. A stepwise or linear salt gradient during the wash can be effective.
Co-purification of Protein Complexes The target protein might be interacting with other proteins in the sample, leading to their co-purification. Troubleshooting Step: If co-purification is not desired, consider using a more stringent lysis buffer to disrupt protein-protein interactions before loading the sample onto the column.
Problem 3: Low Recovery of Target Protein

Symptoms:

  • A significant amount of the target protein remains bound to the column after elution.

  • The total amount of purified protein is much lower than the amount that initially bound to the resin.

Possible Causes and Solutions:

Possible Cause Solution
Elution Conditions are Too Mild The elution buffer may not be strong enough to disrupt the interaction between the target protein and the this compound dye. Troubleshooting Step: Increase the concentration of the eluting agent (e.g., increase the salt concentration in the elution buffer). Alternatively, consider changing the pH of the elution buffer to alter the charge of the protein and/or the dye.
Protein Precipitation on the Column The protein may precipitate on the column if the elution conditions are too harsh or if the protein is not stable in the elution buffer. Troubleshooting Step: Try a more gentle elution method, such as a linear gradient instead of a step elution. Ensure the elution buffer composition is compatible with your protein's stability. Adding stabilizing agents like glycerol (B35011) to the elution buffer might also be beneficial.
Irreversible Binding In some cases, the interaction between the protein and the dye can be very strong, leading to irreversible binding. Troubleshooting Step: This can sometimes be overcome by using a chaotropic agent (e.g., low concentrations of urea (B33335) or guanidine-HCl) in the elution buffer. However, this may denature the protein.

Data Presentation

Table 1: General Effect of pH on Protein Binding

pH RangeExpected Effect on Protein BindingRationale
Acidic (below pI of protein) Generally weaker bindingBoth the protein and the dye are likely to have a net positive charge, leading to electrostatic repulsion.
Neutral (around pI of protein) Potentially stronger bindingThe protein has a neutral net charge, which may favor hydrophobic interactions.
Basic (above pI of protein) Generally stronger bindingThe protein will have a net negative charge, which can lead to favorable ionic interactions with the dye.

Table 2: General Effect of Ionic Strength on Protein Binding

Ionic Strength (Salt Concentration)Expected Effect on Protein BindingRationale
Low (e.g., < 100 mM) Favors binding dominated by ionic interactions.Allows for electrostatic interactions between the protein and the dye.
Moderate (e.g., 100-500 mM) May increase or decrease binding depending on the protein.Can disrupt weak ionic interactions, potentially increasing specificity. May enhance hydrophobic interactions.
High (e.g., > 500 mM) Generally used for elution.Disrupts ionic interactions, leading to the release of the bound protein.

Experimental Protocols

Protocol 1: General Protein Purification using this compound Agarose

This protocol provides a general framework for the purification of a target protein. Optimization of buffer composition, pH, and elution conditions is recommended for each specific protein.

Materials:

  • This compound Agarose resin

  • Chromatography column

  • Equilibration/Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 200 mM NaCl)

  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 1.5 M NaCl)

  • Clarified protein sample

Procedure:

  • Resin Preparation:

    • Gently resuspend the this compound agarose resin.

    • Transfer the required amount of slurry to the chromatography column.

    • Allow the storage solution to drain.

  • Column Equilibration:

    • Wash the resin with 5-10 column volumes of Equilibration/Binding Buffer.

    • Ensure the pH and conductivity of the effluent match that of the buffer.

  • Sample Application:

    • Load the clarified protein sample onto the column. The sample should be in a buffer compatible with the Equilibration/Binding Buffer.

    • The flow rate should be slow enough to allow for efficient binding.

  • Washing:

    • Wash the column with 5-10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Apply the Elution Buffer to the column to release the target protein.

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE to determine the purity of the target protein.

    • Pool the fractions containing the purified protein.

Protocol 2: Regeneration and Storage of this compound Agarose

Proper regeneration allows for the reuse of the chromatography resin.

Materials:

  • High salt buffer (e.g., Equilibration buffer with 2 M NaCl)

  • Low pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5, with 1 M NaCl)

  • High pH buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5, with 1 M NaCl)

  • Storage Solution (e.g., 20% ethanol)

Procedure:

  • Wash with High Salt: After elution, wash the column with 3-5 column volumes of the high salt buffer to remove any remaining protein.

  • Alternating pH Wash:

    • Wash with 3-5 column volumes of the low pH buffer.

    • Wash with 3-5 column volumes of the high pH buffer.

    • Repeat this cycle 2-3 times.

  • Final Wash: Wash the column with 5-10 column volumes of sterile, distilled water.

  • Storage: Equilibrate the column with 3-5 column volumes of the Storage Solution and store at 2-8°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage Resin_Prep 1. Resin Preparation Column_Equilibration 2. Column Equilibration Resin_Prep->Column_Equilibration Sample_Application 3. Sample Application Column_Equilibration->Sample_Application Washing 4. Washing Sample_Application->Washing Elution 5. Elution Washing->Elution Analysis 6. Analysis (SDS-PAGE) Elution->Analysis Regeneration 7. Regeneration & Storage Elution->Regeneration

Caption: Experimental workflow for protein purification.

Troubleshooting_Binding cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Protein Binding pH Incorrect pH? Start->pH Ionic_Strength Incorrect Ionic Strength? Start->Ionic_Strength Interference Interfering Substances? Start->Interference Optimize_pH Optimize Buffer pH pH->Optimize_pH Optimize_Salt Optimize Salt Concentration Ionic_Strength->Optimize_Salt Modify_Buffer Modify Buffer Additives Interference->Modify_Buffer

Caption: Troubleshooting low or no protein binding.

References

"method validation for Reactive yellow 3 quantification in environmental samples"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Method Validation for Reactive Yellow 3 Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of this compound quantification in environmental samples. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound in environmental samples?

A1: The most common and robust method for the quantification of azo dyes like this compound in environmental matrices is High-Performance Liquid Chromatography (HPLC).[1] This is often coupled with a Diode Array Detector (DAD) for UV-Vis spectral confirmation or a Mass Spectrometry (MS) detector for higher selectivity and sensitivity.[2] Ultra-Performance Liquid Chromatography (UPLC) systems are also used to achieve faster analysis times and better resolution.

Q2: What are the essential method validation parameters I need to assess according to international guidelines?

A2: According to guidelines from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC), the key validation parameters to evaluate are:

  • Specificity/Selectivity[3][4]

  • Linearity and Range[3][5]

  • Accuracy[4][5]

  • Precision (including repeatability and intermediate precision)[4][5]

  • Limit of Detection (LOD)[5]

  • Limit of Quantification (LOQ)[5]

  • Robustness[5]

Q3: How do I prepare environmental water samples for this compound analysis?

A3: Sample preparation is critical to remove interferences. A typical procedure for water samples involves:

  • Collection in amber glass bottles to prevent photodegradation.[1]

  • Storage at 4°C and prompt analysis.[1]

  • Filtration through a 0.45 µm membrane filter to remove particulate matter.[1]

  • If the expected concentration is low, a pre-concentration step using Solid-Phase Extraction (SPE) with a C18 cartridge is recommended.[1]

Q4: What are typical acceptance criteria for the validation parameters?

A4: While specific project requirements may vary, general acceptance criteria are summarized in the table below.

Data Presentation: Method Validation Parameters & Acceptance Criteria

Validation ParameterAcceptance CriteriaTypical Performance for Azo Dye Analysis (HPLC-based methods)
Linearity (Correlation Coefficient) r² ≥ 0.995≥0.9939 - ≥0.9998[1][6]
Accuracy (% Recovery) 80 - 120% of the test concentration[3]68.9 - 110.8%[1][6]
Precision (Relative Standard Deviation) Repeatability: RSD ≤ 2% Intermediate Precision: RSD ≤ 3%0.16 - 3.1%[1]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11.0–3.2 ng/g (UPLC-MS)[1]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:15.2–9.8 ng/g (UPLC-MS)[1]
Specificity The analytical signal for this compound should be free from interference from matrix components.Peak purity analysis and comparison with reference standards.
Robustness No significant impact on results from minor variations in method parameters (e.g., pH, mobile phase composition).Assessed by systematically varying parameters.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Interferences from the sample matrix.1. Use a guard column or replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Dilute the sample. 4. Improve the sample cleanup procedure (e.g., optimize SPE).
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks in the HPLC system.1. Prepare fresh mobile phase and ensure proper mixing/degassing.[7] 2. Use a column oven to maintain a consistent temperature. 3. Perform system maintenance; check for leaks and ensure the pump is delivering a steady flow.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or storage. 3. Improper SPE procedure (e.g., cartridge drying out, incorrect elution solvent).1. Test different extraction solvents or techniques. 2. Ensure samples are stored properly (e.g., protected from light, refrigerated) and analyzed promptly.[1] 3. Re-optimize the SPE method, ensuring each step is followed precisely.[1]
High Background Noise in Chromatogram 1. Contaminated mobile phase or reagents. 2. Detector lamp nearing the end of its life. 3. Insufficient sample cleanup.1. Use high-purity solvents and freshly prepared mobile phase. 2. Replace the detector lamp. 3. Enhance the sample preparation and cleanup steps.
Failure to Meet Linearity Criteria (r² < 0.995) 1. Inaccurate preparation of calibration standards. 2. Detector saturation at high concentrations. 3. Adsorption of the analyte to vials or tubing.1. Carefully prepare a new set of calibration standards from a reliable stock solution. 2. Narrow the concentration range of the calibration curve. 3. Use silanized glass vials or alternative materials.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[1]

  • Sample Loading: Pass a known volume (e.g., 100 mL) of the filtered environmental water sample through the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

  • Elution: Elute the retained this compound from the cartridge using a small volume (e.g., 2 mL) of a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase for HPLC analysis.

Protocol 2: HPLC-DAD Method for Quantification
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and a buffer such as 50 mM ammonium (B1175870) acetate (B1210297) in water (Solvent B).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound. Acquire spectra to confirm peak identity.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/L) to construct a calibration curve by plotting peak area against concentration.[1]

Visualizations

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation cluster_results Results Sample Environmental Sample Filter Filtration (0.45 µm) Sample->Filter SPE Solid-Phase Extraction Filter->SPE Elute Elution & Reconstitution SPE->Elute HPLC HPLC-DAD Analysis Elute->HPLC Val Validation Parameters (Accuracy, Precision, etc.) HPLC->Val Cal Calibration Curve Cal->HPLC Report Final Report Val->Report

Caption: Workflow for the quantification and validation of this compound.

TroubleshootingLogic Start Poor Chromatographic Result? Node_Peak Inconsistent Retention Time? Start->Node_Peak Yes Node_Shape Poor Peak Shape? Start->Node_Shape No Sol_Mobile Check Mobile Phase & Temp Node_Peak->Sol_Mobile Yes Sol_System Check System (Pump, Leaks) Node_Peak->Sol_System Also Node_Recovery Low Recovery? Node_Shape->Node_Recovery No Sol_Column Check Column & pH Node_Shape->Sol_Column Yes Sol_Cleanup Improve Sample Cleanup Node_Shape->Sol_Cleanup Also Node_Recovery->Sol_Cleanup Also Sol_SPE Optimize SPE Protocol Node_Recovery->Sol_SPE Yes

Caption: A logical flow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Reactive Dyes for Protein Labeling: A Focus on Reactive Yellow 3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reactive dyes used for protein labeling, with a special focus on the characteristics of dichlorotriazine dyes, exemplified by Reactive Yellow 3, in relation to more commonly employed amine-reactive and thiol-reactive alternatives. The information presented herein is supported by experimental data and established protocols to aid in the selection of the most suitable dye for your research needs.

Introduction to Reactive Dyes for Protein Labeling

Reactive fluorescent dyes are indispensable tools in biological research and drug development, enabling the covalent attachment of a fluorescent reporter to a protein of interest.[1] This allows for the detection, tracking, and quantification of proteins in a wide array of applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1] The most common strategies for protein labeling involve the reaction of a dye with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) or with thiols (e.g., the sulfhydryl group of cysteine residues).[1][2] The choice of reactive dye chemistry significantly impacts the stability, specificity, and performance of the resulting labeled protein.

Comparison of Reactive Dye Chemistries

The selection of a reactive dye is primarily dictated by the available functional groups on the protein of interest and the desired stability of the dye-protein linkage. The following table summarizes the key characteristics of common amine-reactive and thiol-reactive chemistries.

Reactive GroupTarget Residue(s)Bond FormedReaction pHStability of LinkageKey Considerations
N-hydroxysuccinimidyl (NHS) ester Primary amines (Lysine, N-terminus)Amide8.3 - 8.5Very Stable[1]Most common amine-reactive chemistry; susceptible to hydrolysis in aqueous solutions.[3]
Isothiocyanate Primary amines (Lysine, N-terminus)Thiourea9.0 - 10.0Less stable than amide bonds over time.[3]Requires higher pH for optimal reaction.
Dichlorotriazine (e.g., this compound) Primary amines (Lysine, N-terminus), Hydroxyls (Ser, Thr), Thiols (Cys)Amine, ether, or thioether8.0 - 9.5StableBroader reactivity profile; can react with multiple residues.
Maleimide Thiols (Cysteine)Thioether6.5 - 7.5Stable, but can undergo retro-Michael addition.[2]Highly specific for thiols at neutral pH; the linkage can be reversible in the presence of other thiols.[2]
Iodoacetamide Thiols (Cysteine)Thioether7.5 - 8.5Very StableForms a highly stable, irreversible bond; can have some off-target reactivity with other nucleophiles at higher pH.

In-depth Look at Dichlorotriazine Dyes: The Case of this compound

This compound is a dichlorotriazine dye.[4] Dyes with this reactive group are known for their ability to form covalent bonds with nucleophilic groups on proteins, primarily primary amines.[4] The dichlorotriazine moiety reacts via nucleophilic substitution, forming a stable linkage.[4] While extensively used in the textile industry, the application of simple dichlorotriazine dyes like this compound for high-performance protein labeling in research is less common compared to NHS esters. However, the chemistry offers a potential alternative. Immobilized this compound has been used in affinity purification of proteins like citrate (B86180) synthase, demonstrating its ability to bind to proteins.[5]

Quantitative Comparison of Common Fluorescent Dyes

The choice of the fluorophore is as critical as the reactive chemistry. The following table presents the key photophysical properties of a selection of common amine-reactive fluorescent dyes. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[6][7]

FluorophoreReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Spectrally Similar Dyes
Fluorescein Isothiocyanate (FITC) / NHS Ester492518~92,300[8]~0.79[8]Alexa Fluor 488, ATTO 488
Tetramethylrhodamine (TRITC) Isothiocyanate550573~85,000~0.20Alexa Fluor 555, Cy3
Alexa Fluor 488 NHS Ester495519~71,0000.92Fluorescein, ATTO 488
Alexa Fluor 555 NHS Ester555565~150,0000.10Cy3, ATTO 550
Alexa Fluor 647 NHS Ester650665~239,0000.33Cy5, ATTO 647N
ATTO 488 NHS Ester500520~90,0000.80Fluorescein, Alexa Fluor 488
ATTO 550 NHS Ester554576~120,0000.60Cy3, Alexa Fluor 555
ATTO 647N NHS Ester646664~150,0000.65Cy5, Alexa Fluor 647
BODIPY-FL NHS Ester503512~80,0000.97Fluorescein, Alexa Fluor 488
Cy3 NHS Ester550570~150,0000.15Alexa Fluor 555, ATTO 550
Cy5 NHS Ester649670~250,0000.20Alexa Fluor 647, ATTO 647N

Data compiled from multiple sources. Photophysical properties can vary depending on the solvent and conjugation state.

Experimental Protocols

Detailed methodologies are crucial for reproducible protein labeling. Below are protocols for labeling with an NHS-ester dye and a proposed protocol for a dichlorotriazine dye like this compound, based on similar chemistries.

Protocol 1: Protein Labeling with an NHS-Ester Dye

This protocol is a general guideline for labeling approximately 1 mg of a typical IgG antibody.[3]

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[3]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[3]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Purification of the Labeled Protein: Remove unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.[3]

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.

Protocol 2: Proposed Protocol for Protein Labeling with a Dichlorotriazine Dye (e.g., this compound)

This protocol is adapted from methodologies for other dichlorotriazine dyes and should be optimized for your specific protein and application.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • The optimal dye-to-protein molar ratio should be determined empirically, starting with a range from 10:1 to 50:1.

    • While gently stirring the protein solution, slowly add the dye solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reactivity of dichlorotriazines is generally lower than NHS esters, hence the longer incubation time.

  • Purification: Purify the labeled protein as described in Protocol 1.

  • Characterization: Determine the DOL as described below.

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is a critical parameter. It can be calculated using the following formula:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its λ_max.

  • CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye).

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Fluorescently labeled proteins are instrumental in elucidating complex cellular processes such as signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is a prime example of a system studied using fluorescently labeled components.[9][10]

EGFR/MAPK Signaling Pathway

EGFR_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP GEF Activity Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors ERK_n->TF Activation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Simplified diagram of the EGFR/MAPK signaling cascade.

General Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Protein_Prep 1. Protein Preparation (Buffer Exchange) Labeling 3. Labeling Reaction (Incubation) Protein_Prep->Labeling Dye_Prep 2. Reactive Dye Preparation Dye_Prep->Labeling Purification 4. Purification (Size-Exclusion Chromatography) Labeling->Purification Characterization 5. Characterization (Spectrophotometry, DOL Calculation) Purification->Characterization Application 6. Downstream Application (e.g., Immunoassay, Microscopy) Characterization->Application

Caption: A typical workflow for covalent protein labeling.

Conclusion

The selection of a reactive dye for protein labeling is a multi-faceted decision that requires careful consideration of the protein's characteristics, the experimental application, and the desired photophysical properties of the final conjugate. While NHS esters are the most prevalent choice for amine labeling due to the high stability of the resulting amide bond, other chemistries such as those offered by dichlorotriazine dyes like this compound, provide alternative strategies. For applications requiring site-specific labeling, thiol-reactive dyes are often preferred. Ultimately, a thorough understanding of the underlying chemistry and empirical optimization of the labeling protocol are paramount for achieving high-quality, functionally active fluorescent protein conjugates for advanced research and development.

References

A Comparative Guide to Fluorescent Probes for Measuring Enzyme Activity: A Focus on Phosphodiesterase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. Fluorescent probes offer a sensitive and high-throughput method for these assessments. This guide provides a comparative analysis of Reactive Yellow 3 and other fluorescent probes for monitoring enzyme activity, with a specific focus on cyclic nucleotide phosphodiesterases (PDEs).

While this compound is noted as a potential fluorescent probe for enzyme activity, detailed validation data in peer-reviewed literature is scarce. In contrast, alternative methods, such as those employing fluorescent nucleotide analogs and fluorescence polarization, are well-documented and widely used. This guide will objectively compare these alternatives, providing available experimental data and protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Fluorescent Probes for Phosphodiesterase Activity

The following table summarizes the key performance characteristics of this compound and two prominent alternative fluorescent probe technologies for measuring PDE activity.

FeatureThis compoundFluorescent Nucleotide AnalogsFluorescence Polarization (FP) Assay
Principle Forms a product with increased fluorescence upon reaction with PDEs.[1]Cleavage of a fluorescently labeled cyclic nucleotide analog by PDE results in a change in fluorescence intensity.[2]Hydrolysis of a fluorescently labeled cyclic nucleotide by PDE leads to a change in the polarization of emitted light.[3][4][5][6][7]
Reported Enzyme Target Cyclic Nucleotide Phosphodiesterase.[1]Cyclic Dinucleotide Phosphodiesterases, Oligoribonucleases.[2][8]cAMP- and cGMP-specific Phosphodiesterases.[3][4][6][7]
Assay Format Likely a fluorescence intensity-based assay.Real-time fluorescence intensity measurement.[2]Homogeneous, fluorescence polarization measurement.[3][5][6][7]
Quantitative Data No specific kinetic data (Km, Vmax), sensitivity, or selectivity data readily available in the public domain.Changes in fluorescence intensities upon cleavage have been demonstrated.[2]Allows for the determination of IC50 values for inhibitors and kinetic parameters.[6]
Advantages Simple principle of fluorescence increase.Enables real-time monitoring of enzyme activity.[2]Homogeneous (no-wash) format, high-throughput screening (HTS) compatible, sensitive, and applicable to both cAMP and cGMP-specific PDEs.[3][5][6][7]
Limitations Lack of published validation studies and detailed protocols. Performance characteristics are not well-documented.Requires synthesis of fluorescently labeled nucleotide analogs.Can be susceptible to interference from fluorescent compounds. Requires a plate reader with FP capabilities.[7]

Experimental Protocols

Protocol 1: PDE Assay Using Fluorescent Nucleotide Analogs

This protocol is based on the use of fluorescent nucleobase analogs of cyclic dinucleotides, such as etheno-adenosine (εA) or 2-aminopurine (B61359) (2-AP) analogs.[2]

Materials:

  • Purified PDE enzyme

  • Fluorescent cyclic dinucleotide probe (e.g., c-di-GMP with a fluorescent base analog)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the fluorescent cyclic dinucleotide probe at a suitable concentration (e.g., 10 µM).

  • Add the purified PDE enzyme to initiate the reaction. A no-enzyme control should be included.

  • Monitor the change in fluorescence intensity over time in a microplate reader. The excitation and emission wavelengths will depend on the specific fluorescent nucleobase used.

  • The rate of change in fluorescence is proportional to the PDE activity.

  • For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the fluorescent probe.

Protocol 2: Fluorescence Polarization (FP) Assay for PDE Activity

This protocol is adapted from commercially available PDE assay kits and published literature.[5][6][7]

Materials:

  • Purified PDE enzyme (e.g., PDE4)

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Binding agent that specifically binds to the product (e.g., FAM-AMP)

  • Assay Buffer (specific to the PDE isozyme)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound (e.g., Pde4-IN-10) in the assay buffer.

  • In a microplate, add the test compound dilutions, the PDE enzyme, and the FAM-cAMP substrate.

  • Include controls for no enzyme and no inhibitor (DMSO vehicle).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Add the binding agent to all wells. The binding agent will bind to the FAM-AMP product, causing an increase in the fluorescence polarization signal.

  • Read the fluorescence polarization on a suitable microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percentage of inhibition based on the polarization values of the controls and the test samples.

Signaling Pathways and Workflows

The following diagrams illustrate the general principles of the fluorescent probe-based enzyme assays.

G cluster_RY3 This compound Assay Principle RY3 This compound (Low Fluorescence) PDE Phosphodiesterase (PDE) RY3->PDE Reacts with Product Fluorescent Product (High Fluorescence) PDE->Product Generates

Caption: Workflow for this compound based enzyme assay.

G cluster_FNA Fluorescent Nucleotide Analog Assay FNA_cyclic Fluorescent Cyclic Nucleotide Analog PDE_FNA Phosphodiesterase (PDE) FNA_cyclic->PDE_FNA Substrate FNA_linear Linear Fluorescent Nucleotide Product PDE_FNA->FNA_linear Hydrolyzes Fluorescence_Change Change in Fluorescence Intensity FNA_linear->Fluorescence_Change Results in

Caption: Principle of fluorescent nucleotide analog assays.

G cluster_FP Fluorescence Polarization (FP) Assay Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection FAM_cAMP FAM-cAMP (Low Polarization) PDE_FP Phosphodiesterase (PDE) FAM_cAMP->PDE_FP Substrate FAM_AMP FAM-AMP PDE_FP->FAM_AMP Produces Binding_Agent Binding Agent FAM_AMP->Binding_Agent Binds to Complex FAM-AMP-Binding Agent Complex (High Polarization) Binding_Agent->Complex

Caption: Workflow of a fluorescence polarization-based PDE assay.

Conclusion

The selection of a fluorescent probe for enzyme activity measurement requires careful consideration of the available validation data, the specific enzyme of interest, and the experimental context. While this compound is mentioned as a potential probe for phosphodiesterase activity, the lack of comprehensive, publicly available data on its performance and a detailed protocol makes its application challenging for rigorous scientific investigation.

In contrast, fluorescent nucleotide analogs and fluorescence polarization assays represent well-validated and robust methods for the analysis of PDE activity. These techniques offer clear advantages in terms of available quantitative data, detailed protocols, and suitability for high-throughput screening. For researchers in drug discovery and academic science, these established methods provide a more reliable and reproducible approach to studying enzyme function and inhibition. As with any assay, optimization for the specific enzyme and experimental conditions is crucial for obtaining accurate and meaningful results.

References

Degradation of Reactive Yellow 3: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in environmental remediation and drug development, the effective degradation of persistent organic pollutants such as the azo dye Reactive Yellow 3 is a significant challenge. Advanced Oxidation Processes (AOPs) offer a promising solution by utilizing highly reactive hydroxyl radicals to break down these complex molecules. This guide provides an objective comparison of various AOPs for the degradation of this compound and structurally similar reactive dyes, supported by experimental data from multiple studies.

Comparative Performance of AOPs

The efficiency of different AOPs in degrading Reactive Yellow dyes varies depending on the specific process and experimental conditions. The following table summarizes the quantitative data on the degradation of this compound and similar dyes using various AOPs.

Advanced Oxidation Process (AOP)Target DyeInitial ConcentrationDegradation Efficiency (%)Experimental ConditionsReference
OzonationReactive Yellow 14550 mg/L99.07% (Dye Removal)pH: 5, O₃ dose: 0.05 g/L.h, Time: 10 min
OzonationReactive Yellow 84Not Specified~100% (Decolorization)Ozone conc.: 9.1-18.5 mg/L, Time: 60-90 min[1][2]
Catalytic OzonationRinsing Effluents with Reactive DyesNot SpecifiedEnhanced COD removal by 25% compared to ozonation aloneCatalyst: MnFe₂O₄@CA, pH: 7.0, Ozone flow: 0.5 L/min, Ozone conc.: 8 mg/L[3]
H₂O₂/UV-CReactive Yellow 145Not SpecifiedHigh Decolorization & DearomatizationpH dependent[4]
Photo-FentonReactive Yellow 14550 ppm86.7% (COD Removal)Time: 240 min[5]
FentonAcid Light Yellow 2G20 mg/L94.66% (Color Removal)pH: 3, Fe²⁺: 0.1 mmol/L, H₂O₂: 0.6 mmol/L, Time: 300 s[6]
Persulfate Assisted SonocatalysisReactive Yellow 14550 mg/L92.98% (TOC Removal)Catalyst: (Mn₀.₃₇Fe₀.₆₃)₂O₃ (0.75 g/L), Persulfate: 10 mM, Time: 5 h, pH: 5.5[7][8]
SonophotocatalysisFast Yellow AB10 mg/L88.9%Catalyst: Ag-impregnated ZnO, Time: 60 min, with oxidizing agent[9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Ozonation

The ozonation of Reactive Yellow 145 was conducted in a batch reactor. The experimental setup typically involves an ozone generator, a gas diffuser to bubble ozone into the dye solution, and a reactor vessel. The key steps are:

  • Solution Preparation: A synthetic wastewater solution containing Reactive Yellow 145 at a concentration of 50 mg/L is prepared.

  • pH Adjustment: The initial pH of the solution is adjusted to the desired value (e.g., pH 5) using acid or base.

  • Ozonation: Ozone gas is bubbled through the solution at a specific flow rate and concentration (e.g., 0.05 g/L.h).

  • Sampling and Analysis: Samples are collected at different time intervals to monitor the degradation of the dye. The concentration of the dye is determined spectrophotometrically by measuring the absorbance at its maximum wavelength.[1] Parameters like Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are also measured to assess mineralization.[1][2]

Fenton and Photo-Fenton Processes

The Fenton and photo-Fenton degradation of azo dyes are typically carried out in a batch reactor. For the photo-Fenton process, the reactor is equipped with a UV lamp.[1]

  • pH Adjustment: The pH of the dye solution is adjusted to an acidic value, typically around 3.[6]

  • Reagent Addition: A specific amount of a ferrous salt (e.g., FeSO₄) is added to the solution and stirred until dissolved. Subsequently, hydrogen peroxide (H₂O₂) is added to initiate the Fenton reaction.[1]

  • UV Irradiation (for Photo-Fenton): For the photo-Fenton process, the solution is simultaneously irradiated with a UV lamp.[1]

  • Monitoring: Samples are taken at regular intervals, and the reaction is quenched (e.g., by adding a strong base to raise the pH). The degradation of the dye is then analyzed spectrophotometrically.

Persulfate Assisted Sonocatalytic Degradation

This process combines ultrasound with a catalyst and persulfate as an oxidant.

  • Catalyst Synthesis: The (Mn₀.₃₇Fe₀.₆₃)₂O₃ catalyst is synthesized using the sol-gel method.[7]

  • Experimental Setup: The experiments are performed in a capped glass vessel placed in an ultrasonic bath with controlled temperature.[7]

  • Procedure: The catalyst and persulfate are added to the Reactive Yellow 145 solution (50 mg/L).[7] The mixture is then subjected to ultrasonic irradiation for a specified duration.

  • Analysis: The degradation is quantified by measuring the Total Organic Carbon (TOC) removal.[7][8]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the degradation of this compound using Advanced Oxidation Processes.

AOP_Workflow cluster_prep Sample Preparation cluster_aop AOP Treatment cluster_analysis Analysis cluster_results Results Dye_Solution Prepare Reactive Yellow 3 Solution Adjust_pH Adjust pH Dye_Solution->Adjust_pH Add_Reagents Add Reagents (e.g., Fe²⁺, H₂O₂, Catalyst) Adjust_pH->Add_Reagents Apply_Energy Apply Energy Source (e.g., UV, Ultrasound, O₃) Add_Reagents->Apply_Energy Sampling Collect Samples at Intervals Apply_Energy->Sampling Analysis Analyze Degradation (Spectrophotometry, TOC, COD) Sampling->Analysis Data Data Interpretation & Comparison Analysis->Data

Generalized experimental workflow for AOP degradation of this compound.

References

A Comparative Guide to Reactive Yellow 3 and Cibacron Blue 3G-A in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two common triazine dyes, Reactive Yellow 3 and Cibacron Blue 3G-A, when used as ligands in affinity chromatography for protein purification. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific purification needs.

Overview and Mechanism of Action

Both this compound and Cibacron Blue 3G-A are synthetic triazine dyes that can be immobilized on a solid support, typically agarose (B213101), to create an affinity matrix.[1] Their ability to bind proteins stems from a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions.[2] These dyes can act as pseudo-affinity ligands, mimicking the structure of biological molecules like nucleotides (e.g., NAD+, ATP), which allows them to bind a wide range of enzymes, including kinases and dehydrogenases.[2][3]

Cibacron Blue 3G-A is a well-characterized dye known for its broad specificity, binding to a diverse array of proteins.[2][3] Its structure has similarities to nucleotide cofactors, making it particularly effective for the purification of nucleotide-dependent enzymes.[2] It also exhibits strong binding to albumin, a property often exploited for albumin depletion from serum samples.[2][4]

This compound , while also a triazine dye, is used in a range of protein purification applications, including the purification of enzymes like citrate (B86180) synthase.[5] The interactions are also based on a mix of electrostatic and hydrophobic forces.[6]

Performance Comparison: Quantitative Data

The following tables summarize the available quantitative data for the binding capacities of this compound and Cibacron Blue 3G-A for specific proteins. It is important to note that binding capacity can be influenced by factors such as the support matrix, ligand density, pH, and ionic strength of the buffer.

Table 1: Binding Capacity for Human Serum Albumin (HSA)

LigandSupport MatrixBinding Capacity (mg/g of matrix)Reference
Cibacron Blue F3GAMagnetic Silica (B1680970) Particles48.6[7]
Cibacron Blue 3G-AAgaroseHigh affinity, specific values vary[2][4]
Reactive Yellow 13 (a related yellow dye)-Binds with a dissociation constant (KH) of 5.8 µM[8]

Table 2: General Protein Binding Characteristics

FeatureThis compoundCibacron Blue 3G-AReferences
Known Protein Targets Citrate synthase, other nucleotide-binding proteins.Dehydrogenases, kinases, albumin, interferons, restriction endonucleases, various plasma proteins.[2][3][5][6]
Binding Interactions Hydrophobic and ion exchange.Hydrophobic, electrostatic, charge-transfer, and hydrogen-bonding.[2][6]
General Binding Capacity Can bind 5-60% of proteins in crude extracts.Can exceed 20 mg per ml of resin for some proteins.[6]

Experimental Protocols

Immobilization of Dyes on Agarose Support

The following are generalized protocols for the covalent coupling of triazine dyes to an agarose matrix. The specific conditions, such as dye concentration and reaction time, may require optimization for a particular application.

Protocol 1: Immobilization of Cibacron Blue 3G-A on Agarose

This protocol is based on the general principle of reacting the triazine dye with the hydroxyl groups of the agarose matrix under alkaline conditions.

Materials:

  • CNBr-activated Sepharose 4B (or other activated agarose)

  • Cibacron Blue 3G-A

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer I: 0.1 M Acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer II: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

Procedure:

  • Swell the required amount of CNBr-activated Sepharose 4B in 1 mM HCl.

  • Wash the swelled gel with 1 mM HCl on a sintered glass filter.

  • Wash the gel with coupling buffer.

  • Dissolve Cibacron Blue 3G-A in the coupling buffer to the desired concentration.

  • Immediately add the washed gel to the dye solution and mix gently (e.g., on a rocker) for at least 2 hours at room temperature or overnight at 4°C.

  • After coupling, wash the gel with the coupling buffer to remove unbound dye.

  • Block any remaining active groups on the agarose by incubating the gel with blocking buffer for 2 hours at room temperature.

  • Wash the gel extensively with alternating cycles of Wash Buffer I and Wash Buffer II to remove any non-covalently bound dye and blocking agent.

  • Store the prepared affinity matrix in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Protocol 2: Immobilization of this compound on Agarose

A similar procedure to that of Cibacron Blue 3G-A can be followed for this compound, as both are triazine dyes.

Materials:

  • CNBr-activated Sepharose 4B (or other activated agarose)

  • This compound

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer I: 0.1 M Acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer II: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

Procedure:

  • Follow steps 1-3 as described in Protocol 1.

  • Dissolve this compound in the coupling buffer.

  • Follow steps 5-9 as described in Protocol 1, substituting this compound for Cibacron Blue 3G-A.

Affinity Chromatography

The following is a general workflow for protein purification using a dye-ligand affinity column.

G cluster_prep Column Preparation cluster_purification Purification cluster_post Post-Purification Equilibration Equilibrate column with 5-10 column volumes of binding buffer Load_Sample Load protein sample Equilibration->Load_Sample Wash Wash with 5-10 column volumes of binding buffer to remove unbound proteins Load_Sample->Wash Elute Elute bound protein with elution buffer Wash->Elute Collect_Fractions Collect eluted fractions Elute->Collect_Fractions Regenerate Regenerate column Collect_Fractions->Regenerate

Caption: General workflow for dye-ligand affinity chromatography.

Binding and Elution Conditions:

The optimal conditions for binding and elution are protein-dependent and should be determined empirically.

Table 3: General Binding and Elution Conditions

ParameterThis compoundCibacron Blue 3G-AReferences
Binding Buffer Low ionic strength buffer, e.g., 10-25 mM Phosphate or Tris, pH ~7.0-8.0.[6]Low ionic strength buffer, e.g., 25 mM Phosphate, pH 7.0.[9][6][9]
Elution Methods - Increasing ionic strength (e.g., up to 1.5 M NaCl).- pH shift.- Competitive elution with cofactor/substrate (5-50 mM).- Chaotropic agents (e.g., Urea).[6]- Increasing ionic strength (e.g., 1.0 M NaCl for DNA antibodies, 1.5 M NaCl for general proteins).- pH shift.- Competitive elution with cofactor/substrate (e.g., NADH).- Chaotropic agents (e.g., Urea).[6][10][11]

Selectivity and Applications

Cibacron Blue 3G-A has a broad range of applications due to its ability to bind a wide variety of proteins.[2][3] This can be both an advantage and a disadvantage. While it is a versatile tool for initial screening and purification of many enzymes, its low specificity can sometimes lead to the co-purification of contaminating proteins.[10] However, its strong and well-characterized interaction with albumin makes it an excellent choice for albumin removal from complex samples like serum or plasma.[2][9]

This compound appears to have a more selective binding profile, although it is less extensively characterized in the literature compared to Cibacron Blue 3G-A. It is a suitable candidate for the purification of specific nucleotide-binding proteins where the broader reactivity of Cibacron Blue 3G-A might be problematic.

Logical Relationship for Ligand Selection

The choice between this compound and Cibacron Blue 3G-A depends on the specific purification goal.

G Start Purification Goal Albumin_Depletion Albumin Depletion? Start->Albumin_Depletion Broad_Screening Broad Screening of Nucleotide-Binding Proteins? Start->Broad_Screening Specific_Target Purification of a Specific (non-albumin) Target? Start->Specific_Target Albumin_Depletion->Broad_Screening No Use_CB3GA Use Cibacron Blue 3G-A Albumin_Depletion->Use_CB3GA Yes Broad_Screening->Specific_Target No Consider_CB3GA Consider Cibacron Blue 3G-A (High Versatility) Broad_Screening->Consider_CB3GA Yes Consider_RY3 Consider this compound (Potentially Higher Specificity) Specific_Target->Consider_RY3 Yes Optimize Optimize Conditions Use_CB3GA->Optimize Consider_CB3GA->Optimize Consider_RY3->Optimize

Caption: Decision tree for selecting between the two dye ligands.

Conclusion

Both this compound and Cibacron Blue 3G-A are valuable tools in affinity chromatography.

  • Cibacron Blue 3G-A is a versatile, well-documented ligand with a broad binding spectrum, making it ideal for general screening of nucleotide-binding proteins and for efficient albumin depletion.

  • This compound offers a potentially more selective alternative for specific protein targets, although it is less extensively characterized.

The selection of the appropriate dye ligand should be based on the specific requirements of the purification process, including the target protein, the complexity of the starting material, and the desired level of purity. Empirical testing and optimization of binding and elution conditions are crucial for achieving the best results with either ligand.

References

Assessing the Ecotoxicity of Reactive Yellow 3 and its Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The widespread use of reactive dyes, such as Reactive Yellow 3 (RY3), in the textile industry necessitates a thorough evaluation of their ecotoxicological impact. While specific ecotoxicity data for this compound is limited in publicly available literature, this guide provides a comparative assessment based on available information for similar reactive dyes and the general toxicological profile of azo dyes and their degradation byproducts. This document is intended for researchers, scientists, and drug development professionals to understand the potential environmental risks associated with this class of compounds.

Comparative Ecotoxicity Data

Table 1: Acute Ecotoxicity of Reactive and Other Textile Dyes

Dye Name/ClassTest OrganismEndpoint (LC50/EC50)ResultReference
Reactive Yellow ME4G Rainbow TroutLC50 (49 hours)> 500 mg/L[1]
General Reactive Dyes Danio rerio (zebrafish)LC50 (96 hours)10 - 100 mg/L[2][3]
General Reactive Dyes Daphnia magna (water flea)EC5010 - 100 mg/L[3]
General Reactive Dyes AlgaeEC50 (72 hours)10 - 100 mg/L[2]
Direct Black 38 (Azo dye) Artemia salina (brine shrimp)LC5020.7 mg/L[4]
Direct Black 38 (Azo dye) Daphnia magnaLC50> 100 mg/L[4]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms.

Toxicity of Azo Dye Degradation Products

A significant concern with azo dyes is that their degradation products, particularly aromatic amines, can be more toxic and carcinogenic than the parent dye.[5][6][7] The reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, often mediated by microorganisms in sediment or wastewater treatment systems, leads to the formation of these potentially hazardous compounds.[4][6]

Table 2: General Toxicity Profile of Azo Dyes and Their Degradation Products

Compound ClassGeneral Toxicity ProfileKey Concerns
Parent Azo Dyes Generally low to moderate acute toxicity to aquatic organisms. Can be persistent in the environment and cause aesthetic pollution (color).Some parent dyes may have intrinsic toxicity. Inhibition of light penetration in water bodies affecting photosynthesis.
Aromatic Amines Can be significantly more toxic, mutagenic, and carcinogenic than the parent dyes.[6][7][8]Long-term health effects on aquatic life and potential for bioaccumulation. Risk to human health through the food chain.

Experimental Protocols for Ecotoxicity Assessment

Standardized protocols are crucial for the reliable assessment of the ecotoxicity of chemicals. The following is a generalized methodology based on OECD guidelines for acute aquatic toxicity testing.

Acute Immobilisation Test with Daphnia magna (based on OECD Guideline 202)
  • Test Organism: Daphnia magna, neonates (<24 hours old).

  • Test Substance Preparation: A stock solution of the test dye is prepared in a suitable solvent (preferably water). A series of dilutions are made to obtain the desired test concentrations.

  • Test Conditions:

    • Temperature: 20 ± 1°C.

    • Photoperiod: 16 hours light / 8 hours dark.

    • Test vessels: Glass beakers.

    • Test volume: Typically 10-20 mL per replicate.

    • Number of organisms: 10 daphnids per concentration, divided into replicates.

  • Procedure:

    • Daphnids are exposed to the different concentrations of the test substance.

    • A control group (without the test substance) is run in parallel.

    • The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50 is calculated using appropriate statistical methods (e.g., probit analysis).

Acute Toxicity Test with Fish (based on OECD Guideline 203)
  • Test Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Substance Preparation: As described for the Daphnia test.

  • Test Conditions:

    • Temperature: Specific to the fish species (e.g., 23 ± 1°C for zebrafish).

    • Photoperiod: 16 hours light / 8 hours dark.

    • Test vessels: Glass aquaria.

    • Test volume: Dependent on fish size and number.

    • Number of organisms: A specified number of fish per concentration.

  • Procedure:

    • Fish are exposed to a range of concentrations of the test substance.

    • A control group is maintained under the same conditions without the test substance.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 is determined using statistical methods.

Visualizing Workflows and Pathways

To better understand the processes involved in assessing the ecotoxicity of reactive dyes and their mechanism of toxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Ecotoxicity Testing cluster_analysis Data Analysis & Degradation Study cluster_assessment Assessment A Test Substance (this compound) B Stock Solution Preparation A->B H Degradation Study (e.g., microbial) A->H C Serial Dilutions B->C D Acute Daphnia Test (OECD 202) C->D E Acute Fish Test (OECD 203) C->E F Algal Growth Inhibition (OECD 201) C->F G EC50/LC50 Calculation D->G E->G F->G K Ecotoxicological Risk Assessment G->K I Identification of Degradation Products (e.g., HPLC, GC-MS) H->I J Toxicity Testing of Degradation Products I->J J->K

Experimental workflow for ecotoxicity assessment.

Azo_Dye_Metabolism cluster_parent Parent Compound cluster_process Metabolic Process cluster_products Degradation Products cluster_effect Toxic Effect A Azo Dye (e.g., this compound) R1-N=N-R2 B Anaerobic Reduction (Microbial Azoreductase) A->B Cleavage of Azo Bond C Aromatic Amines R1-NH2 + H2N-R2 B->C D Increased Toxicity, Mutagenicity, Carcinogenicity C->D

General metabolic pathway of azo dye toxicity.

Conclusion

The ecotoxicity of this compound and its degradation products is a subject that warrants further investigation to fill the existing data gaps. Based on the available information for similar compounds, it can be inferred that while the parent dye may exhibit low to moderate acute toxicity, its degradation into aromatic amines poses a more significant environmental and health risk. Standardized ecotoxicological testing is essential to accurately characterize the hazard of this and other reactive dyes. The provided experimental protocols and workflows offer a foundational approach for such assessments. Researchers and industry professionals should prioritize the generation of specific ecotoxicity data for widely used dyes like this compound to ensure a comprehensive understanding of their environmental footprint.

References

Comparative Guide: Cross-Reactivity of Antibodies with Dichlorotriazine Dye-Labeled Proteins, Featuring Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dichlorotriazine (DCT) reactive dyes, such as Reactive Yellow 3, for protein labeling and their potential impact on antibody cross-reactivity in immunoassays. Due to a lack of specific experimental data on this compound in biological applications, this guide extrapolates information from the broader class of dichlorotriazine dyes and compares them to other common protein labeling chemistries.

Introduction to Reactive Dyes in Protein Labeling

Reactive dyes are essential tools for conjugating labels, such as fluorophores, to proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1] The choice of reactive dye chemistry can significantly influence the stability of the conjugate and the potential for altering the protein's biological activity, including antibody binding.[2][3] Dichlorotriazine (DCT) dyes, like this compound, are a class of reactive dyes known for their ability to form stable covalent bonds with nucleophilic groups on proteins.[2][4]

Comparison of Reactive Dye Chemistries

The selection of a reactive dye for protein labeling depends on the available functional groups on the protein and the desired stability of the conjugate. The following table compares dichlorotriazine dyes with other common amine- and thiol-reactive dyes.

FeatureDichlorotriazine (DCT) Dyes (e.g., this compound)N-hydroxysuccinimide (NHS) EstersMaleimides
Target Group Primary amines (e.g., lysine), hydroxyl groupsPrimary amines (e.g., lysine)Thiol groups (e.g., cysteine)
Reaction pH 8.0 - 9.07.0 - 9.06.5 - 7.5
Bond Formed Covalent bondAmide bondThioether bond
Bond Stability HighHighModerate (can undergo retro-Michael addition)
Primary Advantage High reactivity, stable bond formation.[2]High specificity for primary amines.High specificity for thiol groups.
Potential Drawback Can react with hydroxyl groups, potential for lower specificity than NHS esters.[4]Susceptible to hydrolysis in aqueous solutions.The formed bond can be reversible under certain conditions.

Potential for Cross-Reactivity and Interference

Labeling a protein with any dye has the potential to alter its conformation and surface properties, which can, in turn, affect antibody binding. This can manifest as:

  • Reduced Affinity: The dye molecule may sterically hinder the antibody's binding site on the protein.

  • Neo-epitope Formation: The dye-protein conjugate may create a new epitope that an antibody recognizes, leading to off-target binding.[5]

  • Non-specific Binding: The physicochemical properties of the dye itself might promote non-specific interactions with antibodies or other assay components.

While specific data for this compound is unavailable, studies on other fluorescent dyes have shown that the choice and density of the label can impact antibody affinity and the signal-to-noise ratio in immunoassays.[6][7]

Experimental Protocol: General Protein Labeling with a Dichlorotriazine Dye

This protocol provides a general guideline for labeling proteins with a dichlorotriazine reactive dye. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Dichlorotriazine reactive dye (e.g., this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • 22 mM Phosphate (B84403) buffer, pH 7.2

Procedure:

  • Prepare Dye Stock Solution: Dissolve the dichlorotriazine dye in a small amount of anhydrous DMF or DMSO to create a stock solution.

  • Prepare Protein Solution: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently stirring, add the dye stock solution dropwise to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with 22 mM phosphate buffer (pH 7.2). The first colored band to elute is typically the labeled protein.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Visualization of Key Processes

Protein Labeling with a Dichlorotriazine Dye

G Protein Protein (-NH2, -OH) Reaction Nucleophilic Substitution (pH 8.0-9.0) Protein->Reaction DCT_Dye Dichlorotriazine Dye (e.g., this compound) DCT_Dye->Reaction Labeled_Protein Labeled Protein Reaction->Labeled_Protein

Caption: Reaction of a dichlorotriazine dye with a protein.

Hypothetical Workflow for Assessing Antibody Cross-Reactivity

G cluster_prep Preparation cluster_assay Immunoassay (e.g., ELISA) cluster_analysis Data Analysis Unlabeled_Protein Unlabeled Protein (Control) Assay_Unlabeled Bind Unlabeled Protein to Plate Unlabeled_Protein->Assay_Unlabeled Labeled_Protein DCT-Labeled Protein Assay_Labeled Bind Labeled Protein to Plate Labeled_Protein->Assay_Labeled Add_Antibody Add Primary Antibody Assay_Unlabeled->Add_Antibody Assay_Labeled->Add_Antibody Add_Secondary Add Secondary Antibody-Enzyme Conjugate Add_Antibody->Add_Secondary Add_Substrate Add Substrate & Measure Signal Add_Secondary->Add_Substrate Compare_Signals Compare Antibody Binding Signals Add_Substrate->Compare_Signals Assess_CrossReactivity Assess Cross-Reactivity/ Interference Compare_Signals->Assess_CrossReactivity

Caption: Workflow to evaluate antibody cross-reactivity.

Conclusion and Recommendations

While this compound is not extensively documented for protein labeling in biological research, its chemical structure as a dichlorotriazine dye suggests it would form stable conjugates with proteins. However, the potential for this and any other dye to interfere with antibody binding should be carefully considered and empirically evaluated.

For researchers considering the use of dichlorotriazine dyes, it is recommended to:

  • Perform a thorough literature search for the specific dye of interest to find any existing biological application data.

  • Empirically determine the optimal labeling conditions to achieve a degree of substitution that provides a sufficient signal without compromising protein function.

  • Conduct validation experiments , such as the workflow outlined above, to assess the impact of labeling on antibody binding and immunoassay performance.

  • Consider alternative, well-characterized reactive dyes if the potential for cross-reactivity is a significant concern and specific data for the chosen dye is lacking.

By carefully selecting and validating the labeling chemistry, researchers can minimize the risk of interference and ensure the reliability of their immunoassay data.

References

"performance of different adsorbents for Reactive yellow 3 removal"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Adsorbents for the Removal of Reactive Yellow 3

The following guide provides a comparative analysis of the performance of various adsorbents in the removal of this compound and similar reactive yellow dyes from aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a concise overview of adsorbent efficiencies, the experimental conditions under which they were tested, and detailed methodologies for replicating these experiments.

Data Presentation: Performance of Adsorbents

The efficacy of different materials in adsorbing reactive yellow dyes is summarized in the table below. The data is compiled from various studies, and it is important to note the specific type of reactive yellow dye used in each experiment, as performance can vary.

AdsorbentReactive DyeAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal Experimental ConditionsReference
Nut Shell Activated Carbon (NSAC) This compound (RY3)162.34Not SpecifiedpH: 2.0, Temperature: 30°C, Contact Time: 120 min[1]
Organo-bentonite Reactive Yellow K-RN (Y.3)Not Specified>90%Adsorbent Dose: 10 g/L, Initial Concentration: 100 mg/L, Contact Time: 2.5 h[2]
Bentonite (Natural) Reactive Yellow K-RN (Y.3)Not Specified25%Adsorbent Dose: 50 g/L, Initial Concentration: 100 mg/L, Contact Time: 2.5 h[2]
CTABr Modified Zeolite NaY Reactive Yellow BF-3R5.35Not SpecifiedpH: Basic medium[3][4][5][6]
Zeolite NaY (as-synthesized) Reactive Yellow BF-3R3.35Not SpecifiedpH: Acidic medium[3][4][5][6]
Chitosan Coated Magnetite Nanoparticles Reactive Yellow 14547.6296.77%pH: 2.0[7]
Teff Straw Activated Carbon (TSAC) Reactive Yellow 145Not Specified98.53%pH: 2.0, Contact Time: 120 min, Adsorbent Dose: 0.4 g/L[8]
Chitosan Reactive Yellow 145~125 (converted from µmol/g)Not SpecifiedpH: 4.0, Temperature: 30°C

Note: Reactive Yellow K-RN (Y.3) is a synonym for this compound. Data for other reactive yellow dyes (BF-3R and 145) are included for comparative purposes due to the limited availability of data specifically for this compound.

Experimental Protocols

The following sections detail the typical methodologies employed in the batch adsorption studies cited above.

Preparation of Adsorbent and Dye Stock Solution
  • Adsorbent Preparation: Adsorbents are typically prepared by washing with distilled water to remove impurities, followed by drying in an oven at a specified temperature (e.g., 105°C) for 24 hours. Some adsorbents may undergo further modification, such as chemical activation (e.g., with acids, bases, or salts) or surface functionalization (e.g., with surfactants like CTABr), to enhance their adsorption capacity.[2][9] After preparation, the adsorbents are often sieved to obtain a uniform particle size.[9]

  • Dye Stock Solution Preparation: A stock solution of the reactive yellow dye of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of the dye powder in deionized or distilled water.[9] Experimental solutions of desired concentrations are then prepared by diluting the stock solution.

Batch Adsorption Experiments

Batch adsorption experiments are conducted to evaluate the performance of the adsorbents under various conditions.

  • Procedure: A known amount of the adsorbent is added to a fixed volume of the dye solution of a specific initial concentration in a conical flask or beaker.[9][10] The mixture is then agitated in a mechanical shaker at a constant speed (e.g., 120-150 rpm) for a predetermined contact time at a controlled temperature.[9][11]

  • Parameter Optimization: To determine the optimal conditions for dye removal, key parameters are varied in a systematic manner:

    • pH: The effect of pH is studied by adjusting the initial pH of the dye solution using dilute HCl or NaOH solutions.[2]

    • Adsorbent Dose: The amount of adsorbent is varied while keeping the dye concentration and volume constant.[8]

    • Initial Dye Concentration: The initial concentration of the dye solution is varied to study its effect on adsorption capacity.[11]

    • Contact Time: Samples are withdrawn at different time intervals to determine the time required to reach equilibrium.[9]

    • Temperature: The effect of temperature is investigated by conducting the experiments in a temperature-controlled shaker or water bath.[12]

Determination of Dye Concentration and Adsorption Capacity
  • Analysis: After agitation, the solution is separated from the adsorbent by centrifugation or filtration.[9] The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific reactive yellow dye.[13][14] A calibration curve, prepared using standard solutions of known concentrations, is used to determine the dye concentration from the absorbance values.[13]

  • Calculations:

    • The percentage of dye removal is calculated using the following equation:

    • The adsorption capacity at equilibrium (qₑ) , which is the amount of dye adsorbed per unit mass of the adsorbent (in mg/g), is calculated as follows:

      where:

      • C₀ is the initial dye concentration (mg/L)

      • Cₑ is the equilibrium dye concentration (mg/L)[13]

      • V is the volume of the dye solution (L)

      • m is the mass of the adsorbent (g)

Adsorption Isotherm and Kinetic Modeling
  • Isotherm Models: To understand the interaction between the adsorbent and the dye molecules, adsorption isotherm models such as the Langmuir and Freundlich models are often applied to the equilibrium data.[15][16] The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[16]

  • Kinetic Models: Pseudo-first-order and pseudo-second-order kinetic models are commonly used to investigate the adsorption dynamics and determine the rate-controlling step.[15]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for evaluating the performance of an adsorbent for dye removal in a batch adsorption study.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_modeling Modeling Adsorbent_Prep Adsorbent Preparation (Washing, Drying, Sieving) Batch_Adsorption Batch Adsorption (Mixing Adsorbent and Dye Solution) Adsorbent_Prep->Batch_Adsorption Stock_Solution Dye Stock Solution Preparation Stock_Solution->Batch_Adsorption Parameter_Variation Parameter Variation (pH, Dose, Time, Concentration, Temperature) Batch_Adsorption->Parameter_Variation Separation Separation (Centrifugation/Filtration) Parameter_Variation->Separation Concentration_Measurement Concentration Measurement (UV-Vis Spectrophotometer) Separation->Concentration_Measurement Data_Analysis Data Analysis (Removal %, Adsorption Capacity) Concentration_Measurement->Data_Analysis Isotherm_Modeling Isotherm Modeling (Langmuir, Freundlich) Data_Analysis->Isotherm_Modeling Kinetic_Modeling Kinetic Modeling (Pseudo-first-order, Pseudo-second-order) Data_Analysis->Kinetic_Modeling

Caption: Experimental workflow for adsorbent performance evaluation.

References

A Comparative Guide: Unraveling the Correlation Between Reactive Yellow 3 and Protein Nucleotide Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and proteins is paramount. This guide provides a comprehensive comparison of the binding of the textile dye Reactive Yellow 3 to protein nucleotide binding sites, offering insights supported by experimental data and detailed protocols.

This compound, a synthetic triazine dye, has emerged as a valuable tool in protein science, primarily due to its remarkable ability to interact with a class of proteins that are fundamental to cellular processes: nucleotide-binding proteins. This affinity stems from the dye's structural resemblance to natural nucleotide cofactors such as NAD(H) and ATP, allowing it to act as a biomimetic ligand. This property is extensively utilized in dye-ligand affinity chromatography for the purification of a wide array of enzymes, including dehydrogenases, kinases, and synthases.

The interaction is not merely a laboratory curiosity; it provides a model system for studying ligand-protein recognition and offers a potential scaffold for the design of novel enzyme inhibitors. The core of this interaction lies in the competition between this compound and the natural nucleotide for the same binding pocket on the protein.

Quantitative Analysis of Binding Affinity: A Comparative Overview

While direct quantitative comparisons of this compound binding to nucleotide versus non-nucleotide sites on the same protein are not extensively documented in publicly available literature, the principle of competitive binding in affinity chromatography provides strong evidence for its preference for nucleotide-binding domains. The elution of proteins from a this compound-agarose column using specific nucleotides at low concentrations, as opposed to high salt concentrations, indicates a direct competition for the binding site.

To provide a clearer quantitative picture, we can draw parallels with the well-studied interactions of a closely related triazine dye, Cibacron Blue F3GA, which is also known to bind to the "dinucleotide fold" present in many dehydrogenases and kinases.

Protein TargetLigandMethodBinding Constant (Kd/Ki)Elution ConditionsReference
Horse Liver Alcohol DehydrogenaseCibacron Blue F3GAFluorescence QuenchingKd ≈ 1 µM1 mM NADH[1]
Yeast Alcohol DehydrogenaseCibacron Blue F3GAAffinity Chromatography-0.5 mM NAD+[1]
Pig Heart Citrate (B86180) SynthaseThis compoundAffinity Chromatography-Gradient of 0-1 M KCl[2]
Escherichia coli Citrate SynthaseNADHFluorescence EnhancementKd ≈ 0.28 µM-[3]

Table 1: Comparative Binding Data of Triazine Dyes and Nucleotides to Proteins. This table summarizes available data on the binding of triazine dyes and natural nucleotide ligands to various enzymes. The elution of proteins from dye-affinity columns with specific nucleotides at low concentrations suggests competitive binding at the nucleotide-binding site.

Experimental Protocols: Methodologies for Assessing Binding Interactions

To quantitatively assess the binding of this compound to protein nucleotide binding sites, several biophysical techniques can be employed. Below are detailed protocols for key experimental approaches.

Affinity Chromatography

This technique is fundamental to demonstrating the competitive nature of this compound binding.

Objective: To demonstrate that a target protein binds to immobilized this compound and can be specifically eluted with a nucleotide cofactor.

Materials:

  • This compound-Agarose column

  • Equilibration Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Protein sample (e.g., crude cell lysate containing the target protein)

  • Wash Buffer (Equilibration Buffer with 0.1 M KCl)

  • Elution Buffer 1 (Equilibration Buffer with 1 M KCl)

  • Elution Buffer 2 (Equilibration Buffer with 1-10 mM NADH or ATP)

  • Fraction collector and UV-Vis spectrophotometer

Protocol:

  • Column Equilibration: Equilibrate the this compound-Agarose column with 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Apply the protein sample to the column at a slow flow rate to allow for binding.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Salt Elution: Apply a linear gradient of 0.1 M to 1 M KCl in Equilibration Buffer to elute non-specifically bound proteins.

    • Nucleotide Elution: Apply Elution Buffer 2 containing the specific nucleotide to elute the target protein.

  • Analysis: Collect fractions and analyze them for protein content (A280) and specific activity of the target enzyme. A peak in protein concentration and activity upon nucleotide elution confirms binding to the nucleotide site.

G cluster_workflow Affinity Chromatography Workflow start Start equilibrate Equilibrate Column (Tris-HCl, pH 7.5) start->equilibrate load Load Protein Sample equilibrate->load wash Wash Column (Tris-HCl + 0.1M KCl) load->wash elute_salt Elute with Salt Gradient (0.1M - 1M KCl) wash->elute_salt elute_nucleotide Elute with Nucleotide (e.g., 1-10 mM NADH) elute_salt->elute_nucleotide analyze Analyze Fractions (A280, Activity Assay) elute_nucleotide->analyze end End analyze->end

Affinity chromatography workflow.
Fluorescence Spectroscopy

This method can be used to determine the binding affinity (dissociation constant, Kd) by monitoring changes in the intrinsic protein fluorescence (tryptophan fluorescence) or the fluorescence of this compound upon binding.

Objective: To determine the dissociation constant (Kd) of the this compound-protein interaction.

Materials:

  • Fluorometer

  • Quartz cuvette

  • Purified target protein solution (concentration determined accurately)

  • This compound stock solution

  • Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

Protocol:

  • Setup: Set the excitation wavelength to 280 nm (for tryptophan) and the emission scan range from 300 to 400 nm. For this compound fluorescence, determine its excitation and emission maxima.

  • Titration:

    • Place a known concentration of the protein in the cuvette.

    • Record the initial fluorescence spectrum.

    • Make successive small additions of the this compound stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity against the concentration of this compound.

    • Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the Kd.

G cluster_workflow Fluorescence Titration Workflow start Start setup Set up Fluorometer (Excitation/Emission λ) start->setup initial_spectrum Record Initial Protein Fluorescence Spectrum setup->initial_spectrum titrate Titrate with This compound initial_spectrum->titrate record_spectra Record Spectrum after each addition titrate->record_spectra repeat analyze Analyze Data (Plot ΔF vs. [Dye]) record_spectra->analyze calculate_kd Calculate Kd analyze->calculate_kd end End calculate_kd->end

Fluorescence titration workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

Objective: To determine the thermodynamic parameters of the this compound-protein interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified protein solution (dialyzed against the experimental buffer)

  • This compound solution (dissolved in the same dialysis buffer)

  • Degassing station

Protocol:

  • Sample Preparation:

    • Prepare the protein and this compound solutions in the same buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of this compound into the protein solution.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Signaling Pathway Involvement

The interaction of this compound with nucleotide-binding proteins has implications for understanding and potentially modulating cellular signaling pathways. A prime example is its interaction with citrate synthase , the pacemaker enzyme of the citric acid cycle.

Citrate Synthase and the Citric Acid Cycle:

Citrate synthase catalyzes the first committed step of the citric acid cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. This cycle is a central hub of cellular metabolism, providing energy in the form of ATP and precursors for biosynthesis. The activity of citrate synthase is tightly regulated by the cellular energy status, primarily through the availability of its substrates and allosteric inhibition by products like ATP and NADH.[1][4]

This compound, by binding to the nucleotide-binding site of citrate synthase, can act as an inhibitor, competing with the natural regulators. This provides a mechanism to probe the regulatory dynamics of the citric acid cycle and could serve as a starting point for the design of specific modulators of this pathway.

G cluster_pathway Regulation of Citrate Synthase Activity Acetyl-CoA Acetyl-CoA Citrate_Synthase Citrate Synthase Acetyl-CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citrate Citrate Citrate_Synthase->Citrate ATP ATP ATP->Citrate_Synthase Inhibition NADH NADH NADH->Citrate_Synthase Inhibition Reactive_Yellow_3 This compound Reactive_Yellow_3->Citrate_Synthase Competitive Inhibition

Regulation of Citrate Synthase.

Conclusion

This compound serves as a powerful tool for the study of nucleotide-binding proteins. Its ability to competitively bind to nucleotide-binding sites offers a straightforward method for protein purification and a valuable system for investigating protein-ligand interactions. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of these interactions, enabling researchers to elucidate binding affinities and thermodynamic profiles. Furthermore, the link between this compound binding and the regulation of key metabolic pathways, such as the citric acid cycle, highlights its potential in drug discovery and the broader field of chemical biology. While direct quantitative comparisons for this compound are emerging, the principles established with related triazine dyes provide a solid foundation for future investigations.

References

"benchmarking the stability of Reactive yellow 3 against other fluorescent dyes"

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the stability of fluorescent dyes is a critical factor for reliable and reproducible experimental results. This guide provides a comparative analysis of the stability of several commonly used fluorescent dyes against Reactive Yellow 3, a dye primarily used in the textile industry. Due to a lack of extensive research-focused stability data for this compound, this guide also offers detailed experimental protocols for researchers to benchmark its performance against other well-characterized fluorophores.

Overview of Fluorescent Dye Stability

The utility of a fluorescent dye is significantly influenced by its stability under various experimental conditions. The key parameters for assessing stability are:

  • Photostability: The resistance of a dye to photodegradation or "photobleaching" upon exposure to excitation light. Higher photostability allows for longer observation times and more robust imaging.

  • pH Stability: The ability of a dye to maintain its fluorescence intensity across a range of pH values. This is crucial for experiments involving cellular compartments with varying pH or when working with different buffer systems.

  • Thermal Stability: The capacity of a dye to withstand changes in temperature without significant loss of fluorescence. This is important for applications involving heated incubations or thermal cycling.

Comparative Stability Data

Table 1: Photostability of Selected Fluorescent Dyes

DyeQuantum Yield (Φ)Photobleaching Quantum Yield (Φ_b_)Relative Photostability
This compound Data not availableData not availableData not available
Fluorescein (FITC) ~0.92[1]HighLow; prone to rapid photobleaching[2]
Rhodamine B ~0.65 (in basic ethanol)[3][4]ModerateModerate
Cyanine Dyes (Cy3/Cy5) Data varies by specific dyeModerate to HighGood, with some environmental sensitivity
Alexa Fluor 488 0.92[5]LowVery High; significantly more photostable than FITC[5][6]

Table 2: pH and Thermal Stability of Selected Fluorescent Dyes

DyeOptimal pH RangepH SensitivityThermal Stability
This compound Data not availableData not availableData not available
Fluorescein (FITC) 7.5 - 9.0High; fluorescence decreases significantly in acidic conditions[7]Low; unstable at elevated temperatures[7]
Rhodamine B Broad rangeFluorescence can be pH-dependent, with a non-fluorescent form in basic conditions[3]Fluorescence intensity decreases with increasing temperature[3]
Cyanine Dyes (Cy3/Cy5) Broad rangeGenerally low pH sensitivityModerate; some degradation observed at elevated temperatures[8]
Alexa Fluor 488 4 - 10Low; stable over a broad pH range[9]High

Experimental Protocols for Benchmarking Fluorescent Dye Stability

Given the absence of comprehensive stability data for this compound, the following protocols provide a framework for researchers to conduct their own comparative analysis.

Photostability Measurement

This protocol outlines a method for quantifying the photobleaching rate of a fluorescent dye.

Methodology:

  • Sample Preparation: Prepare solutions of each dye at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscopy Setup:

    • Use a fluorescence microscope with a stable light source (e.g., laser or LED).

    • Select an appropriate filter set for the excitation and emission wavelengths of the dye.

    • Set the illumination intensity to a constant and reproducible level.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the dye solution.

    • Capture images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 10 minutes) under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep Prepare Dye Solutions (Standardized Concentration) Microscope Fluorescence Microscope (Constant Illumination) Prep->Microscope Load Sample TimeLapse Acquire Time-Lapse Images Microscope->TimeLapse Measure Measure Fluorescence Intensity TimeLapse->Measure Normalize Normalize Intensity Data Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot Compare Compare Decay Rates Plot->Compare

Workflow for assessing fluorescent dye photostability.
pH Stability Measurement

This protocol describes how to assess the fluorescence intensity of a dye across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Sample Preparation: Prepare solutions of each dye at a standardized concentration in each of the prepared buffers.

  • Fluorescence Measurement:

    • Use a fluorometer or a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the dye.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • A dye with high pH stability will show minimal variation in fluorescence intensity across the tested pH range.

pH_Stability_Workflow A Prepare Buffers (Varying pH) B Prepare Dye Solutions (in each buffer) A->B C Measure Fluorescence (Fluorometer) B->C D Plot Intensity vs. pH C->D E Analyze Stability Profile D->E

Experimental workflow for determining pH stability.
Thermal Stability Measurement

This protocol details a method to evaluate the effect of temperature on the fluorescence of a dye.

Methodology:

  • Sample Preparation: Prepare solutions of each dye at a standardized concentration in a suitable buffer.

  • Instrumentation: Use a real-time PCR machine or a fluorometer with a temperature-controlled cuvette holder.

  • Thermal Cycling:

    • Equilibrate the sample at a starting temperature (e.g., 25°C) and measure the initial fluorescence.

    • Gradually increase the temperature in defined steps (e.g., 2°C per step) up to a maximum temperature (e.g., 95°C).

    • Measure the fluorescence intensity at each temperature step after a brief equilibration period.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • A thermally stable dye will exhibit minimal change in fluorescence intensity as the temperature increases.

Thermal_Stability_Signaling cluster_input Input cluster_process Process cluster_output Output Dye Dye Solution Heat Increase Temperature Dye->Heat Measure Measure Fluorescence Heat->Measure at each step Data Intensity vs. Temp Data Measure->Data

References

A Comparative Guide to Alternatives for Reactive Yellow 3 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in textile chemistry and material science, the selection of appropriate dyes is critical for achieving desired performance characteristics while considering environmental impact. This guide provides an objective comparison of the traditional monofunctional reactive dye, Reactive Yellow 3 (C.I. 13245), with a prominent bifunctional alternative, C.I. Reactive Yellow 176. The comparison is supported by available experimental data on performance metrics such as colorfastness and fixation efficiency.

Introduction to Reactive Dyes and the Need for Alternatives

Reactive dyes are a class of colored organic compounds that form a covalent bond with the fiber, typically cellulose (B213188) in cotton. This strong bond results in excellent wash fastness properties.[1][2] this compound is a monofunctional dye, meaning it has one reactive group (a monochlorotriazine group) that can form a bond with the fiber. However, a significant portion of monofunctional dyes can react with water (hydrolysis) instead of the fiber, leading to lower fixation rates and higher concentrations of dye in the effluent, which is an environmental concern.[1][3]

Bifunctional reactive dyes were developed to address these limitations. These dyes possess two reactive groups, which can be the same (homo-bifunctional) or different (hetero-bifunctional, often a combination of a monochlorotriazine and a vinyl sulfone group).[2][4] The presence of two reactive groups increases the probability of fixation to the fiber, leading to higher dyeing efficiency, improved wash fastness, and a more environmentally friendly profile due to less dye wastage.[1][4]

Performance Comparison: this compound vs. Reactive Yellow 176

The following table summarizes the key performance indicators for this compound and a common bifunctional alternative, Reactive Yellow 176. The data is compiled from various technical data sheets and research publications. It is important to note that direct side-by-side comparative studies with exhaustive quantitative data are limited, and performance can vary based on the specific dyeing conditions and substrate.

Table 1: Comparison of Performance Data for this compound and Reactive Yellow 176

Performance ParameterThis compound (Monofunctional)C.I. Reactive Yellow 176 (Bifunctional)Test Method (Typical)
Fixation Efficiency (%) 60 - 70% (Typical for Monofunctional Dyes)> 80% (Typical for Bifunctional Dyes)Spectrophotometric analysis of dye bath before and after dyeing and after wash-off
Light Fastness 5-65ISO 105-B02
Wash Fastness (Color Change) 44-5ISO 105-C06
Wash Fastness (Staining) 3-44-5ISO 105-C06
Perspiration Fastness (Acidic & Alkaline, Staining) 4-55ISO 105-E04
Rubbing Fastness (Dry) 4-54-5ISO 105-X12
Rubbing Fastness (Wet) 33-4ISO 105-X12
Chlorine Bleaching Fastness 3Not specifiedISO 105-N01
Hot Pressing Fastness 4Not specifiedISO 105-X11

Note: Fastness is rated on a scale of 1 to 5, with 5 representing the best performance. For light fastness, a scale of 1 to 8 is sometimes used.

Experimental Protocols

A detailed methodology for the application of these reactive dyes to cotton fabric is crucial for reproducible research. Below is a typical experimental protocol for exhaust dyeing of cotton with reactive dyes.

Exhaust Dyeing of Cotton Fabric

1. Material Preparation:

  • Fabric: Scoured and bleached 100% cotton knit fabric.

  • Dyes: this compound and C.I. Reactive Yellow 176.

  • Chemicals: Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄), Sodium carbonate (Na₂CO₃), Acetic acid (CH₃COOH), and a non-ionic soaping agent.

2. Dye Bath Preparation:

  • A stock solution of the dye is prepared by dissolving a known amount of dye powder in deionized water.

  • The dye bath is prepared with a specific liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 g of fabric).

3. Dyeing Procedure:

  • The cotton fabric is introduced into the dye bath containing the dye solution and a specified amount of salt (e.g., 60 g/L NaCl). The salt helps in the exhaustion of the dye onto the fiber.

  • The temperature of the dye bath is gradually raised to the dyeing temperature (e.g., 60°C for bifunctional dyes, 80°C for some monofunctional dyes) and held for a specified time (e.g., 30-45 minutes) to allow for dye exhaustion.

  • A pre-dissolved solution of sodium carbonate (e.g., 20 g/L) is then added to the dye bath to increase the pH and facilitate the fixation reaction between the dye and the fiber.

  • The dyeing is continued at the same temperature for another 45-60 minutes for fixation.

4. After-treatment (Washing-off):

  • The dyed fabric is rinsed with cold water.

  • It is then neutralized with a dilute solution of acetic acid.

  • A soaping treatment is carried out at or near the boil (e.g., 95°C) for 10-15 minutes with a non-ionic soaping agent to remove any unfixed or hydrolyzed dye.

  • The fabric is then rinsed thoroughly with hot and cold water and finally air-dried.

5. Evaluation:

  • Colorfastness Tests: The dyed fabrics are subjected to standardized tests for light, wash, perspiration, and rubbing fastness according to ISO or AATCC methods.

  • Fixation Efficiency: The percentage of dye that has chemically bonded to the fiber is determined spectrophotometrically by measuring the absorbance of the dye bath before and after dyeing, as well as the absorbance of the wash-off liquors.

Visualizations

Signaling Pathway of Reactive Dye Fixation

ReactiveDyeFixation cluster_solution Aqueous Dye Bath cluster_process Dyeing Process cluster_result Outcome Dye Reactive Dye (Anionic) Exhaustion Exhaustion (Salt Addition) Dye->Exhaustion Migration to Fiber Fiber Cellulose Fiber (Anionic Surface) Fiber->Exhaustion Fixation Fixation (Alkali Addition) Exhaustion->Fixation Adsorption CovalentBond Covalent Bond (Dyed Fiber) Fixation->CovalentBond Reaction with Fiber-OH HydrolyzedDye Hydrolyzed Dye (Effluent) Fixation->HydrolyzedDye Reaction with Water (Hydrolysis)

Caption: Covalent bond formation of reactive dyes on cellulosic fibers.

Experimental Workflow for Comparative Dyeing Analysis

DyeingWorkflow start Start prep Fabric & Dye Preparation start->prep dyeing_ry3 Dyeing with This compound prep->dyeing_ry3 dyeing_ry176 Dyeing with Reactive Yellow 176 prep->dyeing_ry176 washoff After-treatment (Washing-off) dyeing_ry3->washoff dyeing_ry176->washoff evaluation Performance Evaluation washoff->evaluation data_analysis Data Analysis & Comparison evaluation->data_analysis end End data_analysis->end

Caption: Workflow for comparing the performance of reactive dyes.

Logical Relationship of Reactive Dye Types

DyeTypes ReactiveDyes Reactive Dyes Monofunctional Monofunctional (e.g., this compound) ReactiveDyes->Monofunctional Bifunctional Bifunctional (e.g., Reactive Yellow 176) ReactiveDyes->Bifunctional Polyfunctional Polyfunctional ReactiveDyes->Polyfunctional Homo Homo-bifunctional Bifunctional->Homo Hetero Hetero-bifunctional Bifunctional->Hetero

Caption: Classification of reactive dyes based on functionality.

References

Safety Operating Guide

Proper Disposal Procedures for Reactive Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Reactive Yellow 3, a synthetic organic dye. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following step-by-step instructions are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate care to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following protective equipment.[1][2][3]

PPE CategorySpecification
Respiratory Protection An approved dust or mist respirator should be used if airborne particulate is generated.[2]
Hand Protection Chemical-resistant gloves (e.g., plastic or rubber) are required for all handling operations.[1][2]
Eye Protection Safety glasses with side-shields or frame goggles must be worn.[2]
Protective Clothing Wear suitable protective clothing to prevent skin contact.[2] Closed work clothes are recommended to avoid stains.[2]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area in a tightly sealed original container.[1][4]

  • Handle in accordance with good industrial hygiene and safety procedures.[2]

  • Avoid the formation of dust.[2][4]

  • Do not eat, drink, or smoke when using this product.[2]

Accidental Release and Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

ActionProcedure
Containment Prevent the dye from entering sewers and watercourses. If contamination occurs, notify the appropriate authorities.[1]
Cleanup Dampen the spilled material with moist sand or another non-flammable dry agent to prevent dust formation.[1][4] Sweep or vacuum up the material and place it into a suitable, sealed, and labeled container for disposal.[1][3]
Decontamination After the material has been collected, flush the spill area with copious amounts of water and detergent if available.[1]
Ventilation Ensure the area is well-ventilated after a spill.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be carried out in a safe and environmentally responsible manner, adhering to all local and national regulations.[2]

  • Waste Collection:

    • Carefully collect any waste this compound powder, trying to minimize dust generation.

    • For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand).

    • Place the collected waste into a clearly labeled, sealed container.

  • Container Disposal:

    • Completely empty all containers of the product before disposal.[2]

    • Do not reuse empty containers.[5]

    • Dispose of contaminated packaging in the same manner as the product itself.

  • Final Disposal:

    • Dispose of the waste material in a safe manner in accordance with local and national regulations.[2]

    • This may involve disposal at an approved landfill or incineration at a licensed waste processing facility under controlled conditions.[4]

    • It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance.

Disposal Workflow Diagram

The following diagram illustrates the key stages of the this compound disposal process, from initial handling to final disposal.

cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_disposal Final Disposal cluster_spill Spill Contingency A Don Personal Protective Equipment (PPE) B Collect Waste this compound (Solid or Absorbed Liquid) A->B Proceed with caution C Place in a Sealed and Clearly Labeled Container B->C D Consult Institutional EHS or Licensed Waste Contractor C->D E Transport to an Approved Disposal Facility D->E F Dispose via Approved Method (e.g., Incineration, Landfill) E->F S1 Accidental Spill Occurs S2 Contain and Clean Up Spill (Dampen, Sweep/Vacuum) S1->S2 S3 Place Spill Residue in Sealed Container for Disposal S2->S3 S3->C Add to waste stream

Caption: Logical workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。